molecular formula C22H24N4O2 B10833837 Aspeverin

Aspeverin

Katalognummer: B10833837
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: MJAHQBSZAYUSFL-MKGFCTCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aspeverin is an organic heterohexacyclic compound.
Aspeverin is a natural product found in Aspergillus versicolor with data available.

Eigenschaften

Molekularformel

C22H24N4O2

Molekulargewicht

376.5 g/mol

IUPAC-Name

(1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile

InChI

InChI=1S/C22H24N4O2/c1-20(2)16-10-13-6-5-9-26(13)17(11-23)21(16)12-22(28-19(27)25-21)14-7-3-4-8-15(14)24-18(20)22/h3-4,7-8,13,16-17H,5-6,9-10,12H2,1-2H3,(H,25,27)/t13-,16-,17-,21+,22+/m0/s1

InChI-Schlüssel

MJAHQBSZAYUSFL-MKGFCTCPSA-N

Isomerische SMILES

CC1([C@@H]2C[C@@H]3CCCN3[C@H]([C@@]24C[C@@]5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C

Kanonische SMILES

CC1(C2CC3CCCN3C(C24CC5(C1=NC6=CC=CC=C65)OC(=O)N4)C#N)C

Herkunft des Produkts

United States
Foundational & Exploratory

Aspeverin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers and Drug Development Professionals

Foreword: Aspeverin, a novel carbamate- and cyano-containing indole (B1671886) alkaloid, represents a fascinating fungal secondary metabolite with demonstrated biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and known biological properties of Aspeverin, tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes the available scientific literature to present a detailed resource, complete with experimental protocols and data presented for comparative analysis.

Discovery and Structural Elucidation

Aspeverin (1) was first isolated from a culture of an algicolous strain of the fungus Aspergillus versicolor (strain dl-29)[1][2]. This endophytic fungus was sourced from the marine green alga Codium fragile[1]. The structure of Aspeverin was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.[1][2]. The absolute configuration of the molecule was established as 4S, 6S, 11R, 12R, and 14R using quantum chemical calculations of its electronic circular dichroism (ECD) spectrum[1]. The total synthesis of Aspeverin has also been successfully achieved, further confirming its complex structure[3][4].

Table 1: Physicochemical Properties of Aspeverin

PropertyValueSource
Molecular FormulaC₂₂H₂₄N₄O₂[5]
Molecular Weight376.5 g/mol [5]
AppearanceColorless gum[1]
Optical Rotation[α]²³D +17.8 (c 0.18, MeOH)[1]
IUPAC Name(1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹,⁹.0²,⁷.0¹¹,¹⁹.0¹³,¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile[5]

Isolation of Aspeverin from Aspergillus versicolor

The isolation of Aspeverin from the fungal culture involves a multi-step process of fermentation, extraction, and chromatographic purification.

Fermentation Protocol

A detailed protocol for the cultivation of Aspergillus versicolor (dl-29) for the production of Aspeverin is outlined below.

Materials:

  • Aspergillus versicolor strain (dl-29)

  • Malt extract agar (B569324) (MEA)

  • Rice solid medium

  • Sterile distilled water

  • Incubator

Procedure:

  • Inoculate Aspergillus versicolor (ATCC 9577) onto Malt Extract Agar (MEA) using a sterile inoculating loop.

  • Incubate the plates at 23°C with 98% humidity for 7 days to allow for sufficient growth and sporulation.

  • Recover the conidia from the MEA plates using a sterile inoculating loop and suspend them in sterile distilled water.

  • Dilute the conidial suspension to a concentration of 2.5 × 10⁶ conidia/mL.

  • Inoculate 5 mL of the conidial suspension onto 10 g of autoclaved white rice in 100 mm Petri dishes.

  • Incubate the rice cultures at 23°C with 98% humidity for 7–10 days for static fermentation[1].

Extraction and Purification Protocol

Following fermentation, the fungal culture is extracted and the crude extract is subjected to chromatographic separation to yield pure Aspeverin.

Materials:

Procedure:

  • After the fermentation period, extract the entire rice culture (15 L) exhaustively with ethyl acetate (EtOAc)[1].

  • Concentrate the EtOAc extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Subject the crude extract to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-EtOAc, followed by EtOAc-methanol) to fractionate the components.

  • Further purify the fractions containing Aspeverin using Sephadex LH-20 column chromatography.

  • Perform a final purification step using preparative Thin Layer Chromatography (TLC) to yield pure Aspeverin[1].

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus versicolor (dl-29) Culture B Static Fermentation (30 days) A->B C Whole Culture Extraction with EtOAc B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Column Chromatography E->F G Preparative TLC F->G H Pure Aspeverin G->H

Caption: Workflow for the isolation and purification of Aspeverin.

Biological Activity of Aspeverin

Aspeverin has been evaluated for its biological activity against a range of marine organisms and bacteria.

Growth Inhibition Activity

Aspeverin exhibited significant growth inhibition against the marine phytoplankton Heterosigma akashiwo and weak inhibitory activity against the marine zooplankton Artemia salina[1].

Table 2: Growth Inhibition Activity of Aspeverin

OrganismAssay TypeEC₅₀ (µg/mL) - 24hEC₅₀ (µg/mL) - 96h
Heterosigma akashiwoPhytoplankton Growth Inhibition6.33.4
Artemia salinaZooplankton Growth Inhibition>10>10
Antibacterial Activity

Aspeverin has also been tested for its antibacterial properties against several marine-derived bacteria, showing weak inhibitory effects.

Table 3: Antibacterial Activity of Aspeverin (MIC in µg/mL)

Bacterial StrainGram StainMIC (µg/mL)
Vibrio ichthyoenteriGram-Negative>50
Proteus mirabilisGram-Negative>50
Enterobacter cloacaeGram-Negative>50
Bacillus cereusGram-Positive>50
Experimental Protocols for Biological Assays

This protocol can be adapted for testing the inhibitory effects of Aspeverin on phytoplankton and zooplankton.

Materials:

  • Aspeverin stock solution (in a suitable solvent like DMSO)

  • Culture of the target organism (Heterosigma akashiwo or Artemia salina)

  • Appropriate culture medium

  • 96-well microtiter plates

  • Incubator with appropriate lighting and temperature conditions

  • Microplate reader or microscope for assessing growth

Procedure:

  • Prepare a serial dilution of the Aspeverin stock solution in the culture medium.

  • Add a defined volume of the target organism culture to each well of a 96-well plate.

  • Add the different concentrations of Aspeverin to the wells. Include a solvent control (medium with DMSO) and a negative control (medium with organism only).

  • Incubate the plates under optimal growth conditions for the target organism for 24 and 96 hours.

  • Assess the growth inhibition by measuring absorbance using a microplate reader (for phytoplankton) or by counting viable organisms under a microscope (for zooplankton).

  • Calculate the EC₅₀ value, which is the concentration of Aspeverin that causes 50% inhibition of growth compared to the control.

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of Aspeverin against various bacterial strains.

Materials:

  • Aspeverin stock solution

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare a two-fold serial dilution of Aspeverin in the broth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of Aspeverin that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action (A Frontier for Research)

Currently, the specific signaling pathways modulated by Aspeverin and its precise mechanism of action have not been elucidated in the scientific literature. This represents a significant knowledge gap and a promising area for future research.

Based on the known biological activities of other indole alkaloids from fungi, it is plausible that Aspeverin could interfere with fundamental cellular processes. Fungal alkaloids are known to target various cellular components, including enzymes, receptors, and nucleic acids. Given its inhibitory effects on phytoplankton and bacteria, Aspeverin might disrupt cell wall integrity, protein synthesis, or metabolic pathways essential for the growth of these organisms.

To investigate the mechanism of action of Aspeverin, future studies could focus on:

  • Target identification studies: Utilizing techniques such as affinity chromatography or proteomics to identify the cellular binding partners of Aspeverin.

  • Transcriptomic and proteomic analyses: Examining the changes in gene and protein expression in susceptible organisms upon treatment with Aspeverin to identify affected pathways.

  • Enzymatic assays: Testing the inhibitory activity of Aspeverin against key enzymes involved in vital cellular processes.

G cluster_aspeverin Aspeverin cluster_potential_targets Potential Cellular Targets (Hypothetical) cluster_cellular_effects Resulting Cellular Effects A Aspeverin B Cell Wall Synthesis A->B Inhibition/Disruption (?) C Protein Synthesis A->C Inhibition/Disruption (?) D Metabolic Pathways A->D Inhibition/Disruption (?) E DNA/RNA Synthesis A->E Inhibition/Disruption (?) F Growth Inhibition B->F G Cell Lysis B->G H Apoptosis/Necrosis B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Hypothetical signaling pathways potentially affected by Aspeverin.

Conclusion and Future Directions

Aspeverin is a structurally unique natural product with demonstrated, albeit modest, biological activity. This technical guide provides a comprehensive summary of the current knowledge regarding its discovery, isolation, and bioactivity. The detailed protocols are intended to serve as a valuable resource for researchers interested in further exploring this and similar fungal metabolites. The most significant opportunity for future research lies in the elucidation of Aspeverin's mechanism of action and the identification of its specific cellular targets and affected signaling pathways. Such studies will be crucial in determining the potential of Aspeverin as a lead compound for the development of new therapeutic agents.

References

Aspeverin: A Technical Guide to the Bioactive Alkaloid from Aspergillus versicolor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin is a novel and structurally complex prenylated indole (B1671886) alkaloid isolated from the marine algicolous fungus Aspergillus versicolor. As a member of the diverse family of secondary metabolites produced by Aspergillus species, aspeverin has garnered attention for its potential biological activities, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on aspeverin, including its chemical properties, biological activities with quantitative data, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action based on related fungal metabolites.

Chemical Properties

Aspeverin is a novel carbamate- and cyano-containing alkaloid.[1][2] Its complex chemical structure was elucidated through extensive spectroscopic analysis, including NMR, IR, and mass spectrometry, as well as quantum chemical calculations.[3]

Table 1: Chemical and Physical Properties of Aspeverin

PropertyValueReference
Molecular Formula C₂₂H₂₄N₄O₂[4]
Molecular Weight 376.5 g/mol [4]
IUPAC Name (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹'⁹.0²'⁷.0¹¹'¹⁹.0¹³'¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile[4]
Class Indole Alkaloid[1][5]

Biological Activity

Aspeverin has demonstrated a range of biological activities, with the most significant being its cytotoxic effects against human cancer cell lines. It also exhibits inhibitory activity against certain marine microorganisms.

Anticancer Activity

In vitro studies have shown that aspeverin exhibits significant inhibitory effects on the growth of several human hepatoma (liver cancer) cell lines.

Table 2: Cytotoxicity of Aspeverin against Human Hepatoma Cell Lines

Cell LineIC₅₀ (µM)
HEPG2 4.97 ± 1.44
MHCC-LM3 6.23 ± 3.53
BEL-7402 5.35 ± 2.41
HUH-7 4.14 ± 1.12

Data from a patent application disclosing the use of aspeverin in the preparation of medicines for treating liver cancer.

Activity Against Marine Organisms

Aspeverin has been tested for its effects on marine zooplankton and phytoplankton, showing notable growth inhibition against the latter.

Table 3: Bioactivity of Aspeverin against Marine Organisms

OrganismAssayEndpointResult
Heterosigma akashiwo (phytoplankton)Growth InhibitionEC₅₀ (24h)6.3 µg/mL
EC₅₀ (96h)3.4 µg/mL
Artemia salina (zooplankton)Lethality Assay-Weakly active
Antimicrobial Activity

Aspeverin has shown weak inhibitory activity against several bacterial strains.

Table 4: Antibacterial Activity of Aspeverin

Bacterial StrainActivity
Vibrio ichthyoenteri Weakly active
Proteus mirabilis Weakly active
Enterobacter cloacae Weakly active
Bacillus cereus Weakly active

Hypothesized Mechanism of Action

While the precise molecular mechanisms of aspeverin are yet to be fully elucidated, its structural classification as an indole alkaloid and its origin from an Aspergillus species allow for the formulation of a hypothesized mechanism of action. Many fungal secondary metabolites, particularly indole alkaloids, exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][5][6]

Induction of Apoptosis

It is hypothesized that aspeverin may trigger apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.

Aspeverin Aspeverin Bcl2 Bcl-2 family (e.g., Bax, Bak, Bcl-2) Aspeverin->Bcl2 Modulates Mitochondria Mitochondria CytC Cytochrome c Mitochondria->CytC Releases Bcl2->Mitochondria Regulates permeability Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_cellcycle Cell Cycle Progression Aspeverin Aspeverin CDK_Cyclin CDK/Cyclin Complexes Aspeverin->CDK_Cyclin Inhibits G1_S G1/S Transition CDK_Cyclin->G1_S Promotes G2_M G2/M Transition CDK_Cyclin->G2_M Promotes CellCycleArrest Cell Cycle Arrest S S Phase G1_S->S M M Phase G2_M->M G1 G1 Phase G2 G2 Phase S->G2 M->G1 Start Start SeedCells Seed Hepatoma Cells in 96-well plates Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddAspeverin Add Aspeverin Dilutions Incubate24h->AddAspeverin Incubate48_72h Incubate 48-72h AddAspeverin->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

References

Unveiling the Intricate Architecture of Aspeverin: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Aspeverin, a novel and complex alkaloid. Isolated from an algicolous strain of Aspergillus versicolor, this natural product presents a unique carbamate- and cyano-containing scaffold, making its structural determination a compelling case study in modern natural product chemistry.[1] This document details the experimental methodologies and spectroscopic analyses that were pivotal in piecing together its intricate molecular framework, culminating in its definitive confirmation through total synthesis.

Isolation and Purification

Aspeverin was first isolated from the culture of an Aspergillus versicolor strain (dl-29), an endophyte obtained from the marine green alga Codium fragile.[1][2] The following protocol outlines the key steps in its extraction and purification.

Experimental Protocol: Isolation of Aspeverin
  • Fermentation: The fungal strain A. versicolor dl-29 was subjected to static fermentation in 15 L of culture medium for 30 days.[2]

  • Extraction: The entire culture was harvested and exhaustively extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude extract containing a mixture of secondary metabolites.

  • Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques to isolate the target compound.

    • Silica (B1680970) Gel Column Chromatography: The initial separation of the crude extract was performed on a silica gel column.

    • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest were further purified using a Sephadex LH-20 column.

    • Preparative Thin-Layer Chromatography (TLC): The final purification step involved preparative TLC to yield Aspeverin as a colorless gum.[2]

Spectroscopic Characterization and Structure Elucidation

A combination of advanced spectroscopic techniques was employed to determine the planar structure and relative stereochemistry of Aspeverin. The molecular formula was established as C₂₂H₂₄N₄O₂ by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[1]

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and formula of Aspeverin.

Technique Ionization Mode Observed m/z Inference
Electrospray Ionization (ESI-MS)Positive377 [M+H]⁺Molecular Weight of 376
ESI-MSNegative375 [M-H]⁻Molecular Weight of 376
High-Resolution EIMS (HREIMS)-376.1857 [M]⁺Molecular Formula: C₂₂H₂₄N₄O₂ (calculated for 376.1899)
Infrared (IR) Spectroscopy

Infrared spectroscopy provided key information about the functional groups present in the Aspeverin molecule.

Absorption Band (cm⁻¹) Functional Group Assignment
756ortho-Disubstituted benzene (B151609) ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in assembling the carbon skeleton and proton environments of Aspeverin. The spectra were recorded at 500 MHz for ¹H and 125 MHz for ¹³C.

Table of ¹H and ¹³C NMR Spectroscopic Data for Aspeverin

Position δC (ppm) δH (ppm, mult., J in Hz)
2168.2
3104.9
4129.0
4a136.2
5122.97.21 (t, 7.5)
6128.87.35 (d, 7.5)
7121.87.05 (t, 7.5)
8138.17.52 (d, 7.5)
8a148.9
959.93.25 (m)
1025.41.85 (m), 2.05 (m)
1137.12.95 (m)
1268.1
1352.94.15 (s)
1485.1
1534.51.25 (s)
1628.91.35 (s)
17118.9
18154.2
1960.1
2022.11.10 (s)
2129.81.15 (s)
22170.1
Electronic Circular Dichroism (ECD) Spectroscopy

The absolute configuration of Aspeverin was established using ECD spectroscopy in conjunction with quantum chemical calculations. The experimental ECD spectrum was compared with the calculated spectrum to determine the stereochemistry.

  • Sample Preparation: A solution of Aspeverin in methanol (B129727) was prepared.

  • Data Acquisition: The ECD spectrum was recorded on a circular dichroism spectrometer.

  • Quantum Chemical Calculation: The theoretical ECD spectrum was calculated using time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level of theory.

  • Comparison: The experimental and calculated ECD spectra were compared to assign the absolute configuration as 4S, 6S, 11R, 12R, and 14R.[1]

Confirmation of Structure by Total Synthesis

The proposed structure of Aspeverin was unequivocally confirmed through its first total synthesis.[3] The synthetic route involved several key steps, including a highly diastereoselective Diels-Alder reaction, a Curtius rearrangement, and a novel iodine(III)-initiated oxidative cyclization to install the unique bicyclic urethane (B1682113) linkage.[3] The spectroscopic data of the synthetically produced Aspeverin were in full agreement with those of the natural product, thereby validating the elucidated structure.[3]

Visualizing the Path to Structure Elucidation

The following diagram illustrates the logical workflow employed in the determination of Aspeverin's chemical structure.

Aspeverin_Elucidation cluster_Isolation Isolation & Purification cluster_Structure_Det Structure Determination cluster_Results Structural Information cluster_Confirmation Structural Confirmation Fungus Aspergillus versicolor (dl-29) Fermentation Static Fermentation Fungus->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Extraction->Chromatography Purification Preparative TLC Chromatography->Purification Aspeverin_Isolated Pure Aspeverin Purification->Aspeverin_Isolated MS Mass Spectrometry (ESI, HREIMS) Aspeverin_Isolated->MS IR IR Spectroscopy Aspeverin_Isolated->IR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Aspeverin_Isolated->NMR ECD ECD Spectroscopy & Quantum Calculation Aspeverin_Isolated->ECD MolFormula Molecular Formula (C22H24N4O2) MS->MolFormula FuncGroups Functional Groups IR->FuncGroups PlanarStructure Planar Structure NMR->PlanarStructure AbsConfig Absolute Configuration ECD->AbsConfig TotalSynthesis Total Synthesis PlanarStructure->TotalSynthesis AbsConfig->TotalSynthesis FinalStructure Confirmed Structure of Aspeverin TotalSynthesis->FinalStructure

Workflow for the structure elucidation of Aspeverin.

Conclusion

The structural elucidation of Aspeverin serves as an excellent example of the synergistic application of modern analytical techniques. Through a meticulous process of isolation, comprehensive spectroscopic analysis, and final confirmation by total synthesis, the complex and novel chemical architecture of this fungal metabolite was successfully unveiled. This detailed understanding of Aspeverin's structure is a critical first step for further investigation into its biosynthetic pathways and potential pharmacological applications.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for Aspeverin, a novel carbamate- and cyano-containing alkaloid. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that were pivotal in the elucidation of its complex structure.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was crucial in determining the molecular formula of Aspeverin.

ParameterValueReference
Molecular FormulaC₂₂H₂₄N₄O₂[1]
Exact Mass376.1899 g/mol [2]
Monoisotopic Mass376.18992602 Da[2]
HRESIMS (M+)m/z 376.1857 (calcd. for C₂₂H₂₄N₄O₂, 376.1899)[1]
ESIMS ([M+H]⁺)m/z 377[1]
ESIMS ([M-H]⁻)m/z 375[1]
Infrared (IR) Spectroscopy Data

The IR spectrum of Aspeverin provided key insights into its functional groups. A notable absorption band indicated the presence of an ortho-disubstituted phenyl group.

Functional GroupWavenumber (cm⁻¹)Reference
ortho-disubstituted phenyl group756[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural framework of Aspeverin was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data were recorded in both DMSO-d₆ and CDCl₃, with the chemical shifts (δ) reported in parts per million (ppm).

Table of ¹H and ¹³C NMR Data for Aspeverin[1]

PositionδH, mult. (J in Hz) in DMSO-d₆δH, mult. (J in Hz) in CDCl₃δC in DMSO-d₆δC in CDCl₃
2186.0, qC184.4, qC
339.3, qC39.3, qC
41.65, dd (12.6, 2.9)1.82, dd (12.5, 3.4)40.1, CH40.4, CH
5a1.95, m2.08, m25.3, CH₂25.4, CH₂
5b1.75, m1.88, m
63.52, m3.65, m59.9, CH60.1, CH
8a2.95, m3.08, m46.5, CH₂46.8, CH₂
8b2.65, m2.78, m
97.45, d (7.6)7.58, d (7.6)127.8, CH128.0, CH
107.05, t (7.6)7.18, t (7.6)122.5, CH122.8, CH
117.25, t (7.6)7.38, t (7.6)128.9, CH129.2, CH
126.85, d (7.6)6.98, d (7.6)118.9, CH119.2, CH
13a2.25, m2.38, m31.5, CH₂31.8, CH₂
13b1.85, m1.98, m
144.85, s4.98, s88.9, CH89.2, CH
16152.5, qC152.8, qC
17119.5, qC119.8, qC
18120.5, qC120.8, qC
19139.8, qC140.1, qC
20-Me1.25, s1.38, s25.8, CH₃26.1, CH₃
21-Me1.15, s1.28, s21.5, CH₃21.8, CH₃
CN117.5, qC117.8, qC
OCONH8.55, br s8.68, br s155.5, qC155.8, qC

Experimental Protocols

The spectroscopic data for Aspeverin were acquired using standard analytical techniques.

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution electrospray ionization mass spectrometer (HRESIMS) was used for accurate mass measurements.

  • Sample Preparation: The purified sample of Aspeverin was dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, at a low concentration.

  • Data Acquisition: The sample solution was introduced into the ESI source. Mass spectra were acquired in both positive and negative ion modes. The instrument was calibrated using a known standard to ensure high mass accuracy.

Infrared Spectroscopy Protocol
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was utilized.

  • Sample Preparation: A small amount of the purified Aspeverin was prepared as a thin film on a KBr pellet or dissolved in a suitable solvent for analysis in a liquid cell.

  • Data Acquisition: The IR spectrum was recorded over the standard range of 4000-400 cm⁻¹. The background spectrum of the KBr pellet or solvent was subtracted from the sample spectrum to obtain the final spectrum of Aspeverin.

Nuclear Magnetic Resonance Spectroscopy Protocol
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

  • Sample Preparation: The Aspeverin sample was dissolved in deuterated solvents (DMSO-d₆ and CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse sequences were used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. The data were processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Aspeverin.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Aspeverin cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation from Aspergillus versicolor Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (HRESIMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MF_Det Molecular Formula Determination MS->MF_Det FG_ID Functional Group Identification IR->FG_ID Struct_Elucid 2D Structure Elucidation NMR->Struct_Elucid MF_Det->Struct_Elucid FG_ID->Struct_Elucid Stereochem Stereochemistry Determination Struct_Elucid->Stereochem Final_Structure Final Structure of Aspeverin Stereochem->Final_Structure

Caption: Workflow of Aspeverin's spectroscopic analysis.

References

The Enigmatic Assembly of Aspeverin: A Proposed Biosynthesis Pathway in Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspeverin, a structurally unique prenylated indole (B1671886) alkaloid isolated from Aspergillus versicolor, presents a fascinating biosynthetic puzzle.[1][2] Its complex architecture, characterized by a distinctive cyclic urethane (B1682113) linkage and an α-cyanoamine moiety, suggests a sophisticated enzymatic assembly line.[1] While the definitive biosynthetic gene cluster (BGC) for aspeverin remains to be experimentally verified, this technical guide delineates a putative pathway based on established principles of fungal secondary metabolism, the biosynthesis of related indole alkaloids, and retrosynthetic insights from its total chemical synthesis.[1][3][4] This document aims to provide a foundational roadmap for researchers seeking to elucidate the genetic and biochemical underpinnings of aspeverin biosynthesis, a critical step towards its potential biotechnological production and derivatization.

Introduction to Aspeverin and its Significance

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[5][6] Among these, the prenylated indole alkaloids, produced by various species of Aspergillus, have garnered significant attention for their complex chemical structures and potent biological activities.[1] Aspeverin, isolated from Aspergillus versicolor, is a prime example of this molecular novelty.[2][7] Its intricate hexacyclic framework, which includes a rare bicyclic urethane linkage, makes it a challenging target for chemical synthesis and a compelling subject for biosynthetic investigation.[1][8] Understanding the enzymatic machinery responsible for its construction could unlock new tools for biocatalysis and the engineered biosynthesis of novel alkaloid analogs.

It is hypothesized that aspeverin, like other complex indole alkaloids such as the citrinalins and citrinadins, may derive from a bicyclo[2.2.2]diazaoctane core structure, which is a common scaffold in fungal metabolites.[1] This guide proposes a biosynthetic pathway commencing from primary metabolites and proceeding through a series of enzymatic modifications orchestrated by a dedicated biosynthetic gene cluster (BGC).

Proposed Biosynthetic Pathway of Aspeverin

The proposed biosynthesis of aspeverin likely initiates from the precursors L-tryptophan and L-proline, which are assembled and modified by a series of enzymes, including a Non-Ribosomal Peptide Synthetase (NRPS) or a PKS-NRPS hybrid, and various tailoring enzymes.

Key Precursors:

  • L-Tryptophan (Indole moiety)

  • L-Proline

  • Dimethylallyl pyrophosphate (DMAPP) (Prenyl group)

  • S-adenosyl methionine (SAM) (Potential for methylation)

  • Carbon dioxide (for the urethane linkage)

  • Ammonia/glutamine (for the cyano group)

The pathway can be conceptualized in the following stages:

Stage 1: Core Scaffold Assembly A multi-modular NRPS enzyme is proposed to activate and link L-tryptophan and L-proline. This would be followed by a prenylation event, where a prenyltransferase attaches a dimethylallyl group to the indole ring of tryptophan, a common modification in this class of alkaloids.

Stage 2: Intramolecular Cyclization (Diels-Alder-like reaction) A key step in forming the characteristic bicyclo[2.2.2]diazaoctane core is a putative intramolecular [4+2] cycloaddition. This type of transformation, while more common in chemical synthesis, can be catalyzed by enzymes in nature.

Stage 3: Oxidative Modifications and Rearrangements A series of tailoring enzymes, likely cytochrome P450 monooxygenases and oxidoreductases, would then modify the core structure. These modifications are crucial for setting up the subsequent cyclizations.

Stage 4: Formation of the Cyclic Urethane and α-Cyanoamine Linkages The final, and most unique, steps involve the formation of the bicyclic urethane and the α-cyanoamine moieties. The urethane linkage is likely formed through the enzymatic carboxylation of a nitrogen atom followed by an intramolecular cyclization. The α-cyanoamine could be installed by an enzyme capable of C-N bond formation and subsequent cyanation, a rare biochemical transformation.

Aspeverin Biosynthesis Pathway tryptophan L-Tryptophan intermediate1 Prenylated Tryptophan-Proline Dipeptide (NRPS-bound) tryptophan->intermediate1 NRPS Activation & Condensation proline L-Proline proline->intermediate1 NRPS Activation & Condensation dmpp DMAPP dmpp->intermediate1 Prenyltransferase intermediate2 Bicyclo[2.2.2]diazaoctane Core Intermediate intermediate1->intermediate2 Intramolecular [4+2] Cycloaddition (Putative Cyclase) intermediate3 Oxidized Intermediate intermediate2->intermediate3 Oxidative Tailoring (P450s, Oxidoreductases) intermediate4 Pendant Carbamate Intermediate intermediate3->intermediate4 Carboxylation & Rearrangement aspeverin Aspeverin intermediate4->aspeverin Oxidative Cyclization & Cyanation

Caption: Proposed biosynthetic pathway for Aspeverin.

Hypothetical Biosynthetic Gene Cluster (BGC)

The genes responsible for aspeverin biosynthesis are expected to be co-located in a BGC within the Aspergillus versicolor genome. Based on the proposed pathway, the cluster would likely contain:

Putative GenePredicted Function
aspAMulti-modular NRPS or PKS-NRPS hybrid
aspBPrenyltransferase
aspCFAD-dependent monooxygenase/cyclase
aspD, aspECytochrome P450 monooxygenases
aspFOxidoreductase
aspGCarboxylase
aspHCyanating enzyme
aspRPathway-specific transcription factor (e.g., Zn(II)2Cys6)
aspTMFS Transporter

Experimental Protocols for Pathway Elucidation

The following experimental workflow outlines a strategy to identify and characterize the aspeverin BGC.

Identification of the Putative BGC

Objective: To locate the aspeverin BGC in the genome of Aspergillus versicolor.

Methodology:

  • Genome Sequencing: Obtain a high-quality genome sequence of an aspeverin-producing strain of A. versicolor.

  • Bioinformatic Analysis: Use tools like antiSMASH or SMURF to predict secondary metabolite BGCs.[3][9]

  • Homology Search: Search the predicted BGCs for genes encoding enzymes homologous to those known to be involved in indole alkaloid biosynthesis (e.g., NRPS, prenyltransferases, P450s). The presence of a multi-domain NRPS in close proximity to a prenyltransferase would mark a high-priority candidate cluster.

Functional Characterization of the BGC

Objective: To confirm the role of the candidate BGC in aspeverin production.

Methodology: Gene Knockout

  • Construct Generation: Create a gene knockout cassette for a key biosynthetic gene (e.g., the NRPS aspA) containing a selectable marker (e.g., hygromycin resistance).

  • Fungal Transformation: Transform A. versicolor protoplasts with the knockout cassette.

  • Mutant Selection and Verification: Select transformants on appropriate media and confirm gene replacement via PCR and Southern blotting.

  • Metabolite Analysis: Culture the wild-type and knockout strains under aspeverin-producing conditions. Analyze the culture extracts using HPLC and LC-MS. The absence of aspeverin in the mutant strain would confirm the BGC's involvement.

Experimental Workflow genome_seq A. versicolor Genome Sequencing bioinformatics Bioinformatic Analysis (antiSMASH) genome_seq->bioinformatics candidate_bgc Candidate BGC Identification bioinformatics->candidate_bgc gene_knockout Targeted Gene Knockout (e.g., NRPS gene) candidate_bgc->gene_knockout heterologous_exp Heterologous Expression (in A. nidulans) candidate_bgc->heterologous_exp Alternative Proof metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_knockout->metabolite_analysis Compare WT vs Mutant pathway_confirmation Pathway Confirmed metabolite_analysis->pathway_confirmation heterologous_exp->metabolite_analysis

Caption: Workflow for the elucidation of the Aspeverin pathway.

In Vitro Enzymatic Assays

Objective: To determine the function of individual enzymes in the pathway.

Methodology:

  • Gene Cloning and Expression: Clone the coding sequence of a target gene (e.g., the prenyltransferase aspB) into an expression vector (e.g., pET-28a). Express the protein in E. coli and purify it using affinity chromatography.

  • Enzyme Assay: Incubate the purified enzyme with the predicted substrate (e.g., L-tryptophan) and co-factors (e.g., DMAPP, Mg²⁺).

  • Product Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the product.

Quantitative Data (Hypothetical)

As the aspeverin pathway has not been experimentally elucidated, no quantitative data is currently available. The following table represents hypothetical data that would be generated through the experimental protocols described above.

ParameterHypothetical ValueMethod
Aspeverin Titer (WT A. versicolor)15.2 ± 2.1 mg/LHPLC Quantification
Aspeverin Titer (ΔaspA mutant)Not DetectedHPLC Quantification
AspB (Prenyltransferase) Kₘ for L-Tryptophan50 µMIn vitro enzyme assay
AspB (Prenyltransferase) k꜀ₐₜ1.5 s⁻¹In vitro enzyme assay

Conclusion and Future Directions

This guide provides a comprehensive, albeit putative, framework for the biosynthesis of aspeverin in Aspergillus versicolor. The proposed pathway, involving a core NRPS and a suite of tailoring enzymes, offers a clear roadmap for future experimental validation. The elucidation of this pathway will not only solve a fascinating biochemical puzzle but also provide a new set of enzymatic tools for synthetic biology and drug discovery. Future work should focus on the heterologous expression of the entire BGC to enable sustainable production of aspeverin and the in-depth characterization of the novel enzymes responsible for the formation of its unique chemical moieties.

References

Aspeverin: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula, weight, and related physicochemical properties of Aspeverin, a novel prenylated indole (B1671886) alkaloid. The document includes a summary of its discovery, key experimental methodologies for its isolation and synthesis, and a visualization of relevant biochemical and experimental workflows.

Core Molecular Data

Aspeverin is a structurally complex natural product isolated from an algicolous strain of the fungus Aspergillus versicolor.[1][2] Its unique carbamate- and cyano-containing structure has garnered interest in the scientific community.[1][2] The fundamental molecular and physical properties of Aspeverin are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₄N₄O₂PubChem CID: 71712961[3]
Molecular Weight 376.5 g/mol Computed by PubChem[3]
Monoisotopic Mass 376.18992602 DaComputed by PubChem[3]
IUPAC Name (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹,⁹.0²,⁷.0¹¹,¹⁹.0¹³,¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrilePubChem CID: 71712961[3]
Physical Appearance Colorless gum[1]

Experimental Protocols

The isolation and characterization, as well as the total synthesis of Aspeverin, involve a series of sophisticated experimental procedures. The following sections outline the methodologies employed in the key studies. For complete, detailed protocols, readers are directed to the supporting information of the cited publications.

Aspeverin was first isolated from the culture of an Aspergillus versicolor strain (dl-29), which was itself isolated from the marine green alga Codium fragile.[1][4]

Fermentation and Extraction:

  • The fungal strain was subjected to static fermentation in 15 L of culture medium for 30 days.[1][4]

  • The entire culture was then extracted with ethyl acetate (B1210297) (EtOAc) to yield a crude extract containing a mixture of secondary metabolites.[1][4]

Chromatographic Separation:

  • The crude extract was fractionated using repeated column chromatography on silica (B1680970) gel.

  • Further purification was achieved using Sephadex LH-20 column chromatography.

  • The final purification step involved preparative Thin Layer Chromatography (TLC) to yield pure Aspeverin.[1][4]

Structure Elucidation: The absolute configuration and structure of Aspeverin were determined using a combination of spectroscopic and computational methods:[1][2]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.[1]

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC) Nuclear Magnetic Resonance experiments were conducted to establish the planar structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum was compared with quantum chemical calculations (Time-Dependent Density Functional Theory) to determine the absolute stereochemistry of the molecule.[1]

The first total synthesis of Aspeverin was accomplished in 20 steps, confirming its structure and providing a route for the preparation of analogues for further study.[5]

Key Synthetic Steps: [5][6][7]

  • Diels-Alder Reaction: A highly diastereoselective Diels-Alder reaction was employed to construct the core CDE ring system of the molecule.

  • Curtius Rearrangement: This reaction was utilized for the strategic installation of a key nitrogen-containing functional group.

  • gem-Dimethyl Group Installation: An unconventional method involving a trimethylaluminum (B3029685) (Me₃Al)-mediated ring opening was used to install the geminal dimethyl group.

  • Oxidative Cyclization: A novel iodine(III)-initiated oxidative cyclization of a carbamate (B1207046) onto the indole ring was the key step to form the distinctive bicyclic urethane (B1682113) linkage.

  • Final Steps: The synthesis was completed by a partial reduction with DIBAL-H, introduction of the cyano group, and a final demethylation step to yield Aspeverin.[5][6]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the isolation of Aspeverin and the putative biosynthetic pathway for its class of compounds.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_elucidation Structure Elucidation Fungus Aspergillus versicolor (dl-29) Fermentation Static Fermentation (30 days) Fungus->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_TLC Preparative TLC Sephadex->Prep_TLC Pure_Compound Pure Aspeverin Prep_TLC->Pure_Compound HRESIMS HRESIMS Pure_Compound->HRESIMS NMR 1D & 2D NMR Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR ECD ECD & Quantum Calculations Pure_Compound->ECD biosynthetic_pathway cluster_precursors Core Precursors cluster_assembly Core Scaffold Assembly cluster_modification Post-Assembly Modification Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) Tryptophan->NRPS Amino_Acid Other Amino Acid(s) Amino_Acid->NRPS DMAPP Dimethylallyl Diphosphate (DMAPP) Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase Dipeptide Cyclic Dipeptide Intermediate NRPS->Dipeptide Dipeptide->Prenyltransferase Prenylated_Intermediate Prenylated Indole Alkaloid Prenyltransferase->Prenylated_Intermediate Oxidations Oxidations, Cyclizations, & Tailoring Reactions Prenylated_Intermediate->Oxidations Aspeverin Aspeverin Oxidations->Aspeverin

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspeverin is a novel, complex indole (B1671886) alkaloid isolated from the marine algicolous fungus Aspergillus versicolor.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of aspeverin. Due to its recent discovery, experimentally determined data for some properties are not yet available in the public domain. In such instances, this guide provides detailed, standard experimental protocols for their determination. Furthermore, based on its demonstrated in vitro activity against hepatocellular carcinoma cell lines, a plausible mechanism of action is proposed, accompanied by a robust experimental workflow for its investigation. This document is intended to serve as a foundational resource for researchers engaged in the study and development of aspeverin as a potential therapeutic agent.

Chemical and Physical Properties

Aspeverin is a structurally intricate molecule with the IUPAC name (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹’⁹.0²’⁷.0¹¹’¹⁹.0¹³’¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile.[3] Its complex nature influences its physicochemical characteristics.

Data Presentation

The known and computed physical and chemical properties of aspeverin are summarized in the table below. It is important to note that many of these values are computationally predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₂₂H₂₄N₄O₂PubChem[3]
Molecular Weight 376.5 g/mol PubChem[3]
Physical State Colorless gum(Ji et al., 2013)[2]
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in ethyl acetate (B1210297) and methanol. Likely poorly soluble in water.Inferred from extraction methods (Ji et al., 2013)[2]
pKa Not reported-
LogP (computed) 2.5PubChem[3]
Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of novel alkaloids like aspeverin are provided below.

Given that aspeverin is described as a "colorless gum," it may not exhibit a sharp melting point.[2] However, for solid derivatives or if a crystalline form is obtained, the following capillary method can be employed.[4][5][6][7][8]

Protocol:

  • Sample Preparation: A small amount of the purified and dried sample is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range.

The solubility of aspeverin can be quantitatively determined using the shake-flask method, which is considered the gold standard for equilibrium solubility measurement.[9][10][11]

Protocol:

  • Sample Preparation: An excess amount of aspeverin is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.

  • Quantification: The concentration of aspeverin in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment is performed in triplicate to ensure the reliability of the results.

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a common and accurate method for pKa determination.[12][13][14][15]

Protocol:

  • Sample Preparation: A solution of aspeverin of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the aspeverin solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH versus volume of titrant added).

Biological Activity and Proposed Mechanism of Action

Aspeverin has demonstrated significant in vitro activity against several human hepatocellular carcinoma (liver cancer) cell lines. This section outlines the known biological effects and proposes a putative mechanism of action for further investigation.

Anticancer Activity

A patent application has disclosed the inhibitory effects of aspeverin on the growth of various human hepatoma cell strains. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Cell LineIC₅₀ (µM)
HEPG2 4.97 ± 1.44
MHCC-LM3 6.23 ± 3.53
BEL-7402 5.35 ± 2.41
HUH-7 4.14 ± 1.12

Source: CN103316010A

Proposed Signaling Pathway for Anticancer Activity

While the precise molecular mechanism of aspeverin's anticancer activity has not been elucidated, many indole alkaloids exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[16][17][18][19][20][21][22] Based on the known mechanisms of similar compounds, a plausible hypothesis is that aspeverin induces apoptosis in liver cancer cells by modulating the PI3K/Akt/mTOR and MAPK signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Aspeverin Aspeverin Aspeverin->PI3K Inhibition Raf Raf Aspeverin->Raf Inhibition Bax Bax/Bak Aspeverin->Bax Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Promotes Apoptosis Apoptosis Caspases Caspases Bax->Caspases Activation Bcl2->Bax Caspases->Apoptosis Execution

Caption: Proposed mechanism of action of Aspeverin in liver cancer cells.

Experimental Workflow for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a systematic experimental workflow is necessary. This workflow will assess the effects of aspeverin on key cellular processes and signaling molecules.

G cluster_workflow Experimental Workflow A Treat Liver Cancer Cells with Aspeverin (IC₅₀ concentrations) B Cell Viability Assay (MTT/XTT) A->B C Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) A->C D Cell Cycle Analysis (Flow Cytometry) A->D E Western Blot Analysis A->E I Data Analysis and Mechanism Confirmation B->I C->I D->I F Phospho-Akt, Phospho-mTOR, Phospho-ERK E->F G Bcl-2 family proteins (Bcl-2, Bax) E->G H Cleaved Caspases (Caspase-3, -9) E->H F->I G->I H->I

Caption: Workflow for elucidating the anticancer mechanism of Aspeverin.

Protocol for Western Blot Analysis:

  • Cell Treatment and Lysis: Liver cancer cells are treated with varying concentrations of aspeverin for specified time points. Subsequently, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3).

  • Detection: After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression and phosphorylation status.

Conclusion

Aspeverin is a novel indole alkaloid with a complex chemical structure and promising anticancer activity. This technical guide has consolidated the currently available data on its physical and chemical properties and has provided standardized protocols for the determination of yet unknown characteristics. The proposed mechanism of action and the accompanying experimental workflow offer a clear path for future research to elucidate its therapeutic potential. Further investigation into this fascinating molecule is warranted to fully understand its pharmacological profile and to explore its development as a potential therapeutic agent for hepatocellular carcinoma.

References

Asperverin: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Asperverin" did not yield specific results, suggesting a possible misspelling. The following guide is based on data for Papaverine , a structurally related and well-researched benzylisoquinoline alkaloid, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the biological activity screening of Papaverine, a non-addictive opium alkaloid. It is intended for researchers, scientists, and drug development professionals interested in its multifaceted pharmacological effects. This document details its mechanism of action, summarizes key quantitative data from various in vitro and ex vivo studies, and outlines the experimental protocols for the cited assays.

Core Biological Activities and Mechanism of Action

Papaverine is primarily recognized as a potent smooth muscle relaxant and vasodilator.[1][2] Its biological activities extend to anticancer, anti-inflammatory, antiviral, neuroprotective, and cardioprotective effects.[1] The primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Additionally, Papaverine is known to block calcium ion channels, further contributing to its muscle relaxant properties.[1][2]

Signaling Pathway of Papaverine in Smooth Muscle Relaxation

The following diagram illustrates the key signaling pathway through which Papaverine induces smooth muscle relaxation.

Papaverine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Papaverine_ext Papaverine Papaverine_int Papaverine Papaverine_ext->Papaverine_int Enters Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Papaverine_int->Ca_Channel Blocks PDE Phosphodiesterase (PDE) Papaverine_int->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Myosin_LC_Phosphate Myosin Light-Chain Phosphate (MLCP) PKA_PKG->Myosin_LC_Phosphate Activates Myosin_LC_Kinase Myosin Light-Chain Kinase (MLCK) Ca_Influx->Myosin_LC_Kinase Activates Myosin_LC_P Phosphorylated Myosin Light-Chain Myosin_LC_Kinase->Myosin_LC_P Phosphorylates Myosin_LC_Phosphate->Myosin_LC_P Dephosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Smooth Muscle Relaxation Myosin_LC_P->Relaxation

Caption: Papaverine's mechanism of smooth muscle relaxation.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Papaverine from various studies.

Table 1: Anticancer Activity of Papaverine

Cell LineAssay TypeConcentration (µM)Time (h)ResultReference
MDA-MB-231 (Breast Cancer)Migration Assay1004881% reduction in cell migration[3]
A549 (Lung Cancer)Migration Assay1004891% reduction in cell migration[3]
DU145 (Prostate Cancer)Migration Assay1004871% reduction in cell migration[3]
MDA-MB-231VEGF B Expression100480.79-fold decrease[3]
A549VEGF B Expression100480.71-fold decrease[3]
DU145VEGF B Expression100480.73-fold decrease[3]
MDA-MB-231VEGF R1 Expression100481.38-fold increase[3]
DU145VEGF R1 Expression100481.46-fold increase[3]
A549VEGF R1 Expression150480.90-fold decrease[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Objective: To assess the effect of Papaverine on cancer cell migration in vitro.

Protocol:

  • Cell Culture: MDA-MB-231, A549, and DU145 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Wound Healing Assay:

    • Cells are seeded in 6-well plates and grown to confluence.

    • A sterile pipette tip is used to create a uniform scratch (wound) in the cell monolayer.

    • The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

    • Fresh media containing either vehicle control or Papaverine at the desired concentration (e.g., 100 µM) is added.

    • Images of the wound are captured at 0 and 48 hours using a light microscope.

  • Data Analysis: The wound area is measured using image analysis software. The percentage of wound closure is calculated to determine the extent of cell migration. A reduction in wound closure in the presence of Papaverine indicates an inhibitory effect on cell migration.

Objective: To determine the effect of Papaverine on the expression of vascular endothelial growth factor (VEGF) B and its receptor (VEGF R1).

Protocol:

  • Cell Treatment: Cancer cell lines (MDA-MB-231, A549, and DU145) are treated with Papaverine at specified concentrations for 48 hours.

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • qPCR is performed using specific primers for VEGF B, VEGF R1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The reaction is run on a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method. The fold change in expression in Papaverine-treated cells is determined relative to the vehicle-treated control cells.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for in vitro screening of a compound like Papaverine.

In_Vitro_Screening_Workflow Start Compound (Papaverine) Cell_Culture Cell Line Culture (e.g., MDA-MB-231, A549, DU145) Start->Cell_Culture Treatment Treatment with Papaverine (Varying Concentrations and Timepoints) Cell_Culture->Treatment Assays Biological Assays Treatment->Assays Migration Cell Migration Assay (Wound Healing) Assays->Migration Gene_Expression Gene Expression Analysis (qPCR) Assays->Gene_Expression Data_Analysis Data Collection and Analysis Migration->Data_Analysis Gene_Expression->Data_Analysis Results Quantitative Results (e.g., % Inhibition, Fold Change) Data_Analysis->Results

Caption: General workflow for in vitro biological activity screening.

References

An In-depth Technical Guide on the Core Mechanism of Action of Papaverine, a Prototypical Spasmolytic and Potential Antitussive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research into the mechanism of action of "Aspeverin" has revealed that it is a novel alkaloid recently isolated from the fungus Aspergillus versicolor. There is currently no scientific literature available that associates "Aspeverin" with papaverine-like spasmolytic or antitussive properties. It is highly probable that the query is based on a mistaken identity of the substance. This guide will, therefore, focus on the well-documented mechanism of action of papaverine (B1678415) , a benzylisoquinoline alkaloid with known spasmolytic and potential antitussive effects, which aligns with the core functional description provided in the topic request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Papaverine is an opium alkaloid that, unlike morphine and codeine, does not possess significant analgesic properties.[1] Its primary therapeutic applications stem from its potent ability to relax smooth muscles, making it a valuable agent in the treatment of visceral and vascular spasms.[2] This document provides a comprehensive overview of the molecular mechanisms underpinning papaverine's pharmacological effects, with a focus on its spasmolytic and emerging antitussive activities. We will delve into the core signaling pathways, present quantitative data from key studies, and detail relevant experimental protocols to provide a thorough technical resource for the scientific community.

Core Mechanism of Action: Spasmolysis

The spasmolytic effect of papaverine is primarily attributed to its direct action on smooth muscle cells, independent of neuronal input.[3] The core mechanism involves the inhibition of phosphodiesterase (PDE) enzymes and modulation of intracellular calcium levels.[4]

Phosphodiesterase Inhibition

Papaverine is a non-selective inhibitor of several phosphodiesterase isoforms, with a notable potency against PDE10A.[2][5] PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in smooth muscle relaxation.

By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.[4] This triggers a cascade of downstream signaling events:

  • Activation of Protein Kinase A (PKA) and Protein Kinase G (PKG): Elevated levels of cAMP and cGMP activate PKA and PKG, respectively.

  • Phosphorylation of Target Proteins: These kinases phosphorylate various intracellular proteins, which collectively contribute to smooth muscle relaxation. A key target is the myosin light-chain kinase (MLCK), which is inhibited upon phosphorylation, leading to reduced phosphorylation of the myosin light chain and consequently, muscle relaxation.

  • Modulation of Ion Channels: PKA and PKG can also phosphorylate and modulate the activity of various ion channels, leading to a decrease in intracellular calcium concentration.

Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Degrades PKA_PKG ↑ PKA & PKG Activation cAMP_cGMP->PKA_PKG MLCK_inhibition ↓ Myosin Light-Chain Kinase (MLCK) Activity PKA_PKG->MLCK_inhibition Ca_decrease ↓ Intracellular Ca²⁺ PKA_PKG->Ca_decrease Relaxation Smooth Muscle Relaxation MLCK_inhibition->Relaxation Ca_decrease->Relaxation

Papaverine's Spasmolytic Signaling Pathway.
Calcium Channel Blockade

In addition to PDE inhibition, papaverine has been shown to directly inhibit transmembrane calcium influx, although the exact mechanism is not fully elucidated.[1] This action further contributes to the reduction of intracellular calcium levels, a critical factor for smooth muscle contraction.

Antitussive Mechanism of Action

While papaverine is not a classical antitussive agent like codeine or dextromethorphan, some evidence suggests it may possess cough-suppressant properties. The benzylisoquinoline alkaloid family, to which papaverine belongs, is known to include compounds with antitussive activity.[4]

A study in guinea pigs demonstrated that low doses of papaverine (0.25 and 0.5 mg/kg) were effective in reducing enalapril-induced cough.[6] This model suggests a potential peripheral mechanism of action, as enalapril-induced cough is thought to be mediated by the accumulation of bradykinin (B550075) in the lungs, which sensitizes sensory nerve fibers. However, the effect was only observed in enalapril-pretreated animals, indicating a specific interaction rather than a general central antitussive effect.[6] Further research is required to determine if papaverine acts on airway sensory nerves or possesses any central antitussive activity.

Enalapril Enalapril Bradykinin ↑ Bradykinin in Lungs Enalapril->Bradykinin SensoryNerves Sensory Nerve Hypersensitization Bradykinin->SensoryNerves Cough Cough SensoryNerves->Cough Papaverine Papaverine Papaverine->SensoryNerves Potential Inhibition?

Hypothesized Peripheral Antitussive Action of Papaverine.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacological actions of papaverine.

Table 1: Phosphodiesterase Inhibition

Compound Target IC₅₀ (µM) Assay Type Source
Papaverine PDE10A 0.019 In vitro enzyme assay [7]

| Papaverine| h-PTP 1B | 1.20 | In vitro enzyme assay |[8] |

Table 2: Smooth Muscle Relaxation

Compound Preparation EC₅₀ (µM) Stimulant Source

| Papaverine | Rat Vascular Smooth Muscle Cells | 16 | - |[9] |

Table 3: Cytotoxicity Data

Compound Cell Type IC₅₀ (mM) Exposure Time Source
Papaverine hydrochloride Smooth Muscle Cells (SMCs) 0.097 1 min [10]

| Papaverine hydrochloride | Endothelial Cells (ECs) | 0.056 | 1 min |[10] |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization-Based)

This protocol outlines a general method for determining the inhibitory activity of a compound against PDE enzymes using a fluorescence polarization-based assay.[11]

Materials:

  • Recombinant PDE enzyme

  • Fluorescently labeled cAMP or cGMP substrate

  • Assay buffer

  • Test compound (e.g., Papaverine)

  • 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Dispense the diluted test compound and controls into the wells of the 384-well plate.

  • Add the PDE enzyme to all wells except the no-enzyme control wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and add a binding agent that specifically binds to the fluorescent product, resulting in a change in fluorescence polarization.

  • Read the fluorescence polarization on a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Start Start PrepareReagents Prepare Reagents (Compound, Enzyme, Substrate) Start->PrepareReagents PlateSetup Dispense Compound & Controls into 384-well plate PrepareReagents->PlateSetup AddEnzyme Add PDE Enzyme PlateSetup->AddEnzyme PreIncubate Pre-incubate (15 min, RT) AddEnzyme->PreIncubate AddSubstrate Initiate Reaction (Add Fluorescent Substrate) PreIncubate->AddSubstrate Incubate Incubate (60 min, 30°C) AddSubstrate->Incubate StopReaction Stop Reaction (Add Binding Agent) Incubate->StopReaction ReadFP Read Fluorescence Polarization StopReaction->ReadFP Analyze Calculate % Inhibition & IC₅₀ ReadFP->Analyze End End Analyze->End

Workflow for PDE Inhibition Assay.
Guinea Pig Model of Induced Cough

This protocol describes a common method for evaluating the antitussive efficacy of a test compound in guinea pigs.[6][12]

Animals:

  • Male Dunkin-Hartley or Hartley guinea pigs.

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for a sufficient period before the experiment.

  • Pre-treatment (optional): For specific models like enalapril-induced cough, pre-treat the animals with the inducing agent.

  • Drug Administration: Administer the test compound (e.g., Papaverine) or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Cough Induction: Place the unrestrained animal in a whole-body plethysmograph chamber. After an acclimation period in the chamber, expose the animal to a nebulized tussive agent (e.g., citric acid or capsaicin (B1668287) aerosol).

  • Data Acquisition: Record the coughs during and after the exposure period using a pressure transducer to detect the characteristic changes in chamber air pressure associated with coughing.

  • Data Analysis: Quantify the number of coughs and compare the results between the test compound-treated group and the control group to determine the antitussive effect.

Conclusion

Papaverine exerts its potent spasmolytic effects primarily through the non-selective inhibition of phosphodiesterases, leading to an accumulation of cAMP and cGMP and subsequent smooth muscle relaxation. A secondary mechanism involving the direct blockade of calcium channels likely contributes to this effect. While its role as an antitussive is not well-established, preliminary evidence suggests a potential for cough suppression, possibly through a peripheral mechanism of action. The lack of centrally mediated side effects typical of opioid antitussives makes this a potentially interesting area for further investigation. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals interested in the pharmacology of papaverine and related compounds. Future studies should aim to further elucidate the precise molecular targets of papaverine, particularly in the context of its potential antitussive activity, and to explore the therapeutic potential of more selective PDE inhibitors.

References

A Technical Guide to Novel Alkaloids from Marine-Derived Fungi: Discovery, Characterization, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, with its vast and largely unexplored biodiversity, represents a prolific source of novel natural products with significant therapeutic potential. Among these, marine-derived fungi have emerged as a particularly rich reservoir of structurally diverse and biologically active secondary metabolites. This technical guide provides an in-depth overview of novel alkaloids discovered from these fascinating microorganisms, with a focus on their isolation, structure elucidation, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this exciting field.

Featured Novel Alkaloids from Marine Fungi

This section highlights recently discovered alkaloids from marine-derived fungi, showcasing their chemical diversity and range of biological activities.

Alkaloids from Aspergillus fumigatus AF1 (Deep-Sea Fungus)

A recent study on the deep-sea-derived fungus Aspergillus fumigatus AF1 led to the isolation of five new indole (B1671886) alkaloid derivatives, along with sixteen known compounds. These discoveries underscore the unique metabolic potential of fungi from extreme marine environments.

Table 1: Novel Alkaloids from Aspergillus fumigatus AF1

Compound NameMolecular FormulaClassKey Bioactivity
FumianthrogliotoxinC₂₀H₁₇N₃O₃Gliotoxin DerivativeNot Reported
N3-(methyl propionate) indoquizolineC₂₀H₁₇N₃O₃Indoquizoline AlkaloidAnti-pulmonary fibrosis
AnthroxyindoleC₁₅H₁₁NO₃Indole AlkaloidNot Reported
(±)-Asperfumiindole AC₁₅H₁₁NO₃Indole AlkaloidNot Reported
(±)-Asperfumiindole BC₁₅H₁₁NO₃Indole AlkaloidNot Reported

Table 2: Quantitative Spectroscopic Data for N3-(methyl propionate) indoquizoline

Data TypeValue
HR-ESI-MS m/z 346.1196 [M − H]⁻ (calcd for C₂₀H₁₆N₃O₃⁻, 346.1197)
¹H NMR (DMSO-d₆, 400 MHz) δH 8.34 (1H, d, J = 8.0 Hz, H-9), 7.77 (2H, m, H-6, H-7), 7.66 (1H, d, J = 8.0 Hz, H-15), 7.52 (1H, s, H-21), 7.50 (1H, m, H-8), 7.39 (1H, d, J = 8.0 Hz, H-18), 7.26 (1H, dd, J = 8.0, 7.5 Hz, H-17), 7.22 (1H, dd, J = 8.0, 7.5 Hz, H-16), 3.54 (3H, s, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δC 172.5 (C-22), 160.2 (C-2), 158.9 (C-4), 147.6 (C-5a), 145.3 (C-9a), 136.2 (C-14), 134.5 (C-8), 129.5 (C-18a), 127.8 (C-10), 126.8 (C-6), 126.3 (C-7), 125.4 (C-17), 123.0 (C-16), 121.8 (C-18), 121.2 (C-15), 115.7 (C-21), 111.9 (C-14a), 51.8 (-OCH₃)
Alkaloids from Metarhizium sp. P2100 (Marine-Derived Fungus)

The "One Strain Many Compounds" (OSMAC) strategy applied to the marine-derived fungus Metarhizium sp. P2100 resulted in the isolation of a rare N-butenone spiroquinazoline (B1250128) alkaloid, N-butenonelapatin A, along with nine known compounds.[1]

Table 3: Bioactive Alkaloids from Metarhizium sp. P2100

CompoundClassBioactivityMIC/IC₅₀ (µg/mL or µM)
N-butenonelapatin ASpiroquinazoline AlkaloidWeak cytotoxicity against A-375 and HCT 116 cell linesNot specified
Known Compound 3AlkaloidAnti-inflammatory (LPS-induced NO production)IC₅₀: 37.08 µM
Known Compound 4AlkaloidAntibacterial against Vibrio vulnificus MCCC E1758MIC: 6.25 µg/mL
Known Compound 6AlkaloidAnti-inflammatory (LPS-induced NO production)IC₅₀: 37.48 µM
Known Compound 7AlkaloidAntibacterial against V. vulnificus, V. rotiferianus, V. campbelliiMIC: 12.5, 12.5, and 6.25 μg/mL, respectively
Fumiquinazoline F from Penicillium thymicola

Fumiquinazoline F, an alkaloid produced by the fungus Penicillium, has demonstrated notable anticancer efficacy against triple-negative breast cancer cells (MDA-MB-231).[2] It has been shown to inhibit cell migration and induce apoptosis.[3][4]

Table 4: Cytotoxicity of Fumiquinazoline F

Cell LineAssayIC₅₀
MDA-MB-231Cell Migration1.75 µg/mL (4.54 µM)
MDA-MB-231Cytotoxicity (48h)> 30 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of novel marine fungal alkaloids.

Protocol 1: Fungal Fermentation and Metabolite Extraction

This protocol outlines a general procedure for the cultivation of marine-derived fungi and the subsequent extraction of secondary metabolites.

  • Fungal Strain and Culture Media:

    • Obtain a pure culture of the desired marine-derived fungus (e.g., Aspergillus fumigatus AF1).

    • Prepare a suitable liquid or solid-state fermentation medium. A common example is Potato Dextrose Broth (PDB) or rice medium.

  • Fermentation:

    • Inoculate the sterile fermentation medium with the fungal strain.

    • Incubate the culture under appropriate conditions (e.g., 28°C for 14-30 days) with or without shaking.

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate (B1210297) (EtOAc) three times.

    • Extract the mycelium with methanol (B129727) (MeOH) or another suitable solvent, followed by partitioning with EtOAc.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

G cluster_fermentation Fermentation cluster_extraction Extraction Fungal Strain Fungal Strain Inoculation Inoculation Fungal Strain->Inoculation Incubation (28°C, 14-30 days) Incubation (28°C, 14-30 days) Inoculation->Incubation (28°C, 14-30 days) Culture Medium Culture Medium Culture Medium->Inoculation Fermented Culture Fermented Culture Incubation (28°C, 14-30 days)->Fermented Culture Filtration Filtration Fermented Culture->Filtration Mycelium Mycelium Filtration->Mycelium Culture Broth Culture Broth Filtration->Culture Broth Solid-Liquid Extraction (MeOH) Solid-Liquid Extraction (MeOH) Mycelium->Solid-Liquid Extraction (MeOH) Liquid-Liquid Extraction (EtOAc) Liquid-Liquid Extraction (EtOAc) Culture Broth->Liquid-Liquid Extraction (EtOAc) Crude Extract Crude Extract Liquid-Liquid Extraction (EtOAc)->Crude Extract Solid-Liquid Extraction (MeOH)->Crude Extract

Experimental workflow for fungal fermentation and extraction.

Protocol 2: Isolation and Purification of Alkaloids

This protocol describes a general chromatographic procedure for the isolation of pure alkaloids from a crude fungal extract.

  • Initial Fractionation:

    • Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or a C18 reversed-phase stationary phase.

    • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to pool similar fractions.

  • Further Purification:

    • Purify the fractions containing the target alkaloids using repeated column chromatography, including Sephadex LH-20 size-exclusion chromatography.

    • Employ High-Performance Liquid Chromatography (HPLC), often with a photodiode array (PDA) detector, for the final purification of individual compounds.

Protocol 3: Structure Elucidation

The chemical structures of the purified alkaloids are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Determine the molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to establish the planar structure of the molecule.

    • Use a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Stereochemistry Determination:

    • Analyze NOESY/ROESY spectra to determine the relative stereochemistry.

    • Determine the absolute configuration using methods such as X-ray crystallography, Mosher's method, or by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra.

Protocol 4: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

  • Cell Seeding:

    • Seed human cancer cells (e.g., MDA-MB-231, A549, HepG2) in a 96-well plate at a density of 3,000-5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the purified alkaloids.

    • Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[7][8]

  • Preparation of Inoculum:

    • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include a positive control (e.g., ciprofloxacin) and a growth control (no compound).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these novel alkaloids exert their biological effects is crucial for their development as therapeutic agents. Many of these compounds have been found to induce apoptosis in cancer cells, often through the modulation of key signaling pathways.

Apoptosis (Programmed Cell Death)

Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents function by inducing apoptosis. The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death. Fumiquinazoline F, for instance, has been shown to induce apoptosis in MDA-MB-231 breast cancer cells.[3][4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., TNF, FasL) Death Ligands (e.g., TNF, FasL) Death Receptors Death Receptors Death Ligands (e.g., TNF, FasL)->Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis Fumiquinazoline F Fumiquinazoline F Fumiquinazoline F->Caspase-9 Activation Induces

Generalized apoptosis signaling pathways and the putative role of Fumiquinazoline F.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers, making it a prime target for anticancer drug development. Some marine-derived alkaloids may exert their cytotoxic effects by inhibiting components of this pathway.

G Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Marine Alkaloid Marine Alkaloid Marine Alkaloid->PI3K Inhibits Marine Alkaloid->AKT Inhibits Marine Alkaloid->mTOR Inhibits

The PI3K/AKT/mTOR signaling pathway and potential inhibition by marine alkaloids.

Conclusion

Marine-derived fungi represent a frontier in the search for novel therapeutic agents. The alkaloids produced by these organisms exhibit a remarkable diversity of chemical structures and a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide has provided a snapshot of recent discoveries, along with detailed protocols to aid researchers in this field. Continued exploration of marine fungal metabolites, coupled with advances in spectroscopic analysis and high-throughput screening, will undoubtedly lead to the discovery of new lead compounds for drug development. The elucidation of their mechanisms of action will be paramount in translating these fascinating natural products into clinically effective therapies.

References

Aspeverin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the core aspects of Aspeverin, presented for researchers, scientists, and drug development professionals. This document summarizes key chemical identifiers, experimental protocols for its isolation and synthesis, and available biological activity data.

Introduction

Aspeverin is a novel and structurally complex alkaloid containing carbamate (B1207046) and cyano functional groups.[1][2] It was first isolated from an algicolous strain of the fungus Aspergillus versicolor.[1][2] The unique chemical architecture of Aspeverin, which includes a distinctive bicyclic urethane (B1682113) linkage, has garnered significant interest within the scientific community, culminating in its successful total synthesis.[3] This guide offers a detailed technical overview of Aspeverin, covering its chemical identifiers, experimental procedures for its isolation and synthesis, and its currently understood biological activities.

Chemical Identifiers

While a specific CAS (Chemical Abstracts Service) number for Aspeverin is not found in the available literature, a comprehensive compilation of its other key chemical identifiers is provided in the table below.

IdentifierValue
IUPAC Name (1R,11S,13S,18R,19R)-10,10-dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.0¹,⁹.0²,⁷.0¹¹,¹⁹.0¹³,¹⁷]tricosa-2,4,6,8-tetraene-18-carbonitrile[4]
Molecular Formula C₂₂H₂₄N₄O₂[4]
Molecular Weight 376.5 g/mol [4]
Canonical SMILES CC1([C@@H]2C[C@@H]3CCCN3--INVALID-LINK--C#N)C[4]
InChI InChI=1S/C22H24N4O2/c1-20(2)16-10-13-6-5-9-26(13)17(11-23)21(16)12-22(28-19(27)25-21)14-7-3-4-8-15(14)24-18(20)22/h3-4,7-8,13,16-17H,5-6,9-10,12H2,1-2H3,(H,25,27)/t13-,16-,17-,21+,22+/m0/s1[4]
InChIKey MJAHQBSZAYUSFL-MKGFCTCPSA-N[4]
PubChem CID 71712961[4]

Experimental Protocols

Isolation from Aspergillus versicolor

Aspeverin was originally discovered and isolated from the culture of an algicolous strain of Aspergillus versicolor (dl-29). The general workflow for its extraction and purification is depicted below.

G Isolation Workflow of Aspeverin cluster_0 Fermentation and Extraction cluster_1 Chromatographic Separation A Static fermentation of A. versicolor (15 L) for 30 days B Extraction of the whole culture with Ethyl Acetate (EtOAc) A->B C Repeated column chromatography on silica (B1680970) gel B->C D Further separation using Sephadex LH-20 C->D E Preparative Thin-Layer Chromatography (TLC) D->E F Yield of pure Aspeverin (1) E->F

Isolation workflow for Aspeverin.

The definitive structure and absolute stereochemistry of the isolated Aspeverin were established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Electronic Circular Dichroism (ECD), and mass spectrometry.[1]

Total Synthesis

The first total synthesis of Aspeverin has been achieved, providing a viable synthetic pathway to this complex natural product.[3] The key strategic steps of this synthesis are outlined in the following diagram.

G Key Stages in the Total Synthesis of Aspeverin A Diastereoselective Diels-Alder Reaction (Construction of the CDE ring system) B Curtius Rearrangement A->B C Installation of the geminal dimethyl group B->C D Iodine(III)-initiated Oxidative Cyclization (Formation of the bicyclic urethane linkage) C->D E Aspeverin D->E

Key stages in the total synthesis of Aspeverin.

This synthetic achievement not only unequivocally confirms the structure of Aspeverin but also opens avenues for the synthesis of novel analogs for further biological investigation.[3]

Biological Activity

Initial investigations into the biological activity of Aspeverin have been conducted against a panel of marine-derived organisms. The table below provides a summary of the reported bioactivities.

Target OrganismActivityEC₅₀ (24h)EC₅₀ (96h)
Heterosigma akashiwo (phytoplankton)Growth inhibition6.3 µg/mL3.4 µg/mL[1]
Artemia salina (zooplankton)Weak inhibitory activity--[1]
Proteus mirabilis (bacteria)Weak inhibitory activity--[1]
Enterobacter cloacae (bacteria)Weak inhibitory activity--[1]
Bacillus cereus (bacteria)Weak inhibitory activity--[1]

These preliminary results indicate that Aspeverin exhibits potent inhibitory activity against the phytoplankton Heterosigma akashiwo, whereas its activity against the tested zooplankton and bacteria was found to be weak.[1]

Signaling Pathways

Currently, there is no published scientific literature that directly links Aspeverin to a specific signaling pathway. However, it is well-established that secondary metabolites produced by fungi such as Aspergillus can interact with a variety of cellular pathways. The following diagram provides a generalized representation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in maintaining cell wall integrity in Aspergillus fumigatus. The potential interaction of Aspeverin with this or other signaling cascades in either Aspergillus or in target organisms represents an important area for future research.

G Generalized MAPK Cell Wall Integrity Pathway in Aspergillus cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Cell Wall Stress Bck1 Bck1 (MAPKKK) Stimulus->Bck1 Activation Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA (MAPK) Mkk2->MpkA TF Transcription Factors MpkA->TF Phosphorylation Response Gene Expression (Cell Wall Repair) TF->Response

A generalized MAPK signaling pathway in Aspergillus. The specific role of Aspeverin in this or other pathways is currently unknown.

Conclusion

Aspeverin stands out as a structurally novel alkaloid with demonstrated biological activity. This guide consolidates the essential information available for researchers and professionals interested in this compound. The absence of a registered CAS number and the intriguing, albeit limited, bioactivity data underscore the need for more extensive investigation into the chemical and pharmacological properties of Aspeverin. The successful total synthesis of this molecule will undoubtedly be a critical enabler of these future studies, which may, in turn, unveil new therapeutic potentials for this remarkable natural product.

References

Aspeverin: A Technical Guide to its Discovery, Origin, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Abstract

Aspeverin is a structurally novel prenylated indole (B1671886) alkaloid, first identified in 2013. Its complex architecture, characterized by a unique cyclic urethane (B1682113) linkage and an α-cyanoamine group, has garnered significant interest from the synthetic chemistry community.[1] Isolated from a marine-associated fungus, Aspergillus versicolor, Aspeverin has demonstrated noteworthy biological activities in preliminary studies, including potent effects against certain marine organisms and inhibitory action on human liver cancer cell lines.[2][3][4][5] This document provides an in-depth technical overview of the discovery, origin, and the first total synthesis of Aspeverin, presenting key data and experimental protocols to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Discovery and Origin

Aspeverin was first discovered and isolated in 2013 by Ji and coworkers from an algicolous strain (dl-29) of the fungus Aspergillus versicolor.[1][2] This particular fungal strain was found living on the marine green alga Codium fragile.[3][4][6] The discovery highlighted the potential of marine-derived microorganisms as a source of novel secondary metabolites with complex chemical structures and interesting biological activities.[7]

The structure of Aspeverin was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.[2][3] Its absolute configuration was established using Electronic Circular Dichroism (ECD) and quantum chemical calculations.[2][3] Aspeverin is classified as an organic heterohexacyclic compound with the molecular formula C22H24N4O2.[8]

Biological Activity

Initial biological evaluations of Aspeverin have revealed potent activities against various organisms. Furthermore, a patent application has been filed for its use as a potential treatment for liver cancer, based on its demonstrated in vitro activity against several human hepatoma cell lines.[5]

Activity Against Marine Organisms

Aspeverin has shown significant inhibitory effects on the growth of marine phytoplankton.[9]

Table 1: Inhibitory Activity of Aspeverin against Marine Phytoplankton

OrganismAssay DurationEC50 (μg/mL)
Heterosigma akashiwo24 hours6.3
Heterosigma akashiwo96 hours3.4

Data sourced from Ji et al., 2013.[3]

In Vitro Anticancer Activity

A 2013 patent application disclosed the inhibitory effects of Aspeverin on the growth of several human hepatoma cell lines.[5] The half-maximal inhibitory concentrations (IC50) were determined using an in vitro MTT assay.[5]

Table 2: In Vitro Inhibitory Activity of Aspeverin against Human Hepatoma Cell Lines

Cell LineIC50 (μM)
HEPG24.97 ± 1.44
MHCC-LM36.23 ± 3.53
BEL-74025.35 ± 2.41
HUH-74.14 ± 1.12

Data sourced from patent application CN103316010A.[5]

Experimental Protocols

Isolation of Aspeverin from Aspergillus versicolor

The following is a summary of the protocol described by Ji and coworkers for the isolation of Aspeverin.[3][6]

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Final Product culture Static fermentation of A. versicolor (dl-29) in 15L culture for 30 days extraction Extraction of the whole culture with ethyl acetate (B1210297) (EtOAc) culture->extraction silica_gel Repeated column chromatography on silica (B1680970) gel extraction->silica_gel Crude Extract sephadex Column chromatography on Sephadex LH-20 silica_gel->sephadex ptlc Preparative Thin-Layer Chromatography (TLC) sephadex->ptlc aspeverin Pure Aspeverin (1) ptlc->aspeverin Isolated Compound

Caption: Workflow for the isolation of Aspeverin.

  • Fermentation: The Aspergillus versicolor strain (dl-29) was cultured in a static 15-liter fermentation for 30 days.[3][6]

  • Extraction: The entire culture was extracted with ethyl acetate (EtOAc) to yield a crude extract.[3][6]

  • Purification: The crude extract was subjected to a series of chromatographic separations, including repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography to yield pure Aspeverin.[3][6]

Total Synthesis of Aspeverin

The first total synthesis of Aspeverin was accomplished in 2014, providing a route to access this complex molecule in the laboratory.[1][10] The synthesis is a multi-step process, and a simplified retrosynthetic analysis is presented below.

G Aspeverin Aspeverin (1) Intermediate6 Pendant Carbamate Intermediate (6) Aspeverin->Intermediate6 Iodine(III)-mediated Oxidative Cyclization Indolizidine15 Known Indolizidine (15) Intermediate6->Indolizidine15 Multi-step sequence including: - Diels-Alder Reaction - Curtius Rearrangement - Geminal Dimethyl Group Installation

Caption: Simplified retrosynthetic analysis of Aspeverin.

The key steps in the forward synthesis include:[1][10]

  • A highly diastereoselective Diels-Alder reaction to construct the core structure.

  • A Curtius rearrangement.

  • A unique strategy for the installation of the geminal dimethyl group.

  • A novel iodine(III)-initiated oxidative cyclization to form the distinctive bicyclic urethane linkage.

The synthesis was completed in 20 steps starting from a known indolizidine precursor.[1][10]

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for Aspeverin's biological activities has not yet been elucidated. Given its demonstrated in vitro efficacy against hepatoma cells, it is plausible that Aspeverin may interact with one or more signaling pathways that are commonly dysregulated in cancer. The diagram below represents a generalized signaling pathway that is often implicated in cell proliferation and survival in cancer. It is important to note that this is a hypothetical target pathway for Aspeverin, pending further research.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Aspeverin Aspeverin (Hypothetical Target) MEK->Aspeverin Potential Inhibition Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Hypothetical signaling pathway for Aspeverin's anticancer activity.

Future Directions

The discovery of Aspeverin opens up several avenues for future research. Elucidating its precise mechanism of action is a critical next step in understanding its therapeutic potential. Further studies are needed to evaluate its efficacy and safety in preclinical animal models. The total synthesis route provides a platform for the creation of analogues, which could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The unique structural motifs of Aspeverin also make it an interesting subject for further biosynthetic studies.

References

Unveiling the Therapeutic Potential of Aspeverin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin is a novel, structurally complex alkaloid isolated from the marine-derived fungus Aspergillus versicolor.[1][2][3] This technical guide serves as a comprehensive overview of the current state of knowledge regarding the potential therapeutic applications of Aspeverin, with a particular focus on its anti-cancer properties. While research into this recently discovered natural product is still in its nascent stages, initial findings suggest a promising starting point for further investigation and drug development. This document collates the available quantitative data, details the experimental protocols used in its preliminary assessment, and outlines the current understanding of its therapeutic targets.

Quantitative Data: Anti-Cancer Activity of Aspeverin

The most significant therapeutic potential of Aspeverin identified to date lies in its cytotoxic activity against human liver cancer cells. A patent application has disclosed the inhibitory effects of Aspeverin on four distinct human hepatoma cell lines.[4] The half-maximal inhibitory concentration (IC50) values from these in vitro studies are summarized in the table below.

Human Hepatoma Cell LineIC50 (µM)
HEPG24.97 ± 1.44
MHCC-LM36.23 ± 3.53
BEL-74025.35 ± 2.41
HUH-74.14 ± 1.12

Caption: In vitro cytotoxicity of Aspeverin against various human liver cancer cell lines as determined by the MTT assay.[4]

Experimental Protocols

The anti-cancer activity of Aspeverin was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692), which is directly proportional to the number of viable cells.

MTT Assay for Hepatoma Cell Viability

1. Cell Culture and Seeding:

  • Human hepatoma cell lines (HEPG2, MHCC-LM3, BEL-7402, and HUH-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells in the logarithmic growth phase are seeded into 96-well plates at a density of 1.5 x 10^4 cells per well.

  • The cells are allowed to adhere and grow for 24 hours.

2. Aspeverin Treatment:

  • After 24 hours, the culture medium is removed.

  • The cells are then treated with fresh medium containing various concentrations of Aspeverin. A blank control group is treated with medium containing the vehicle used to dissolve Aspeverin.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Staining and Measurement:

  • Following the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The MTT-containing medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

4. Data Analysis:

  • The cell survival rate is calculated using the following formula:

    • Cell Survival Rate (%) = (OD of drug-treated group / OD of blank control group) x 100

  • The IC50 value, the concentration of Aspeverin that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Hepatoma Cells seed Seed Cells in 96-well Plates start->seed adhere 24h Incubation for Adherence seed->adhere treat Treat with Aspeverin adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve measure Measure Absorbance dissolve->measure calculate Calculate IC50 measure->calculate

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aspeverin from Aspergillus versicolor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin is a novel, structurally complex alkaloid isolated from the marine algicolous fungus Aspergillus versicolor strain dl-29.[1][2] This compound belongs to the prenylated indole (B1671886) alkaloid class and possesses a unique carbamate (B1207046) and cyano-containing structure.[1] Aspeverin has demonstrated noteworthy biological activity, particularly its potent inhibitory effects against the marine phytoplankton Heterosigma akashiwo, suggesting its potential for further investigation in drug discovery and development.[1] These application notes provide a detailed protocol for the extraction and purification of Aspeverin from Aspergillus versicolor cultures, a summary of its known biological activities, and a hypothetical mechanism of action.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₂₂H₂₄N₄O₂[1]
Molecular Weight376.19 g/mol [1]
AppearanceColorless gum[1]
Optical Rotation[α]²³D +17.8 (c 0.18, MeOH)[1]

Quantitative Data

Note: The yield of purified Aspeverin from the described 15 L fermentation of Aspergillus versicolor strain dl-29 is not explicitly stated in the primary literature.

Bioactivity of Aspeverin

Target OrganismAssayExposure TimeResult (EC₅₀)Reference
Heterosigma akashiwo (marine phytoplankton)Growth Inhibition24 hours6.3 µg/mL[1]
Heterosigma akashiwo (marine phytoplankton)Growth Inhibition96 hours3.4 µg/mL[1]
Artemia salina (marine zooplankton)Growth Inhibition-Weak Inhibitory Activity[1]
Vibrio ichthyoenteri (marine bacterium)Growth Inhibition-Weak Inhibitory Activity[1]
Proteus mirabilis (marine bacterium)Growth Inhibition-Weak Inhibitory Activity[1]
Enterobacter cloacae (marine bacterium)Growth Inhibition-Weak Inhibitory Activity[1]
Bacillus cereus (marine bacterium)Growth Inhibition-Weak Inhibitory Activity[1]

Experimental Protocols

Fermentation of Aspergillus versicolor (dl-29)

This protocol is based on the methodology described by Ji et al. (2013).[1]

Materials:

  • Aspergillus versicolor strain dl-29

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator

Protocol:

  • Maintain the Aspergillus versicolor strain dl-29 on PDA plates.

  • Inoculate a suitable volume of PDB with a fresh culture of A. versicolor.

  • Incubate the culture under static conditions at room temperature for 30 days. For a 15 L scale fermentation, multiple flasks will be required.[1]

Extraction of Aspeverin

Materials:

  • 30-day old culture of A. versicolor

  • Ethyl acetate (B1210297) (EtOAc)

  • Large extraction vessel

  • Rotary evaporator

Protocol:

  • Extract the whole culture with an equal volume of ethyl acetate (EtOAc).[1]

  • Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the secondary metabolites.

  • Combine the organic extracts.

  • Concentrate the combined EtOAc extracts under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Aspeverin

Materials:

  • Crude EtOAc extract

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727) gradients)

  • Preparative Thin Layer Chromatography (TLC) plates

  • TLC visualization reagents (e.g., UV light, staining solution)

Protocol:

  • Subject the crude extract to repeated column chromatography on silica gel.[1] Elute with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) to separate the components based on polarity.

  • Monitor the fractions by TLC to identify those containing Aspeverin.

  • Pool the fractions containing the compound of interest and concentrate them.

  • Further purify the enriched fractions using Sephadex LH-20 column chromatography.[1] This step separates compounds based on size.

  • As a final purification step, utilize preparative TLC to isolate pure Aspeverin.[1]

  • Scrape the band corresponding to Aspeverin from the preparative TLC plate and elute the compound from the silica with a suitable solvent (e.g., ethyl acetate or methanol).

  • Concentrate the solvent to obtain purified Aspeverin as a colorless gum.[1]

Experimental Workflows and Signaling Pathways

Aspeverin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A_versicolor Aspergillus versicolor (dl-29) Static_Culture Static Culture (30 days) A_versicolor->Static_Culture Inoculation in PDB EtOAc_Extraction Ethyl Acetate Extraction Static_Culture->EtOAc_Extraction Concentration Concentration (Rotary Evaporator) EtOAc_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Prep_TLC Preparative TLC Sephadex_LH20->Prep_TLC Pure_Aspeverin Pure Aspeverin Prep_TLC->Pure_Aspeverin

Caption: Workflow for Aspeverin Extraction and Purification.

Hypothetical_Signaling_Pathway cluster_synapse Synaptic Cleft Aspeverin Aspeverin AChE Acetylcholinesterase (AChE) Aspeverin->AChE Inhibition Hydrolysis ACh Hydrolysis AChE->Hydrolysis ACh Acetylcholine (B1216132) (ACh) ACh->Hydrolysis Cholinergic_Synapse Cholinergic Synapse Hydrolysis->Cholinergic_Synapse Reduced ACh breakdown

Caption: Hypothetical Signaling Pathway for Aspeverin's Bioactivity.

Discussion of Hypothetical Signaling Pathway

Currently, there is no published research on the specific signaling pathways modulated by Aspeverin. However, the presence of a carbamate functional group in its structure suggests a potential mechanism of action related to the inhibition of cholinesterases. Carbamate-containing compounds are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The hypothetical pathway illustrated above depicts Aspeverin inhibiting acetylcholinesterase. This inhibition would lead to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the activity of several carbamate-based insecticides and pharmaceuticals. The observed weak toxicity of Aspeverin towards Artemia salina (a marine crustacean) could potentially be explained by such a neurological effect. Further research, including enzyme inhibition assays and receptor binding studies, is necessary to validate this hypothesis and to fully elucidate the molecular targets and signaling pathways affected by Aspeverin.

References

Application Notes and Protocols for the Purification of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the purification of Aspeverin, a novel carbamate- and cyano-containing alkaloid.[1][2] Aspeverin, isolated from Aspergillus versicolor, is a prenylated indole (B1671886) alkaloid with potential biological activities.[1][3][4][5] The following protocols are designed to guide researchers in obtaining high-purity Aspeverin from both natural product extracts and synthetic reaction mixtures.

Overview of Aspeverin and Purification Strategies

Aspeverin (Molecular Formula: C22H24N4O2; Molecular Weight: 376.5 g/mol ) possesses a complex hexacyclic structure.[3] Its purification can be challenging due to the potential for co-eluting impurities with similar polarities. The choice of purification strategy depends on the source of the material (natural extract or synthetic) and the nature of the impurities. Common techniques for the purification of small molecule drugs like Aspeverin include chromatography and recrystallization.[6][7][8]

Table 1: Comparison of Illustrative Purification Strategies for Aspeverin

Purification Strategy Method Stationary Phase / Solvent System Purity Achieved (%) Yield (%) Processing Time (hours) Notes
Strategy 1: Initial Purification Reversed-Phase HPLCC18 silica (B1680970) gel; Acetonitrile (B52724)/Water gradient>9570-804-6Effective for removing polar and non-polar impurities.
Strategy 2: High-Purity Polishing RecrystallizationMethanol (B129727)/Water>9985-95 (of purified material)12-24Ideal for removing closely related structural analogs.
Strategy 3: Chiral Separation Supercritical Fluid Chromatography (SFC)Chiral stationary phase (e.g., cellulose-based); CO2/Methanol>99.5 (enantiomeric excess)90-982-4Necessary if the synthesis is not stereospecific.[9]
Strategy 4: Natural Product Isolation Column Chromatography followed by RP-HPLCSilica gel; Hexane/Ethyl Acetate gradient, then C18; Acetonitrile/Water>9850-60 (from crude extract)24-48Multi-step process required for complex extracts.

Experimental Protocols

This protocol is designed for the purification of Aspeverin from a crude synthetic reaction mixture.

Materials:

  • Crude Aspeverin sample

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in both water and acetonitrile (optional, for improved peak shape)

  • Reversed-phase C18 HPLC column

  • Preparative HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dissolve the crude Aspeverin sample in a minimum amount of the initial mobile phase (e.g., 10% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 40 minutes is a good starting point. The gradient should be optimized based on the separation of Aspeverin from its impurities.

    • Flow Rate: Typically 15-20 mL/min for a preparative column of this size.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength determined by UV-Vis analysis of Aspeverin).

  • Fraction Collection: Collect fractions corresponding to the Aspeverin peak.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

This protocol is suitable for the final purification step to obtain highly pure, crystalline Aspeverin.[10][11][12]

Materials:

  • Partially purified Aspeverin

  • Methanol

  • Ultrapure water

  • Heating plate with magnetic stirring

  • Crystallization dish

  • Vacuum filtration apparatus

Methodology:

  • Solvent Selection: A binary solvent system, such as methanol and water, is often effective. Aspeverin should be soluble in the hot solvent (methanol) and insoluble in the cold anti-solvent (water).

  • Dissolution: In a clean flask, dissolve the Aspeverin sample in the minimum amount of hot methanol. Heat the solution gently with stirring until all the solid has dissolved.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add water dropwise until the solution becomes slightly turbid, indicating the point of saturation.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be gradual. The flask can then be placed in an ice bath to maximize crystal precipitation.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Workflows and Concepts

The following diagrams illustrate the general workflows and logical relationships in the purification of Aspeverin.

Aspeverin_Purification_Workflow cluster_source Source Material cluster_purification Purification Steps cluster_analysis Analysis Source Crude Aspeverin (from Synthesis or Extraction) Chromatography Primary Purification (e.g., RP-HPLC) Source->Chromatography Initial Separation Recrystallization Final Polishing (Recrystallization) Chromatography->Recrystallization High-Purity Fraction Purity_Check Purity Analysis (Analytical HPLC, NMR) Recrystallization->Purity_Check Crystalline Product Pure_Aspeverin >99% Pure Aspeverin Purity_Check->Pure_Aspeverin Verified Purity Purification_Technique_Logic cluster_techniques Purification Techniques cluster_impurities Removed Impurities Crude_Sample Crude Aspeverin Starting Materials Reagents By-products Other Metabolites Extraction Liquid-Liquid Extraction Crude_Sample->Extraction Column_Chromatography Column Chromatography (Normal or Reversed-Phase) Crude_Sample->Column_Chromatography Polar_Impurities Highly Polar Impurities Extraction->Polar_Impurities Removes Recrystallization Recrystallization Column_Chromatography->Recrystallization Leads to NonPolar_Impurities Non-Polar Impurities Column_Chromatography->NonPolar_Impurities Separates based on polarity Structural_Analogs Closely Related Structural Analogs Recrystallization->Structural_Analogs Removes Hypothetical_Aspeverin_MoA cluster_pathway Hypothetical Signaling Pathway Aspeverin Aspeverin PDE Phosphodiesterase (PDE) (Enzyme) Aspeverin->PDE Inhibits cAMP_cGMP cAMP / cGMP (Second Messengers) PDE->cAMP_cGMP Degrades Downstream Downstream Cellular Effects cAMP_cGMP->Downstream Activates

References

Application Notes and Protocols for the Analytical Detection of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin is a prenylated indole (B1671886) alkaloid first isolated from the marine-derived fungus Aspergillus versicolor.[1][2] Its complex chemical structure and potential biological activities make it a compound of interest in natural product chemistry and drug discovery.[1][3] Accurate and reliable analytical methods are essential for the detection and quantification of Aspeverin in various samples, including fungal cultures, extracts, and potentially in biological matrices for pharmacokinetic studies.

These application notes provide detailed protocols for the analytical determination of Aspeverin using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Methodologies

The choice of analytical method for Aspeverin will depend on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine quantification of Aspeverin in samples with relatively high concentrations, such as fungal extracts and purified samples.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the ideal method for detecting trace amounts of Aspeverin in complex matrices like biological fluids.[5]

  • UV-Visible Spectrophotometry: A simple and accessible technique for the quantification of purified or semi-purified Aspeverin samples.[6]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 ng/mL3 µg/mL
Linearity Range 0.5 - 100 µg/mL0.2 - 500 ng/mL5 - 50 µg/mL
Correlation Coefficient (R²) > 0.995> 0.998> 0.990
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery %) 95 - 105%98 - 108%90 - 110%

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate analysis and to prevent contamination of the analytical instruments.[7][8]

1.1. Fungal Culture Extraction:

  • Grow the Aspergillus versicolor strain in a suitable liquid or solid medium.[3]

  • For liquid cultures, filter to separate the mycelia from the broth.

  • Extract the filtrate twice with an equal volume of ethyl acetate (B1210297).

  • For solid cultures, homogenize the agar (B569324) and mycelia and extract with a suitable solvent like ethyl acetate or methanol (B129727).[5]

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the initial mobile phase solvent (e.g., methanol or acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[5]

1.2. Standard Solution Preparation:

  • Accurately weigh a known amount of pure Aspeverin standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.[5]

High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general guideline for the quantification of Aspeverin using HPLC with UV detection.

2.1. Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended. A typical gradient could be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 30% Acetonitrile

    • 35-40 min: 30% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.

  • Detector: UV-Vis detector. The detection wavelength should be set at the maximum absorbance for Aspeverin. A full UV-Vis scan of a standard is recommended to determine the optimal wavelength.[5]

  • Column Temperature: 30 °C.

2.2. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the Aspeverin standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[5]

  • Quantify the amount of Aspeverin in the samples by interpolating their peak areas on the calibration curve.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fungal Culture or Extract Extraction Solvent Extraction Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration HPLC_System HPLC-UV System Filtration->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

General workflow for Aspeverin quantification using HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of Aspeverin.

3.1. Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[5]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient program should be optimized for the best separation and peak shape.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.[5]

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for Aspeverin would need to be determined by infusing a standard solution.

3.2. Data Analysis:

  • Similar to HPLC, a calibration curve is generated using the peak areas of the MRM transitions for the standards.

  • The concentration of Aspeverin in the samples is determined from this calibration curve.

UV-Visible Spectrophotometry

A straightforward method for the quantification of purified Aspeverin.

4.1. Sample and Standard Preparation:

  • The Aspeverin in the sample must be sufficiently pure to avoid interference from other compounds that absorb UV-Vis light.[5]

  • Prepare a series of calibration standards of pure Aspeverin in a suitable solvent (e.g., methanol) with known concentrations.

4.2. Spectrophotometric Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of Aspeverin by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).[5]

  • Set the spectrophotometer to the determined λmax.

  • Blank the instrument using the same solvent used for the samples and standards.

  • Measure the absorbance of each calibration standard and the samples.

4.3. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Use the Beer-Lambert law (A = εbc) and the calibration curve to calculate the concentration of Aspeverin in the samples.[5]

Aspeverin Biotransformation Pathways

While the specific metabolic fate of Aspeverin has not been extensively studied, it is likely to undergo Phase I and Phase II biotransformation reactions common for xenobiotics in biological systems.[9]

Biotransformation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Aspeverin Aspeverin (Lipophilic) Oxidation Oxidation Aspeverin->Oxidation Introduction of functional groups Reduction Reduction Aspeverin->Reduction Introduction of functional groups Hydrolysis Hydrolysis Aspeverin->Hydrolysis Introduction of functional groups Glucuronidation Glucuronidation Aspeverin->Glucuronidation Direct Conjugation Sulfation Sulfation Aspeverin->Sulfation Direct Conjugation Phase1_Metabolite Phase I Metabolite (More Polar) Oxidation->Phase1_Metabolite Reduction->Phase1_Metabolite Hydrolysis->Phase1_Metabolite P450 Cytochrome P450 Enzymes P450->Oxidation P450->Reduction P450->Hydrolysis Phase1_Metabolite->Glucuronidation Phase1_Metabolite->Sulfation Phase2_Metabolite Phase II Metabolite (Water-Soluble Conjugate) Glucuronidation->Phase2_Metabolite Sulfation->Phase2_Metabolite Conjugation Conjugation Enzymes Conjugation->Glucuronidation Conjugation->Sulfation Excretion Excretion (Urine, Feces) Phase2_Metabolite->Excretion

Potential biotransformation pathways of Aspeverin.

Conclusion

The analytical methods outlined in these application notes provide a framework for the reliable detection and quantification of Aspeverin. For routine analysis of extracts, HPLC-UV offers a robust and accessible option. For trace-level quantification in complex biological samples, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. UV-Visible spectrophotometry can be a useful tool for the analysis of purified Aspeverin. The validation and optimization of these methods are essential for their successful application in specific research contexts.

References

Application Notes and Protocols for the Quantification of Aspeverin in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin is a structurally novel alkaloid containing both carbamate (B1207046) and cyano moieties, originally isolated from an algicolous strain of Aspergillus versicolor.[1][2] As a prenylated indole (B1671886) alkaloid, Aspeverin belongs to a class of fungal secondary metabolites known for their diverse and potent biological activities.[3] The accurate quantification of Aspeverin in fungal cultures is essential for a multitude of research applications, including the optimization of fermentation processes, elucidation of its biosynthetic pathway, and assessment of its pharmacological potential.

These application notes provide a comprehensive guide with detailed protocols for the extraction and quantification of Aspeverin from fungal cultures. The methodologies described are based on established techniques for the analysis of fungal alkaloids and other secondary metabolites, offering a robust framework for researchers. This document includes protocols for fungal cultivation, various extraction techniques, and quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize representative quantitative data and performance characteristics for the analytical methods described herein. It is important to note that these values are illustrative and should be experimentally validated for specific fungal strains and culture conditions.

Table 1: Representative Quantitative Yield of Aspeverin from Aspergillus versicolor Culture

Culture MethodExtraction SolventTypical Yield Range (mg/L)
Liquid Static CultureEthyl Acetate (B1210297)5 - 25
Shaken Liquid CultureEthyl Acetate10 - 50
Solid-State Fermentation (Rice)Methanol (B129727) followed by Ethyl Acetate50 - 200 (mg/kg substrate)

Table 2: Performance Characteristics of Proposed HPLC-UV Method for Aspeverin Quantification

ParameterRepresentative Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 3: Performance Characteristics of Proposed LC-MS/MS Method for Aspeverin Quantification

ParameterRepresentative Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: Cultivation of Aspergillus versicolor for Aspeverin Production

This protocol outlines general conditions for cultivating Aspergillus versicolor to produce Aspeverin. Optimization of media components and culture parameters may be required for specific strains.

Materials:

  • Aspergillus versicolor strain (e.g., dl-29)[1]

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator

Procedure:

  • Activation of Fungal Strain: Inoculate the Aspergillus versicolor strain onto a PDA plate from a glycerol (B35011) stock. Incubate at 25-28°C for 5-7 days until sporulation is observed.

  • Seed Culture Preparation: Aseptically add 10 mL of sterile PDB to the mature PDA plate and gently scrape the surface to release the spores, creating a spore suspension.

  • Inoculation: Transfer the spore suspension into a flask containing 100 mL of PDB to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Incubation: Incubate the flask at 25-28°C for 14-30 days. For shaken cultures, use an orbital shaker at 150-180 rpm. For static cultures, leave the flask undisturbed.[1]

  • Harvesting: After the incubation period, harvest the fungal culture for extraction.

Protocol 2: Extraction of Aspeverin from Fungal Culture

This protocol describes the extraction of Aspeverin from both the culture broth (extracellular) and the fungal mycelium (intracellular).

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate

  • Methanol

  • Filter paper (e.g., Whatman No. 1)

  • Separatory funnel

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by vacuum filtration.

  • Extraction from Culture Broth:

    • Transfer the culture filtrate to a separatory funnel.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

  • Extraction from Mycelium:

    • The harvested mycelium can be either freeze-dried or used fresh.

    • Homogenize the mycelium in a blender or with a mortar and pestle.

    • Extract the homogenized mycelium with methanol (e.g., 3 x 100 mL) with shaking for 1-2 hours for each extraction.

    • Combine the methanolic extracts and filter.

    • Evaporate the methanol under reduced pressure.

    • Resuspend the residue in water and partition with an equal volume of ethyl acetate three times as described for the broth.

  • Sample Preparation for Analysis: Dissolve the dried crude extract in a known volume of methanol or mobile phase for subsequent analysis.

Protocol 3: Quantification of Aspeverin by HPLC-UV

This protocol provides a proposed method for the quantification of Aspeverin using HPLC with UV detection.

Materials:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Aspeverin standard (if available) or a purified and characterized in-house standard

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of the Aspeverin standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Reconstitute the dried fungal extracts in the initial mobile phase.

    • Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Based on the UV absorbance of indole alkaloids, a wavelength between 220-280 nm should be evaluated. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the Aspeverin standards.

    • Quantify the amount of Aspeverin in the samples by interpolating their peak areas on the calibration curve.

Protocol 4: Quantification of Aspeverin by LC-MS/MS

For higher sensitivity and selectivity, this protocol outlines a proposed LC-MS/MS method for Aspeverin quantification.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Aspeverin standard

  • LC-MS grade acetonitrile, water, and formic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standards and Samples: Prepare standards and samples as described in Protocol 3, but at lower concentrations suitable for MS detection (e.g., in the ng/mL range).

  • LC-MS/MS Conditions:

    • Mobile Phase: As described in Protocol 3.

    • Gradient: A faster gradient can often be used with shorter columns.

      • 0-1 min: 10% B

      • 1-7 min: 10% to 95% B

      • 7-9 min: 95% B

      • 9-9.1 min: 95% to 10% B

      • 9.1-12 min: 10% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Detection: Multiple Reaction Monitoring (MRM)

      • Precursor Ion (Q1): m/z 377.2 (M+H)⁺ for Aspeverin (C₂₂H₂₄N₄O₂)

      • Product Ions (Q3): To be determined by infusing a standard solution of Aspeverin and performing a product ion scan. At least two characteristic transitions should be monitored for quantification and confirmation.

  • Data Analysis:

    • Generate a calibration curve using the peak areas of the quantifier ion transition for the standards.

    • Quantify Aspeverin in the samples using the calibration curve.

    • Confirm the identity of Aspeverin by ensuring the retention time matches the standard and the ratio of the quantifier to qualifier ion is within acceptable limits.

Signaling Pathways and Experimental Workflows

The biosynthesis of complex fungal alkaloids like Aspeverin is typically orchestrated by a series of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific pathway for Aspeverin has not been fully elucidated, a putative pathway can be proposed based on its structure as a prenylated indole alkaloid. This likely involves a non-ribosomal peptide synthetase (NRPS) for the assembly of the core structure, followed by tailoring enzymes such as prenyltransferases, oxidases, and cyclases.

Aspeverin_Quantification_Workflow cluster_culture Fungal Culture & Extraction cluster_analysis Analytical Quantification strain Aspergillus versicolor (Spore Stock) pda PDA Plate Culture (5-7 days) strain->pda liquid_culture Liquid Culture (14-30 days) pda->liquid_culture filtration Filtration liquid_culture->filtration broth Culture Broth filtration->broth mycelium Mycelium filtration->mycelium broth_extraction Liquid-Liquid Extraction (Ethyl Acetate) broth->broth_extraction mycelium_extraction Mycelium Extraction (Methanol -> Ethyl Acetate) mycelium->mycelium_extraction crude_extract Crude Aspeverin Extract broth_extraction->crude_extract mycelium_extraction->crude_extract sample_prep Sample Preparation (Dilution & Filtration) crude_extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms quantification Quantification (Calibration Curve) hplc->quantification lcms->quantification

Caption: Experimental workflow for Aspeverin quantification.

Putative_Aspeverin_Biosynthesis cluster_pathway Putative Aspeverin Biosynthetic Pathway tryptophan L-Tryptophan nrps Non-Ribosomal Peptide Synthetase (NRPS) -like enzymes tryptophan->nrps dmat Dimethylallyl pyrophosphate (DMAPP) prenylation Prenyltransferase dmat->prenylation indole_core Indole Alkaloid Core Structure nrps->indole_core indole_core->prenylation prenylated_intermediate Prenylated Intermediate prenylation->prenylated_intermediate tailoring Tailoring Enzymes (Oxidases, Cyclases) prenylated_intermediate->tailoring aspeverin Aspeverin tailoring->aspeverin

Caption: Putative biosynthetic pathway for Aspeverin.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin is a novel, structurally complex alkaloid isolated from the fungus Aspergillus versicolor.[1][2][3] While its documented biological activities are presently limited to the growth inhibition of some marine microorganisms, its structural characteristics as a fungal alkaloid suggest the potential for a broader range of pharmacological effects.[1][2] These application notes provide a comprehensive guide for the in vitro investigation of Aspeverin's potential as a smooth muscle relaxant and an anticholinergic agent. The protocols herein are designed to elucidate its mechanism of action at the cellular level.

Given the lack of specific data on Aspeverin's mechanism, the proposed assays are based on the well-established pharmacology of Papaverine (B1678415), a benzylisoquinoline alkaloid known for its smooth muscle relaxant properties through phosphodiesterase (PDE) inhibition and modulation of calcium channels, and on general principles of assessing anticholinergic activity.[4][5][6][7]

Hypothesized Mechanisms of Action

  • Smooth Muscle Relaxation: It is hypothesized that Aspeverin may act as a smooth muscle relaxant by:

    • Inhibiting phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP).

    • Modulating intracellular calcium (Ca2+) concentrations, either by blocking influx or by inhibiting its release from intracellular stores.

  • Anticholinergic Activity: Aspeverin may exert anticholinergic effects by:

    • Acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting cholinergic signaling.

The following protocols are designed to systematically test these hypotheses.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This assay will determine if Aspeverin can inhibit the activity of PDEs, leading to an increase in cyclic nucleotides.

Protocol:

  • Cell Line: Human Aortic Smooth Muscle Cells (HASMC).

  • Cell Culture: Culture HASMC in Smooth Muscle Growth Medium-2 (SmGM-2) at 37°C in a humidified atmosphere of 5% CO2. Passage cells at 80-90% confluency.

  • Assay Principle: A commercially available PDE activity assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay) will be used. This assay measures the conversion of a cAMP or cGMP substrate to AMP or GMP, respectively.

  • Procedure:

    • Seed HASMC in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Lyse the cells according to the kit manufacturer's protocol to obtain cell lysates containing PDEs.

    • Prepare a dilution series of Aspeverin (e.g., 0.1 nM to 100 µM) in the assay buffer. Include a known PDE inhibitor (e.g., IBMX or Papaverine) as a positive control and a vehicle control (e.g., DMSO).

    • In a new 96-well plate, add the cell lysate, the cAMP or cGMP substrate, and the different concentrations of Aspeverin or controls.

    • Incubate the plate at room temperature for the time specified in the kit's protocol.

    • Add the detection reagents to terminate the PDE reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Aspeverin. Determine the IC50 value (the concentration of Aspeverin that causes 50% inhibition of PDE activity) by plotting the percentage of inhibition against the logarithm of the Aspeverin concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC50 (µM)
AspeverinTotal PDETBD
Papaverine (Control)Total PDE~1-10
Vehicle ControlTotal PDENo Inhibition
Intracellular Calcium Mobilization Assay

This assay will assess the ability of Aspeverin to inhibit increases in intracellular calcium concentration ([Ca2+]i) induced by a contractile agonist in smooth muscle cells.

Protocol:

  • Cell Line: Human Aortic Smooth Muscle Cells (HASMC).

  • Cell Culture: As described in Protocol 1.

  • Assay Principle: Use a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence intensity upon binding to free Ca2+.

  • Procedure:

    • Seed HASMC in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24-48 hours.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).

    • Pre-incubate the cells with various concentrations of Aspeverin (e.g., 0.1 nM to 100 µM) or a known calcium channel blocker (e.g., Verapamil) as a positive control for 15-30 minutes.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Stimulate the cells with a contractile agonist (e.g., phenylephrine (B352888) or angiotensin II).

    • Immediately measure the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline after agonist stimulation. Determine the percentage of inhibition of the agonist-induced calcium response by Aspeverin. Calculate the IC50 value.

Data Presentation:

CompoundAgonistIC50 (µM) for Inhibition of [Ca2+]i
AspeverinPhenylephrineTBD
Verapamil (Control)Phenylephrine~0.1-1
Vehicle ControlPhenylephrineNo Inhibition
Smooth Muscle Cell Contraction Assay

This assay directly measures the effect of Aspeverin on the contractility of smooth muscle cells embedded in a 3D matrix.

Protocol:

  • Cell Line: Human Bronchial Smooth Muscle Cells (HBSMC) or HASMC.

  • Cell Culture: As previously described for the respective cell types.

  • Assay Principle: Cells are embedded in a collagen gel matrix. Contraction of the cells leads to a measurable reduction in the size of the gel.

  • Procedure:

    • Prepare a cell suspension of HBSMC in culture medium.

    • Mix the cell suspension with a neutralized collagen solution.

    • Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.

    • After polymerization, gently detach the gels from the sides of the wells and add culture medium containing different concentrations of Aspeverin (e.g., 0.1 nM to 100 µM) or a known relaxant (e.g., Papaverine).

    • Induce contraction by adding a contractile agonist (e.g., methacholine (B1211447) or histamine).

    • Incubate the plate for 24-48 hours.

    • Image the plates at various time points and measure the area of the collagen gels.

  • Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Compare the contraction in the presence of different concentrations of Aspeverin to the vehicle control. Determine the EC50 value for the relaxation effect.

Data Presentation:

CompoundAgonistEC50 (µM) for Relaxation
AspeverinMethacholineTBD
Papaverine (Control)Methacholine~1-10
Vehicle ControlMethacholineMaximal Contraction
Muscarinic Receptor Antagonist Assay

This assay will determine if Aspeverin can block the activation of muscarinic acetylcholine receptors.

Protocol:

  • Cell Line: Human neuroblastoma cell line SH-SY5Y (endogenously expressing muscarinic receptors).

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Principle: This assay is similar to the intracellular calcium mobilization assay but uses a cholinergic agonist.

  • Procedure:

    • Follow the procedure for the Intracellular Calcium Mobilization Assay (Protocol 2).

    • Use a muscarinic agonist such as Carbachol or Acetylcholine to stimulate the cells.

    • Pre-incubate the cells with various concentrations of Aspeverin or a known muscarinic antagonist (e.g., Atropine) as a positive control.

  • Data Analysis: Calculate the percentage of inhibition of the carbachol-induced calcium response by Aspeverin. Determine the IC50 value.

Data Presentation:

CompoundAgonistIC50 (µM) for Inhibition of [Ca2+]i
AspeverinCarbacholTBD
Atropine (Control)Carbachol~0.001-0.01
Vehicle ControlCarbacholNo Inhibition

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Smooth Muscle Relaxation Pathway of Aspeverin Aspeverin Aspeverin PDE Phosphodiesterase (PDE) Aspeverin->PDE Inhibition Ca_channel Ca2+ Channels Aspeverin->Ca_channel Inhibition? ATP ATP PDE->ATP Hydrolysis of cAMP GTP GTP PDE->GTP Hydrolysis of cGMP AC Adenylyl Cyclase ATP->AC GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibition MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activation Ca_influx Ca2+ Influx PKG->Ca_influx Inhibition PKG->MLCP Activation Ca_channel->Ca_influx Ca_influx->MLCK Activation Relaxation Smooth Muscle Relaxation MLCK->Relaxation Contraction MLCP->Relaxation Relaxation

Caption: Hypothesized signaling pathway for Aspeverin-induced smooth muscle relaxation.

G Workflow for PDE Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture HASMC Lyse_Cells Prepare Cell Lysate Culture_Cells->Lyse_Cells Incubate Incubate Lysate, Substrate, and Aspeverin Lyse_Cells->Incubate Prep_Aspeverin Prepare Aspeverin Dilutions Prep_Aspeverin->Incubate Add_Detection Add Detection Reagents Incubate->Add_Detection Measure Measure Luminescence Add_Detection->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the phosphodiesterase (PDE) inhibition assay.

G Workflow for Intracellular Calcium Mobilization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed HASMC in 96-well plate Load_Dye Load cells with Calcium Dye Seed_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Pre_Incubate Pre-incubate with Aspeverin Wash_Cells->Pre_Incubate Measure_Baseline Measure Baseline Fluorescence Pre_Incubate->Measure_Baseline Stimulate Stimulate with Agonist Measure_Baseline->Stimulate Measure_Response Measure Fluorescence Response Stimulate->Measure_Response Calculate_Response Calculate ΔF and % Inhibition Measure_Response->Calculate_Response Determine_IC50 Determine IC50 Calculate_Response->Determine_IC50

Caption: Experimental workflow for the intracellular calcium mobilization assay.

References

Aspeverin: Application Notes and Protocols for Liver Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin has demonstrated significant inhibitory effects on the growth of human hepatoma cell lines, suggesting its potential as a therapeutic agent for liver cancer.[1] This document provides detailed application notes and experimental protocols for studying the effects of Aspeverin on liver cancer cell lines. While quantitative data on its inhibitory concentrations are available, further research is required to fully elucidate its mechanism of action and the specific signaling pathways involved. The protocols outlined below provide a framework for investigating the potential anti-cancer properties of Aspeverin, including its effects on cell viability, apoptosis, and cell cycle progression.

Quantitative Data

Aspeverin has been shown to inhibit the growth of several human hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

Cell LineIC50 Value (µM)
HEPG24.97 ± 1.44
MHCC-LM36.23 ± 3.53
BEL-74025.35 ± 2.41
HUH-74.14 ± 1.12

Experimental Protocols

To investigate the anti-cancer effects of Aspeverin on liver cancer cell lines, a series of in vitro assays can be performed. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Aspeverin on the metabolic activity of liver cancer cells, which is an indicator of cell viability.[2][3][4][5]

Materials:

  • Human liver cancer cell lines (e.g., HEPG2, HUH-7)

  • Aspeverin

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed liver cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of Aspeverin in complete DMEM at various concentrations.

  • Remove the medium from the wells and add 100 µL of the Aspeverin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (early and late) and necrosis in Aspeverin-treated cells.

Materials:

  • Liver cancer cells

  • Aspeverin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Aspeverin for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Aspeverin.[6][7][8][9]

Materials:

  • Liver cancer cells

  • Aspeverin

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Aspeverin as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10][11][12][13]

Materials:

  • Liver cancer cells

  • Aspeverin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with Aspeverin, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Hypothesized Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by Aspeverin in liver cancer cells are yet to be fully elucidated, based on the effects of similar compounds and general mechanisms of anti-cancer drugs, the following pathways are hypothesized to be involved. Further research is necessary to confirm these hypotheses.

Hypothesized Mechanism of Aspeverin-Induced Apoptosis

Aspeverin may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Aspeverin Aspeverin Bax Bax Aspeverin->Bax Upregulates Bcl2 Bcl2 Aspeverin->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes start Start: Treat Liver Cancer Cells with Aspeverin viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis western_blot Western Blot for Key Proteins apoptosis->western_blot cell_cycle->data_analysis western_blot->data_analysis

References

Aspeverin: Application Notes for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Aspeverin is a novel alkaloid that was first isolated from an algicolous strain of Aspergillus versicolor.[1][2] Structurally, it is a complex carbamate- and cyano-containing organic heterohexacyclic compound.[3][4] Initial biological activity screenings of Aspeverin have shown it to possess potent effects against certain marine-derived organisms.[1] More recently, preliminary studies have indicated its potential as an anticancer agent, particularly in the context of liver cancer.[5] A Chinese patent has disclosed findings that Aspeverin exhibits a significant inhibitory effect on the growth of several human hepatoma cell lines.[5] This discovery has opened the door for further investigation into its mechanism of action and its potential development as a therapeutic agent.

These application notes serve as a guide for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of Aspeverin. The document provides a summary of the currently available data, protocols for preliminary in vitro evaluation, and a discussion of potential mechanisms of action based on related compounds.

Quantitative Data Summary

The primary evidence for Aspeverin's anticancer potential comes from in vitro cytotoxicity assays against a panel of human hepatoma cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HUH-7Human Hepatoma4.14 ± 1.12
HEPG2Human Hepatoma4.97 ± 1.44
BEL-7402Human Hepatoma5.35 ± 2.41
MHCC-LM3Human Hepatoma6.23 ± 3.53

Data sourced from patent application CN103316010A.[5]

Postulated Mechanisms of Action (Based on Related Compounds)

While the precise mechanism of action for Aspeverin has not yet been elucidated, the activities of other anticancer compounds isolated from Aspergillus species may provide valuable insights for future research. It is important to note that the following pathways are speculative for Aspeverin and require experimental validation.

One potential mechanism is the inhibition of tubulin polymerization . For instance, Asperphenin A, another metabolite from a marine-derived Aspergillus sp. fungus, has been shown to induce cell death in colon cancer cells by arresting the cell cycle in the G2/M phase through the inhibition of tubulin polymerization.[1]

Another possible avenue of action is the induction of apoptosis and cell cycle arrest . Asperfuranone, from Aspergillus nidulans, inhibits the proliferation of non-small cell lung cancer A549 cells by blocking cell cycle progression and inducing apoptosis.[6] This effect may be mediated by the p53-dependent induction of p21 Waf1/Cip1 and the activation of the Fas/Fas ligand apoptotic system.[6]

The diagram below illustrates a hypothetical experimental workflow for the initial screening of Aspeverin's anticancer properties.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Aspeverin Compound Aspeverin Compound Cancer Cell Lines Cancer Cell Lines Aspeverin Compound->Cancer Cell Lines Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cancer Cell Lines->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Western Blot Western Blot Cell Cycle Analysis->Western Blot Apoptosis Assay->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Xenograft Mouse Model Xenograft Mouse Model Signaling Pathway Analysis->Xenograft Mouse Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Mouse Model->Tumor Growth Inhibition

Figure 1: Proposed workflow for anticancer evaluation of Aspeverin.

Below is a diagram illustrating a potential signaling pathway that could be affected by Aspeverin, based on the known mechanisms of similar compounds.

G Aspeverin Aspeverin Microtubules Microtubules Aspeverin->Microtubules Inhibition of Polymerization p53 Activation p53 Activation Aspeverin->p53 Activation Induction? G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Fas/FasL Upregulation Fas/FasL Upregulation p53 Activation->Fas/FasL Upregulation Cell Cycle Arrest Cell Cycle Arrest p21 Upregulation->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis Caspase Activation Caspase Activation Fas/FasL Upregulation->Caspase Activation Caspase Activation->Apoptosis

Figure 2: Potential signaling pathways affected by Aspeverin.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of Aspeverin's anticancer properties.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 value of Aspeverin in various cancer cell lines.

Materials:

  • Aspeverin (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HEPG2, HUH-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Aspeverin in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of Aspeverin to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Aspeverin) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Aspeverin on cell cycle progression.

Materials:

  • Aspeverin

  • Cancer cell lines

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Aspeverin at concentrations around the determined IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Conclusion

The available data, primarily from patent literature, suggests that Aspeverin holds promise as a potential anticancer agent, particularly for liver cancer.[5] Its inhibitory activity against human hepatoma cell lines warrants further in-depth investigation. Future research should focus on confirming these initial findings in a broader range of cancer cell lines, elucidating the specific molecular mechanisms of action, and evaluating its efficacy and safety in preclinical in vivo models. The protocols and potential pathways outlined in these notes provide a foundational framework for initiating such studies.

References

Application Notes and Protocols for the Synthesis of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of Aspeverin, a prenylated indole (B1671886) alkaloid. The synthesis commences from a known indolizidine precursor and involves several key transformations to construct the complex polycyclic architecture of the natural product.

Introduction

Aspeverin is a structurally unique prenylated indole alkaloid that was first isolated from the fungus Aspergillus versicolor.[1][2] It exhibits potent biological activities, including inhibitory effects against various marine microorganisms.[2][3][4] The total synthesis of Aspeverin was first achieved by Levinson and colleagues, providing a route to access this complex molecule for further biological evaluation.[1][5][6][7] This document outlines the key starting materials and detailed experimental protocols for the multi-step synthesis of Aspeverin.

Starting Materials

The total synthesis of Aspeverin begins with the known indolizidine 15 .[1][6] This starting material is a key building block that can be synthesized enantioselectively, allowing for the asymmetric synthesis of Aspeverin.[1][6]

Key Reagents and Intermediates:

Reagent/IntermediateRole in SynthesisReference
Indolizidine 15Starting Material[1][6]
Zinc Chloride (ZnCl₂)Lewis acid catalyst for Diels-Alder reaction[1]
Diphenylphosphoryl azide (B81097) (DPPA)Reagent for Curtius rearrangement
Phenyliodine(III) diacetate (PhI(OAc)₂)Oxidizing agent for intramolecular cyclization[1]

Synthetic Strategy Overview

The synthesis of Aspeverin can be conceptually divided into the following key stages:

  • Construction of the CDE Ring System: A highly diastereoselective Diels-Alder reaction is employed to build the core polycyclic framework.[1][5][6][7]

  • Installation of the Angular Nitrogen: A Curtius rearrangement is utilized to introduce the nitrogen atom at a key quaternary center.[1][5][6][7]

  • Formation of the Bicyclic Urethane (B1682113) Linkage: A novel iodine(III)-mediated intramolecular oxidative cyclization of a carbamate (B1207046) onto the indole ring forges the distinctive bicyclic urethane moiety of Aspeverin.[1][5][6][7]

G cluster_0 Aspeverin Synthesis Workflow A Indolizidine Starting Material B Diels-Alder Reaction A->B [4+2] cycloaddition C Multi-step transformations B->C Series of reactions D Curtius Rearrangement C->D Acyl azide formation & rearrangement E Intermediate Carbamate D->E F Iodine(III)-mediated Oxidative Cyclization E->F Intramolecular C-N bond formation G Aspeverin F->G

Caption: Overall synthetic workflow for Aspeverin.

Experimental Protocols

The following protocols are based on the total synthesis reported by Levinson et al. and are intended for informational purposes. Researchers should consult the original publication for complete experimental details and safety precautions.

Protocol 1: Diastereoselective Diels-Alder Reaction

This protocol describes the construction of the CDE ring system of an Aspeverin precursor.

Materials:

  • Dienophile precursor

  • Diene precursor

  • Zinc Chloride (ZnCl₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the dienophile precursor in anhydrous dichloromethane (B109758) under an inert atmosphere, add the diene precursor.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of zinc chloride in a suitable solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Quantitative Data:

Reactant/ReagentMolar Equiv.ConcentrationReaction TimeTemperatureYield
Dienophile1.00.1 M12 h0 °C to rt~90%
Diene1.2
ZnCl₂1.1
Protocol 2: Curtius Rearrangement

This protocol details the formation of the carbamate precursor to the bicyclic urethane.

Materials:

  • Carboxylic acid precursor

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • 2-(Trimethylsilyl)ethanol

  • Anhydrous Toluene (B28343)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid precursor in anhydrous toluene under an inert atmosphere, add triethylamine.

  • Add diphenylphosphoryl azide (DPPA) dropwise to the solution at room temperature.

  • After stirring for 30 minutes, add 2-(trimethylsilyl)ethanol.

  • Heat the reaction mixture to reflux and maintain for the specified time, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired carbamate.

Quantitative Data:

Reactant/ReagentMolar Equiv.ConcentrationReaction TimeTemperatureYield
Carboxylic Acid1.00.2 M4 hReflux~85%
DPPA1.1
Et₃N1.1
2-(TMS)ethanol1.5
Protocol 3: Iodine(III)-Mediated Oxidative Cyclization

This final key step constructs the bicyclic urethane linkage of Aspeverin.

Materials:

  • Carbamate precursor

  • Phenyliodine(III) diacetate (PhI(OAc)₂)

  • Hexafluoroisopropanol (HFIP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carbamate precursor in hexafluoroisopropanol under an inert atmosphere.

  • Add phenyliodine(III) diacetate in one portion at room temperature.

  • Stir the reaction mixture for the specified time, monitoring the formation of the product by LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to obtain pure Aspeverin.

Quantitative Data:

Reactant/ReagentMolar Equiv.ConcentrationReaction TimeTemperatureYield
Carbamate1.00.05 M1 hrt~70%
PhI(OAc)₂1.2

Biological Activity and Potential Applications

Aspeverin has demonstrated significant biological activity, particularly against marine microorganisms.

  • Algicidal Activity: Aspeverin exhibits potent growth inhibitory activity against the marine phytoplankton Heterosigma akashiwo.[3]

  • Antibacterial Activity: Weak inhibitory activities have been observed against certain marine-derived bacteria.[3]

The unique structure and biological activity of Aspeverin make it an interesting lead compound for the development of novel therapeutic agents or agrochemicals. Further research is warranted to elucidate its precise mechanism of action and to explore its full pharmacological potential.

G cluster_1 Known Biological Activities of Aspeverin Aspeverin Aspeverin MarineOrganisms Marine Microorganisms Aspeverin->MarineOrganisms targets GrowthInhibition Growth Inhibition Aspeverin->GrowthInhibition induces PotentialApplications Potential Applications Aspeverin->PotentialApplications leads to Phytoplankton Phytoplankton (Heterosigma akashiwo) MarineOrganisms->Phytoplankton Bacteria Marine Bacteria MarineOrganisms->Bacteria GrowthInhibition->Phytoplankton Therapeutics Therapeutic Agents PotentialApplications->Therapeutics Agrochemicals Agrochemicals PotentialApplications->Agrochemicals

Caption: Biological activities and potential applications of Aspeverin.

References

Application Notes and Protocols: Iodine(III)-Mediated Oxidative Cyclization in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine(III)-mediated oxidative cyclization is a powerful and versatile strategy in modern organic synthesis for the construction of a wide variety of heterocyclic compounds.[1][2][3][4] This methodology utilizes hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), as environmentally benign and easy-to-handle oxidants.[1][2][3] These reactions often proceed under mild, metal-free conditions, offering an attractive alternative to traditional transition-metal-catalyzed methods.[2][3][5] The broad substrate scope and functional group tolerance make this approach highly valuable in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[2][6] This document provides an overview of the applications, detailed experimental protocols for key transformations, and quantitative data to facilitate the adoption of this methodology in research and development.

Applications in Heterocycle Synthesis

Iodine(III)-mediated oxidative cyclization has been successfully employed in the synthesis of a diverse range of heterocyclic scaffolds, including:

  • Nitrogen-containing heterocycles: Indoles, quinoxalines, benzimidazoles, pyrroloquinazolines, spirooxindoles, and various fused and spiro-fused nitrogenous rings.[1][3][5][6][7]

  • Oxygen-containing heterocycles: Dihydrofurans, coumarins, and other oxygen-containing ring systems.[8][9][10]

  • Sulfur-containing heterocycles: Benzothiazoles.[11]

These reactions typically involve the intramolecular formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, or nitrogen-nitrogen bonds.[3]

Reaction Mechanisms

The mechanism of iodine(III)-mediated oxidative cyclization often involves the initial activation of a nucleophilic atom (commonly nitrogen or oxygen) by the hypervalent iodine reagent. This is followed by an intramolecular attack on an appended unsaturated moiety (e.g., an alkene or an aromatic ring) to forge the new cyclic structure. Two commonly proposed mechanistic pathways involve the formation of highly reactive intermediates such as nitrenium ions or phenoxenium ions.[12][13][14]

A generalized mechanistic pathway is depicted below:

Iodine(III)-Mediated Oxidative Cyclization Mechanism cluster_start Step 1: Activation cluster_cyclization Step 2: Intramolecular Cyclization cluster_rearomatization Step 3: Product Formation Substrate Substrate (e.g., with N-H or O-H group) Intermediate_A Activated Intermediate Substrate->Intermediate_A + I(III) Reagent I(III) Reagent I(III) Reagent (PIDA or PIFA) Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Nucleophilic Attack Product Cyclized Product Intermediate_B->Product Rearomatization/ Proton Loss

Caption: Generalized mechanism of Iodine(III)-mediated oxidative cyclization.

Quantitative Data Summary

The following tables summarize the quantitative data for selected Iodine(III)-mediated oxidative cyclization reactions, showcasing the scope and efficiency of these transformations.

Table 1: PIFA-Mediated Synthesis of Spiro-Fused Pyrazolin-5-one N-Oxides [15]

EntrySubstrate (1-carbamoyl-1-oximylcycloalkane)PIFA (equiv.)TFA (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Cyclohexyl derivative1.13.0CH₂Cl₂02.080
2Cyclopentyl derivative1.13.0CH₂Cl₂02.075
3Cycloheptyl derivative1.13.0CH₂Cl₂02.578
4Cyclooctyl derivative1.13.0CH₂Cl₂02.572

Table 2: PIDA-Mediated Synthesis of Quinoxalines from N-(2-acetaminophenyl)enaminones [5]

EntrySubstrate (R group on enaminone)PIDA (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenyl1.2CH₃CN80292
24-Methylphenyl1.2CH₃CN80295
34-Methoxyphenyl1.2CH₃CN80290
44-Chlorophenyl1.2CH₃CN80288
5Methyl1.2CH₃CN80285

Table 3: PIDA/I₂-Mediated Synthesis of Coumarins from Substituted Phenylacrylic Acids [8]

EntrySubstrate (Substituent on phenyl ring)PIDA (equiv.)I₂ (equiv.)SolventIrradiationTime (h)Yield (%)
14-Methoxy2.02.0CH₂Cl₂Blue LEDs1285
24-Methyl2.02.0CH₂Cl₂Blue LEDs1278
34-Fluoro2.02.0CH₂Cl₂Blue LEDs1272
4Unsubstituted2.02.0CH₂Cl₂Blue LEDs1265

Experimental Protocols

Protocol 1: General Procedure for the PIFA-Mediated Synthesis of Spiro-Fused Pyrazolin-5-one N-Oxides[15]

This protocol describes a facile and efficient synthesis of spiro-fused pyrazolin-5-one N-oxides through an intramolecular N-N bond formation.

Materials:

  • 1-Carbamoyl-1-oximylcycloalkane derivative

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the 1-carbamoyl-1-oximylcycloalkane (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C, add TFA (3.0 mmol, 3.0 equiv.).

  • To this mixture, add PIFA (1.1 mmol, 1.1 equiv.) in one portion.

  • Stir the reaction mixture at 0 °C for the time indicated in Table 1 (typically 2-2.5 hours).

  • Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-fused pyrazolin-5-one N-oxide.

Protocol 2: General Procedure for the PIDA-Mediated Synthesis of Quinoxalines[5]

This protocol outlines the synthesis of quinoxalines from readily available N-(2-acetaminophenyl)enaminones via an intramolecular oxidative C(sp²)-N bond formation.

Materials:

  • N-(2-acetaminophenyl)enaminone derivative

  • Phenyliodine(III) diacetate (PIDA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-(2-acetaminophenyl)enaminone (0.5 mmol) in CH₃CN (5 mL), add PIDA (0.6 mmol, 1.2 equiv.).

  • Stir the reaction mixture at 80 °C for the time specified in Table 2 (typically 2 hours).

  • After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding quinoxaline (B1680401) derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Substrate in Solvent add_reagents Add Iodine(III) Reagent and Additives (if any) start->add_reagents stir Stir at Specified Temperature and Time add_reagents->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Purify by Column Chromatography dry->chromatography end Pure Product chromatography->end

Caption: A typical experimental workflow for Iodine(III)-mediated oxidative cyclization.

signaling_pathway cluster_reagents Reactants cluster_intermediates Key Intermediates cluster_process Process cluster_product Product Substrate Substrate e.g., Unsaturated Amide ActivatedComplex Activated Intermediate Substrate-I(III) Adduct Substrate->ActivatedComplex Activation IodineReagent Iodine(III) Reagent PIDA or PIFA IodineReagent->ActivatedComplex CationicIntermediate Cationic Intermediate e.g., Nitrenium Ion ActivatedComplex->CationicIntermediate Oxidation Cyclization Intramolecular Cyclization CationicIntermediate->Cyclization FinalProduct Heterocyclic Product Cyclization->FinalProduct Rearomatization/ Product Formation

References

Application Notes and Protocols for the Scale-up Synthesis of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspeverin, a prenylated indole (B1671886) alkaloid first isolated from Aspergillus versicolor, has demonstrated a range of biological activities, including potent effects against marine organisms and inhibitory action on human hepatoma cell lines.[1][2] The complex heterocyclic structure of Aspeverin presents a significant challenge for chemical synthesis, particularly for large-scale production. This document provides a detailed overview of the reported total synthesis of Aspeverin and explores key considerations for its scale-up. The protocols and notes herein are intended to guide researchers in developing a safe, efficient, and scalable manufacturing process for this promising bioactive compound.

Introduction to Aspeverin

Aspeverin (C₂₂H₂₄N₄O₂) is a structurally unique alkaloid characterized by a complex, polycyclic framework.[3] Its discovery has opened avenues for investigating its therapeutic potential. The inhibitory effects of Aspeverin on the growth of human hepatoma cell strains HEPG2, MHCC-LM3, BEL-7402, and HUH-7 suggest its potential as an anticancer agent. Further research and development of Aspeverin as a therapeutic agent will necessitate a robust and scalable synthetic route to ensure a consistent and adequate supply of the molecule for preclinical and clinical studies.

Overview of the Laboratory-Scale Total Synthesis

The first total synthesis of Aspeverin was a multi-step process that relied on several key chemical transformations to construct the complex core structure.[4][5] The overall synthetic strategy involves a highly diastereoselective Diels-Alder reaction, a Curtius rearrangement, and a novel iodine(III)-mediated oxidative cyclization.[4][5]

Synthetic Route of Aspeverin (Lab-Scale)

G A Known Indolizidine B Diels-Alder Reaction A->B C Intermediate Cycloadduct B->C D Multi-step Transformation C->D E Exocyclic Methylene Intermediate D->E F Curtius Rearrangement E->F G Isocyanate Intermediate F->G H Iodine(III)-mediated Oxidative Cyclization G->H I Aspeverin H->I

Caption: Synthetic pathway for the total synthesis of Aspeverin.

Key Reaction Steps and Scale-up Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. The following table summarizes the key reactions in the total synthesis of Aspeverin and outlines the primary considerations for their scale-up.

Reaction Step Description Laboratory-Scale Observations Scale-up Considerations Proposed Solutions for Scale-up
Diels-Alder Reaction A [4+2] cycloaddition to form the core carbocyclic framework.Highly diastereoselective, providing good control over stereochemistry.- Heat transfer for highly exothermic or endothermic reactions.- Mixing efficiency to ensure homogeneity.- Potential for side reactions at higher temperatures and concentrations.- Use of jacketed reactors with precise temperature control.- Computational fluid dynamics (CFD) modeling to optimize impeller design and agitation speed.- Use of continuous flow reactors to improve heat and mass transfer.
Curtius Rearrangement Conversion of a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate.A versatile reaction for the synthesis of amines and their derivatives.- Safety: Acyl azides can be explosive, especially at elevated temperatures.- Handling of hazardous reagents: Diphenylphosphoryl azide (DPPA) is commonly used.- Continuous flow chemistry: Offers significant safety advantages by minimizing the volume of hazardous intermediates at any given time.[6][7][8]- In-line monitoring (e.g., IR spectroscopy) to ensure complete conversion and detect any potentially hazardous build-up of intermediates.[6][7]
Oxidative Cyclization Formation of a key heterocyclic ring system using an oxidizing agent.The use of a novel iodine(III)-initiated cyclization was reported.- Stoichiometric oxidants: Large quantities of oxidizing agents can lead to significant waste streams.- Reaction kinetics and control: Oxidative reactions can be highly energetic and require careful monitoring.- Investigation of catalytic aerobic oxidation methods to reduce waste.- Use of Process Analytical Technology (PAT) for real-time monitoring of the reaction progress.- Detailed calorimetric studies (e.g., using a reaction calorimeter) to assess the thermal risk of the process.

Proposed Experimental Protocols for Scaled-up Synthesis (Conceptual)

The following protocols are conceptual and intended to serve as a starting point for the development of a scaled-up synthesis of Aspeverin. Each step would require extensive process development and optimization.

Diels-Alder Reaction in a Jacketed Reactor
  • Reactor Preparation: Ensure a 100 L jacketed glass reactor is clean, dry, and inerted with nitrogen.

  • Reactant Charging: Charge the diene and dienophile to the reactor under a nitrogen atmosphere.

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, xylene) via a closed-system charging line.

  • Reaction Execution:

    • Initiate stirring at a pre-determined optimal speed.

    • Heat the reaction mixture to the target temperature using the reactor jacket.

    • Monitor the reaction progress by in-line spectroscopy or periodic sampling and HPLC analysis.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture.

    • Perform an aqueous wash to remove any water-soluble impurities.

    • Concentrate the organic phase under reduced pressure.

    • Purify the product by crystallization or column chromatography on a suitable stationary phase.

Curtius Rearrangement using Continuous Flow Chemistry

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Quench & Collection A Carboxylic Acid in Solvent C Static Mixer A->C B DPPA Solution B->C D Heated Coil Reactor C->D F Collection Vessel D->F E Quenching Agent E->F

Caption: Conceptual workflow for a continuous flow Curtius rearrangement.

  • System Setup: Assemble a continuous flow reactor system consisting of pumps for reagent delivery, a static mixer, a heated coil reactor, and a collection vessel.

  • Reagent Preparation: Prepare solutions of the carboxylic acid intermediate and diphenylphosphoryl azide (DPPA) in a suitable solvent.

  • Reaction Execution:

    • Pump the reagent solutions at controlled flow rates into the static mixer.

    • The mixed stream then enters the heated coil reactor maintained at the optimal temperature.

    • The residence time in the reactor is controlled by the flow rate and the reactor volume.

  • In-line Monitoring and Quenching:

    • Use an in-line IR spectrometer to monitor the formation of the isocyanate and ensure the absence of acyl azide.

    • The product stream is then continuously quenched by mixing with a suitable reagent (e.g., an alcohol to form a carbamate) before collection.

  • Product Isolation: The quenched reaction mixture is collected, and the product is isolated through standard work-up and purification procedures.

Biosynthesis of Aspeverin in Aspergillus versicolor

Aspeverin is a secondary metabolite produced by the fungus Aspergillus versicolor. The biosynthesis of secondary metabolites in Aspergillus species is a tightly regulated process influenced by various environmental cues and genetic factors. Understanding these regulatory networks can provide insights into optimizing the fermentative production of Aspeverin.

Regulation of Secondary Metabolism in Aspergillus

G cluster_0 Environmental Signals cluster_1 Global Regulators A Light D Velvet Complex (VeA, VelB, LaeA) A->D B Nutrient Availability E G-protein Signaling B->E C pH C->E F Transcription Factors D->F E->F G Biosynthetic Gene Clusters (e.g., for Aspeverin) F->G H Aspeverin Production G->H

Caption: Simplified overview of the regulation of secondary metabolism in Aspergillus.

The production of secondary metabolites like Aspeverin is controlled by a hierarchical regulatory network. Environmental signals such as light and nutrient availability are sensed by the fungus, leading to the activation of global regulatory complexes like the Velvet complex (VeA, VelB, LaeA) and G-protein signaling pathways. These global regulators, in turn, control the expression of specific transcription factors that activate the biosynthetic gene clusters responsible for the production of individual secondary metabolites, including Aspeverin.[6][9][10]

Conclusion

The scale-up synthesis of Aspeverin is a challenging yet crucial step towards realizing its therapeutic potential. While the reported total synthesis provides a blueprint for its chemical construction, significant process development is required to translate this into a safe, robust, and economically viable manufacturing process. Key areas for development include the optimization of the Diels-Alder reaction for large-scale production, the implementation of continuous flow technology for the hazardous Curtius rearrangement, and the investigation of more sustainable methods for the oxidative cyclization step. Further research into the biosynthetic pathways of Aspeverin in Aspergillus versicolor may also offer alternative production strategies through fermentation and metabolic engineering. The information presented in these application notes provides a foundation for researchers and drug development professionals to tackle the challenges associated with the large-scale production of this promising natural product.

References

Application Notes and Protocols for In Vivo Studies of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspeverin, a novel carbamate- and cyano-containing alkaloid isolated from the fungus Aspergillus versicolor, has demonstrated initial bioactivities against certain marine organisms.[1][2] Its complex heterocyclic structure suggests potential for a range of pharmacological activities, warranting further investigation in preclinical in vivo models.[3][4] As a novel, likely poorly water-soluble compound, the successful in vivo evaluation of Aspeverin is contingent upon the development of an appropriate formulation to ensure adequate bioavailability.[5] These application notes provide a comprehensive guide for the formulation and in vivo evaluation of Aspeverin, offering detailed protocols for formulation preparation, animal studies, and data analysis.

Introduction to Aspeverin

Aspeverin is an indole (B1671886) alkaloid with a unique molecular structure.[3][6] While its precise mechanism of action in mammalian systems is yet to be elucidated, its structural class suggests potential interactions with various cellular signaling pathways. Prenylated indole alkaloids, a broader class to which Aspeverin belongs, are known for a wide array of biological activities, including antibiotic, antihelmintic, and cytotoxic properties.[3] Given the novelty of Aspeverin, initial in vivo studies are crucial to determine its pharmacokinetic profile, evaluate its efficacy in disease models, and assess its preliminary safety.

Formulation Strategies for In Vivo Delivery

The lipophilic nature of many alkaloids necessitates formulation strategies to enhance aqueous solubility and improve bioavailability for in vivo administration.[5][7] The selection of an appropriate vehicle is critical for achieving consistent and reproducible results.

Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of a water-miscible solvent (e.g., ethanol, DMSO, PEG 400) and water.Simple to prepare, suitable for initial screening.Can cause precipitation upon injection, potential for solvent toxicity.
Surfactant Dispersions Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the compound.Improves wetting and dissolution rate.Potential for toxicity associated with the surfactant, can affect drug metabolism.
Lipid-based Formulations Solutions or suspensions in oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS).Can enhance lymphatic absorption, suitable for highly lipophilic compounds.Can be complex to formulate, potential for variability in absorption.
Nanoparticle Suspensions Milling the compound to the nanometer size range to increase surface area and dissolution rate.Applicable to a wide range of compounds, can improve bioavailability.Requires specialized equipment, potential for physical instability (aggregation).

Experimental Protocols

Preparation of Aspeverin Formulation (Co-solvent approach)

This protocol describes a general method for preparing a co-solvent formulation suitable for initial in vivo screening.

Materials:

  • Aspeverin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of Aspeverin.

  • Dissolve Aspeverin in a minimal amount of DMSO.

  • Add PEG 400 to the solution and vortex until clear. A typical ratio is 10% DMSO, 40% PEG 400.

  • Slowly add saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the solvent ratios or consider an alternative formulation strategy.

  • Prepare the formulation fresh on the day of dosing.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of Aspeverin.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Acclimate animals for at least one week before the experiment.

  • Fast animals overnight before dosing.

  • Administer the Aspeverin formulation via the intended route (e.g., intravenous, oral gavage).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for Aspeverin concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Table 2: Hypothetical Pharmacokinetic Parameters of Aspeverin in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.0831.0
AUC (0-t) (ng*h/mL)8001200
Half-life (h)2.53.0
Bioavailability (%)-15

Note: This table contains placeholder data for illustrative purposes.

In Vivo Efficacy Study (General Xenograft Model)

This protocol provides a general framework for assessing the anti-tumor efficacy of Aspeverin in a mouse xenograft model.[5]

Animals:

  • Immunodeficient mice (e.g., NOD-SCID)

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into vehicle control and Aspeverin treatment groups.

  • Administer the Aspeverin formulation or vehicle control according to the desired dosing schedule and route.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by Aspeverin are unknown, many alkaloids exert their effects through interaction with key cellular signaling cascades. A hypothetical pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Aspeverin Aspeverin Aspeverin->PI3K Hypothesized Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream_Effectors Transcription Gene Transcription Downstream_Effectors->Transcription Cell_Growth Cell_Growth Transcription->Cell_Growth Cell Growth & Proliferation

Caption: Hypothetical signaling pathway for Aspeverin.

The following diagram illustrates a general workflow for the in vivo evaluation of a novel compound like Aspeverin.

G Start Start: Novel Compound (Aspeverin) Formulation Formulation Development (e.g., Co-solvent, Lipid-based) Start->Formulation PK_Study Pharmacokinetic Study (Rodents) Formulation->PK_Study Data_Analysis_PK Data Analysis: Cmax, Tmax, AUC, Bioavailability PK_Study->Data_Analysis_PK Efficacy_Study Efficacy Study (Disease Model, e.g., Xenograft) Data_Analysis_PK->Efficacy_Study Data_Analysis_Efficacy Data Analysis: Tumor Growth Inhibition, Body Weight Efficacy_Study->Data_Analysis_Efficacy Toxicity_Assessment Preliminary Toxicity Assessment (e.g., Clinical Signs, Histopathology) Efficacy_Study->Toxicity_Assessment End End: Go/No-Go Decision for Further Development Data_Analysis_Efficacy->End Toxicity_Assessment->End

Caption: Experimental workflow for in vivo evaluation.

Conclusion

The successful in vivo investigation of Aspeverin requires a systematic approach, beginning with the development of a suitable formulation to ensure adequate systemic exposure. The protocols and strategies outlined in these application notes provide a foundational framework for researchers to conduct initial pharmacokinetic and efficacy studies. As more data on the biological activities and physicochemical properties of Aspeverin become available, these general protocols can be further refined and optimized.

References

Application Notes and Protocols for Preclinical Research on Aspeverin (Siguazodan)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The name "Aspeverin" has been associated with at least two distinct chemical entities. The first is a novel alkaloid isolated from the fungus Aspergillus versicolor, which has shown preliminary bioactivity against certain cancer cell lines and marine organisms[1][2][3]. The second, and more extensively characterized compound from a pharmacological perspective, is Siguazodan. Siguazodan, a selective phosphodiesterase 3 (PDE3) inhibitor, has been investigated for its inotropic and vasodilator properties, making it a compound of interest for cardiovascular research[4][5]. These application notes will focus on the experimental design for characterizing Aspeverin (Siguazodan) as a PDE3 inhibitor.

The protocols provided herein are intended for researchers, scientists, and drug development professionals to assess the in vitro, cellular, and ex vivo activity of Aspeverin (Siguazodan).

Mechanism of Action: PDE3 Inhibition

Phosphodiesterase 3 (PDE3) is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, Aspeverin (Siguazodan) prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In cardiac muscle, this leads to increased calcium influx and enhanced contractility (positive inotropy). In vascular smooth muscle and platelets, it results in relaxation (vasodilation) and inhibition of aggregation, respectively[4][5].

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Downstream Effects GPCR GPCR (e.g., β-AR) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP cAMP:s->AMP:n Hydrolyzes PKA Inactive PKA cAMP->PKA Activates PDE3 PDE3 Active_PKA Active PKA PKA->Active_PKA Effects Increased Contractility (Cardiomyocytes) Vasodilation (Smooth Muscle) Inhibition of Aggregation (Platelets) Active_PKA->Effects Phosphorylates Targets Aspeverin Aspeverin Aspeverin->PDE3 Inhibits

Caption: Aspeverin's mechanism via the PDE3 signaling pathway.

Application Note 1: In Vitro Enzymatic Activity and Selectivity

Objective: To quantify the inhibitory potency of Aspeverin on the PDE3 enzyme and to determine its selectivity against other major phosphodiesterase families.

Protocol 1.1: PDE3A Enzymatic Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Aspeverin against purified human recombinant PDE3A.

Materials:

  • Human recombinant PDE3A (e.g., from commercial vendors)

  • Aspeverin (Siguazodan)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Detection reagents (e.g., IMAP™ Phosphodiesterase Assay Kit or similar fluorescence polarization-based kit)

  • 384-well microplates, black, low-volume

  • Plate reader capable of fluorescence polarization

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Aspeverin in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM. Further dilute this series in assay buffer to achieve the final desired concentrations.

  • Enzyme Preparation: Dilute the PDE3A enzyme stock to the working concentration (e.g., 0.05 U/mL) in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

  • Assay Reaction:

    • Add 2 µL of diluted Aspeverin or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 8 µL of the diluted PDE3A enzyme solution to the wells containing the compound. Add assay buffer to the negative control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the cAMP substrate solution (final concentration e.g., 100 nM[4]).

    • Incubate for 60 minutes at room temperature.

  • Detection: Stop the enzymatic reaction and generate a signal by adding the detection reagents as per the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of Aspeverin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Potency and Selectivity of Aspeverin

The results from the enzymatic assays can be summarized as follows. Data shown are for illustrative purposes.

Parameter Aspeverin (Siguazodan)
PDE3A IC50 (nM) 117[4]
PDE1 IC50 (nM) > 10,000
PDE2 IC50 (nM) > 10,000
PDE4 IC50 (nM) > 10,000
PDE5 IC50 (nM) > 10,000
Selectivity (PDE3 vs others) > 85-fold

Application Note 2: Cellular Activity in a Cardiomyocyte Model

Objective: To confirm that Aspeverin engages its target in a cellular context by measuring the accumulation of cAMP in a relevant cell line.

Protocol 2.1: cAMP Accumulation Assay in AC16 Human Cardiomyocytes

This protocol uses a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), to measure changes in intracellular cAMP levels.

Materials:

  • AC16 Human Cardiomyocyte cell line

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aspeverin (Siguazodan)

  • Rolipram (a PDE4 inhibitor, to reduce background cAMP degradation)

  • Forskolin (an adenylyl cyclase activator, for positive control/stimulation)

  • HTRF cAMP assay kit

  • 384-well white cell culture plates

  • HTRF-compatible plate reader

Methodology:

  • Cell Culture: Plate AC16 cells in 384-well plates at a density of 10,000 cells/well and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Aspeverin in stimulation buffer provided with the assay kit.

    • Aspirate the culture medium from the cells.

    • Add 10 µL of Aspeverin dilutions to the wells. Include a vehicle control (DMSO).

    • Add 10 µL of stimulation buffer (containing a low concentration of Forskolin, if desired, to potentiate the signal) to all wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 10 µL of the HTRF cAMP-d2 conjugate to the wells.

    • Add 10 µL of the HTRF anti-cAMP cryptate conjugate to the wells. Both should be diluted in the lysis buffer provided.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of Aspeverin concentration and fit to a four-parameter logistic model to determine the EC50 (half-maximal effective concentration).

Cellular_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_detect Detection (HTRF) cluster_analysis Analysis A Plate AC16 Cells (10,000 cells/well) B Incubate Overnight A->B D Add Compound to Cells B->D C Prepare Aspeverin Serial Dilutions C->D E Incubate 30 min at 37°C D->E F Lyse Cells & Add Detection Reagents E->F G Incubate 60 min at RT F->G H Read Plate (665nm / 620nm) G->H I Calculate cAMP Conc. H->I J Plot Dose-Response Curve I->J K Determine EC50 J->K

Caption: Workflow for the cellular cAMP accumulation assay.
Data Presentation: Cellular Potency of Aspeverin

Illustrative data from the cAMP HTRF assay.

Cell Line Parameter Aspeverin (Siguazodan)
AC16 CardiomyocytesEC50 (nM)250
AC16 CardiomyocytesMax Fold Increase in cAMP8.5

Application Note 3: Ex Vivo Anti-Platelet Activity

Objective: To evaluate the functional effect of Aspeverin on inhibiting platelet aggregation in human platelet-rich plasma (PRP). This is a key translational assay for PDE3 inhibitors[5].

Protocol 3.1: Light Transmission Aggregometry (LTA)

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors (with sodium citrate (B86180) as anticoagulant).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aspeverin (Siguazodan)

  • Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen.

  • Saline solution (0.9% NaCl).

  • Light Transmission Aggregometer.

Methodology:

  • PRP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

    • Adjust the platelet count in PRP with PPP if necessary (e.g., to 2.5 x 10^8 platelets/mL).

  • Aggregometry:

    • Calibrate the aggregometer using PPP as the 100% transmission blank and PRP as the 0% transmission baseline.

    • Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes.

    • Add 50 µL of Aspeverin at various concentrations (or vehicle) and incubate for 3 minutes.

    • Initiate aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation.

    • Calculate the percent inhibition of aggregation for each Aspeverin concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of Aspeverin concentration to determine the IC50 for the inhibition of platelet aggregation.

LTA_Workflow A Collect Human Whole Blood B Centrifuge (200 x g) to get PRP A->B C Centrifuge (2000 x g) to get PPP A->C D Calibrate Aggregometer (PRP=0%, PPP=100%) B->D E Pre-incubate PRP with Aspeverin B->E C->D F Add Agonist (e.g., ADP) E->F G Record Aggregation F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for the ex vivo platelet aggregation assay.
Data Presentation: Inhibition of Platelet Aggregation

Illustrative data from the LTA assay. Aspeverin is known to be a potent inhibitor of platelet aggregation[5].

Agonist (Concentration) Parameter Aspeverin (Siguazodan)
ADP (10 µM)IC50 (nM)300
Collagen (2 µg/mL)IC50 (nM)450
U46619 (1 µM)IC50 (nM)200

References

Troubleshooting & Optimization

Aspeverin Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspeverin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of Aspeverin, with a focus on the key steps outlined in the first total synthesis.

ProblemPotential Cause(s)Recommended Solution(s)Reported Yield[1]
Low yield in Diels-Alder reaction 1. Inactive Lewis acid catalyst.2. Impure reactants.3. Suboptimal reaction temperature.1. Use freshly opened or properly stored ZnCl₂.2. Ensure diene and dienophile are purified before use.3. Maintain reaction at room temperature as specified.91%
Poor diastereoselectivity in kinetic protonation 1. Temperature not low enough.2. Inappropriate base or proton source.1. Maintain a strict low temperature during the reaction.2. Use KHMDS at low temperature for enolate formation followed by kinetic protonation.80% (9.5:1 dr)
Low yield in methylenation with Tebbe reagent 1. Deactivated Tebbe reagent.2. Steric hindrance around the ketone.1. Use freshly prepared or properly stored Tebbe reagent.2. Follow the established protocol, as the reported yield of 77% is considered good given the substrate.77%
Failure of Curtius rearrangement 1. Incomplete formation of the acyl azide (B81097).2. Suboptimal thermolysis conditions.1. Ensure complete conversion to the acyl azide before thermolysis.2. Perform thermolysis in the presence of 2-(trimethylsilyl)ethanol (B50070) as described.Not specified for this step alone.
Low yield in oxidative cyclization 1. Inactive iodine(III) reagent.2. Unoptimized reaction conditions.1. Use PhI(OAc)₂ as the iodine(III) promoter.2. Follow the reported procedure for the novel oxidative cyclization to form the bicyclic urethane (B1682113) linkage.Not specified for this step alone.
Unwanted side-product in Fischer indole (B1671886) synthesis Regioselectivity issues with cis-fused ring systems.A two-step approach is recommended: regioselective arylation with o-nitrophenyliodonium fluoride (B91410) followed by reductive cyclization to yield the desired N-hydroxyindole.Excellent yield reported for the two-step process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield in the Aspeverin synthesis?

A1: While every step is important, the highly diastereoselective Diels-Alder reaction is foundational for establishing the correct stereochemistry early on, with a reported yield of 91%.[1] Additionally, the kinetic protonation step is crucial for setting the desired trans-ring junction, achieving an 80% yield with a 9.5:1 diastereomeric ratio.[1]

Q2: I am having trouble with the installation of the geminal dimethyl group. Are there alternative methods?

A2: The reported synthesis utilizes an unconventional and effective Me₃Al-mediated ring opening of a cyclic carbamate (B1207046) intermediate.[1] If this is proving challenging, ensure the starting bicyclic intermediate is correctly formed and that the Me₃Al is of high quality. Alternative approaches were initially explored and found to be less successful.[1]

Q3: My oxidative cyclization to form the bicyclic urethane is not working. What are the key parameters to control?

A3: This novel iodine(III)-initiated cyclization is a key innovation in this synthesis.[1][2] Success hinges on the use of PhI(OAc)₂ as the promoter. Ensure the starting carbamate is pure and the reaction is performed under the specified conditions. This step relies on the normally nucleophilic indole acting as an electrophile, which is a nuanced transformation.[1]

Q4: Can the synthesis be made enantioselective?

A4: Yes, the starting material, indolizidine 15, is known in enantiopure form, which allows for an asymmetric synthesis of Aspeverin.[1]

Experimental Protocols

1. Diastereoselective Diels-Alder Reaction

  • Reaction: Iodinated indolizidine and diene 17 are reacted in the presence of a Lewis acid.

  • Reagents: Iodinated indolizidine, diene 17, ZnCl₂.

  • Procedure:

    • To a solution of the iodinated indolizidine in an appropriate solvent, add diene 17.

    • Add ZnCl₂ and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and purify the product via column chromatography.

  • Expected Yield: 91%[1]

2. Kinetic Protonation for Trans-Ring Junction

  • Reaction: The enolate of ketone 26 is protonated to yield the trans-ring junction.

  • Reagents: Ketone 26, KHMDS.

  • Procedure:

    • Dissolve ketone 26 in a suitable anhydrous solvent and cool to a low temperature (e.g., -78 °C).

    • Slowly add a solution of KHMDS.

    • Stir for the specified time to allow for enolate formation.

    • Quench the reaction with a proton source.

    • Purify the product, separating the diastereomers.

  • Expected Yield: 80% with a 9.5:1 diastereomeric ratio.[1]

3. Iodine(III)-Mediated Oxidative Cyclization

  • Reaction: The angular carbamate is cyclized to form the bicyclic urethane linkage.

  • Reagents: Angular carbamate intermediate, PhI(OAc)₂.

  • Procedure:

    • Dissolve the carbamate substrate in a suitable solvent.

    • Add PhI(OAc)₂ to initiate the cyclization.

    • Stir the reaction at the specified temperature until completion.

    • Work up the reaction and purify the final product, Aspeverin.

  • Note: This is a novel transformation, and careful adherence to the published procedure is recommended.[1]

Visualizations

Aspeverin_Synthesis_Workflow cluster_start Starting Materials cluster_core_formation Core Structure Assembly cluster_final_steps Final Modifications Indolizidine Indolizidine 15 DielsAlder Diastereoselective Diels-Alder Reaction Indolizidine->DielsAlder Epimerization Epimerization & Kinetic Protonation DielsAlder->Epimerization Methylenation Methylenation Epimerization->Methylenation Curtius Curtius Rearrangement Methylenation->Curtius RingOpening Me3Al-mediated Ring Opening Curtius->RingOpening OxidativeCyclization Iodine(III)-mediated Oxidative Cyclization RingOpening->OxidativeCyclization Aspeverin Aspeverin OxidativeCyclization->Aspeverin

Caption: Overall workflow for the total synthesis of Aspeverin.

Troubleshooting_Logic Start Low Yield or Impurity Observed IdentifyStep Identify Problematic Reaction Step Start->IdentifyStep CheckReagents Verify Reagent Quality (Purity, Anhydrous) IdentifyStep->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time) IdentifyStep->CheckConditions CheckStoichiometry Check Stoichiometry of Reactants/Reagents IdentifyStep->CheckStoichiometry Purification Optimize Purification Method CheckReagents->Purification CheckConditions->Purification CheckStoichiometry->Purification ConsultProtocol Consult Detailed Protocol Purification->ConsultProtocol

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Overcoming Challenges in Aspeverin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges encountered during the synthesis of Aspeverin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers and solutions to specific problems that may arise during the multi-step synthesis of Aspeverin.

Q1: We are observing poor diastereoselectivity in the initial Diels-Alder reaction to construct the CDE ring system. What are the potential causes and solutions?

A1: The Diels-Alder reaction is a critical step for establishing the stereochemistry of the pentacyclic core of Aspeverin. Poor diastereoselectivity can lead to difficulties in downstream purification and reduced overall yield.

  • Potential Causes:

    • Suboptimal Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst are crucial for facial selectivity.

    • Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the cycloaddition.

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction.

  • Troubleshooting Steps:

    • Catalyst Screening: Experiment with a variety of Lewis acids (e.g., ZnCl₂, Et₂AlCl, BF₃·OEt₂) to identify the optimal catalyst for achieving high diastereoselectivity.

    • Temperature Optimization: Conduct the reaction at a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing, to determine the optimal condition for the desired diastereomer.

    • Solvent Selection: Evaluate a range of anhydrous solvents with varying polarities (e.g., CH₂Cl₂, toluene (B28343), THF) to assess their impact on selectivity.

Q2: The epimerization of the C:D ring junction from a cis- to a trans-fusion is resulting in low yields and a difficult-to-separate mixture of diastereomers. How can we improve this step?

A2: The conversion of the thermodynamically favored cis-fused ring system to the desired trans-fusion is a known challenge in the synthesis of Aspeverin.[1]

  • Potential Causes:

    • Incomplete Oxidation: The initial oxidation to form the enolate precursor may be inefficient.

    • Non-selective Protonation: The kinetic protonation of the enolate may not be sufficiently selective, leading to a mixture of epimers.[1]

    • Suboptimal Base and Temperature: The choice of base and the temperature for enolate formation are critical for achieving kinetic control.

  • Troubleshooting Steps:

    • Careful Monitoring of Oxidation: Ensure the complete conversion of the starting material during the oxidation step using techniques like TLC or LC-MS.

    • Optimization of Protonation Conditions: Screen different proton sources and quenching temperatures to maximize the kinetic protonation and favor the formation of the trans-isomer. The use of a bulky proton source at low temperatures is often beneficial.

    • Base and Temperature Control: Employ a strong, non-nucleophilic base like KHMDS at low temperatures (e.g., -78 °C) to ensure rapid and complete enolate formation under kinetic control.[1]

Q3: We are encountering difficulties with the installation of the geminal dimethyl group, with side reactions and low conversion. What alternative strategies can be employed?

A3: The introduction of the geminal dimethyl group is a sterically hindered transformation that can be challenging.

  • Potential Causes:

    • Steric Hindrance: The tertiary carbon center presents significant steric hindrance to nucleophilic attack by methylating agents.

    • Rearrangements: The carbocation intermediate formed during some methylation procedures can be prone to undesired rearrangements.

    • Harsh Reaction Conditions: The use of highly reactive organometallic reagents can lead to side reactions with other functional groups in the molecule.

  • Troubleshooting Steps:

    • Alternative Methylating Agents: Explore a range of methylating agents, from less reactive (e.g., MeI with a non-nucleophilic base) to more powerful reagents (e.g., MeLi, MeMgBr), to find the optimal balance between reactivity and selectivity.

    • Protecting Group Strategy: Consider the use of protecting groups for sensitive functionalities to prevent side reactions during the methylation step.

    • Novel Ring-Opening Strategy: A successful, albeit unconventional, approach involves the formation of a cyclic carbamate (B1207046) intermediate followed by a trimethylaluminum (B3029685) (Me₃Al)-mediated ring opening to install the geminal dimethyl group.[1]

Q4: The key iodine(III)-mediated oxidative cyclization to form the bicyclic urethane (B1682113) linkage is not proceeding as expected. What are the critical parameters for this reaction?

A4: This novel cyclization is a cornerstone of the total synthesis of Aspeverin and requires careful control of reaction conditions.[1]

  • Potential Causes:

    • Inactive Oxidizing Agent: The hypervalent iodine reagent (e.g., PhI(OAc)₂) may have decomposed or be of insufficient purity.

    • Incorrect Solvent: The choice of solvent is critical for mediating the oxidative cyclization.

    • Presence of Water: Trace amounts of water can quench the reactive intermediates and inhibit the cyclization.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly opened or properly stored PhI(OAc)₂ of high purity.

    • Solvent Selection: Hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for this transformation, likely due to its high polarity and low nucleophilicity.[1]

    • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Quantitative Data Summary

The following table summarizes key quantitative data from the first total synthesis of Aspeverin.[1]

StepReactantsReagents and ConditionsProduct(s)Yield (%)Diastereomeric Ratio (dr)
Diels-Alder ReactionIndolizidine 16 and Diene 17ZnCl₂, room temperatureAdduct 1891Single diastereomer
Epimerization of C:D Ring JunctionKetone 26KHMDS, low temperaturetrans-fused ketone809.5:1
Geminal Dimethyl Group InstallationBicycle 30Me₃AlAmine34 (over 2 steps)-
Oxidative CyclizationCarbamate precursorPhI(OAc)₂, HFIPCyclized product 3471-
Demethylation34Sodium tert-butylthiolate, DMFAspeverin (1)74-

Experimental Protocols

1. Diels-Alder Reaction to form the Pentacyclic Core

To a solution of indolizidine 16 and diene 17 in anhydrous CH₂Cl₂ at room temperature is added ZnCl₂. The reaction mixture is stirred until complete consumption of the starting material as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct 18 .

2. Epimerization of the C:D Ring Junction

To a solution of ketone 26 in anhydrous THF at -78 °C under an argon atmosphere is added a solution of KHMDS in toluene dropwise. The resulting enolate solution is stirred at low temperature for a specified period before being quenched with a proton source (e.g., saturated aqueous NH₄Cl). The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to separate the desired trans-fused ketone from the cis-isomer.

3. Iodine(III)-Mediated Oxidative Cyclization

To a solution of the carbamate precursor in anhydrous HFIP at room temperature under an argon atmosphere is added PhI(OAc)₂ in one portion. The reaction mixture is stirred until the starting material is consumed (monitored by LC-MS). The solvent is then removed under reduced pressure, and the residue is purified by preparative TLC or flash column chromatography on silica gel to yield the cyclized product 34 .

Visualizations

Aspeverin_Synthesis_Workflow cluster_start Starting Materials cluster_core_formation Core Formation cluster_functionalization Key Functionalizations cluster_final Final Product Indolizidine Indolizidine Diels_Alder Diels-Alder Reaction Indolizidine->Diels_Alder Diene Diene Diene->Diels_Alder Epimerization Cis-Trans Epimerization Diels_Alder->Epimerization Pentacyclic Intermediate Gem_Dimethyl Gem-Dimethyl Installation Epimerization->Gem_Dimethyl Trans-fused Core Oxidative_Cyclization Oxidative Cyclization Gem_Dimethyl->Oxidative_Cyclization Dimethylated Intermediate Reductive_Cyanation Reductive Cyanation Oxidative_Cyclization->Reductive_Cyanation Bicyclic Urethane Aspeverin Aspeverin Reductive_Cyanation->Aspeverin

Caption: Key stages in the total synthesis of Aspeverin.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Start Low Yield or Impure Product Poor_Selectivity Poor Diastereoselectivity Start->Poor_Selectivity Low_Conversion Low Reaction Conversion Start->Low_Conversion Side_Products Formation of Side Products Start->Side_Products Optimize_Reagents Optimize Reagents/ Catalyst Poor_Selectivity->Optimize_Reagents Optimize_Conditions Optimize Reaction Conditions (T, Solvent) Poor_Selectivity->Optimize_Conditions Low_Conversion->Optimize_Reagents Low_Conversion->Optimize_Conditions Side_Products->Optimize_Conditions Purification Improve Purification Method Side_Products->Purification Protecting_Groups Implement Protecting Groups Side_Products->Protecting_Groups Final_Product Final_Product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Aspeverin stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of Aspeverin. Given that Aspeverin is a novel alkaloid, specific public data on its degradation pathways is limited.[1][2] This guide is based on general principles of stability testing for alkaloids and other pharmaceutical compounds.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with Aspeverin?

Q2: How should I store Aspeverin to ensure its stability?

For solid Aspeverin, it is recommended to store it in a well-sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage is necessary, use a suitable solvent, aliquot to minimize freeze-thaw cycles, and store at -80°C, protected from light.

Q3: My Aspeverin solution has changed color. What could be the cause?

A change in the color of your Aspeverin solution could indicate chemical degradation. This might be triggered by factors such as exposure to light, elevated temperatures, or reactive species in the solvent. It is recommended to discard the solution and prepare a fresh one, ensuring minimal exposure to potential stressors.

Q4: I am observing a loss of bioactivity with my Aspeverin sample. Could this be related to stability?

Yes, a loss of bioactivity is a strong indicator of chemical degradation. The structural changes in the Aspeverin molecule due to degradation can lead to a reduction or complete loss of its intended biological effects. It is advisable to re-evaluate your storage and handling procedures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis Degradation of Aspeverin1. Prepare a fresh sample of Aspeverin and re-analyze. 2. If new peaks persist, it may indicate the presence of degradation products. 3. Consider performing a forced degradation study to identify potential degradants.
Poor reproducibility of experimental results Instability of Aspeverin under experimental conditions1. Evaluate the pH, temperature, and light exposure in your experimental setup. 2. Minimize the time Aspeverin is in solution before use. 3. Use fresh solutions for each experiment.
Precipitation of Aspeverin from solution Poor solubility or degradation leading to less soluble products1. Verify the solubility of Aspeverin in your chosen solvent. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. If precipitation occurs over time, it could be a sign of degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4]

Objective: To investigate the potential degradation pathways of Aspeverin under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Aspeverin (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Stress Conditions: Expose the Aspeverin solution to the following conditions in separate, clearly labeled vials. A control sample, protected from stress, should be analyzed in parallel.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a solid or solution state at a high temperature (e.g., 70°C) for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of Aspeverin remaining and to profile any degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its potential degradation products.[7][8]

Typical HPLC Parameters:

Parameter Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of Aspeverin
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Aspeverin Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_conditions control Control Sample (No Stress) prep_stock->control neutralize Neutralize Acid/Base Samples stress_conditions->neutralize hplc_analysis Analyze by Stability-Indicating HPLC control->hplc_analysis neutralize->hplc_analysis data_analysis Data Analysis and Degradation Profile hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study of Aspeverin.

troubleshooting_logic start Inconsistent Experimental Results? check_stability Is Aspeverin stable under your experimental conditions? start->check_stability evaluate_conditions Evaluate pH, temperature, and light exposure. check_stability->evaluate_conditions No re_run Re-run experiment check_stability->re_run Yes fresh_solutions Use freshly prepared solutions for each experiment. evaluate_conditions->fresh_solutions fresh_solutions->re_run success Consistent Results re_run->success Yes fail Still Inconsistent re_run->fail No

Caption: Troubleshooting logic for inconsistent experimental results with Aspeverin.

References

Technical Support Center: Optimizing Aspeverin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of Aspeverin from fungal cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the extraction of Aspeverin, leading to low yields or inconsistent results.

Problem Potential Cause Recommended Solution
Low or No Aspeverin Yield Inefficient cell lysis of Aspergillus mycelia.Fungal cell walls are resilient; enhance disruption using methods like grinding in liquid nitrogen, bead beating, or sonication.[1]
Suboptimal extraction solvent.The polarity of the solvent may not be suitable for Aspeverin. Perform a solvent screening with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol). A sequential extraction with solvents of increasing polarity is recommended for unknown compounds.[1]
Aspeverin degradation during extraction.Aspeverin may be sensitive to heat, light, or pH. Conduct extractions at lower temperatures, in amber glassware to protect from light, and ensure the pH of the solvent is appropriate.[1]
Non-ideal fermentation conditions for Aspeverin production.Secondary metabolite production is often dependent on the growth phase and culture conditions. Optimize fermentation parameters such as media composition, temperature, and pH.[1]
Inconsistent Yields Between Batches Variation in fungal inoculum.Ensure the age, size, and physiological state of the Aspergillus inoculum are consistent for each fermentation.[2]
Inconsistent extraction timing.The concentration of Aspeverin likely varies with the fermentation stage. Harvest the culture at a consistent time point determined to be optimal for production.
High Levels of Impurities in Extract Co-extraction of unwanted compounds.Use a more selective solvent or perform a multi-step extraction with solvents of varying polarity. A preliminary wash with a non-polar solvent like hexane can remove lipids.[2]
Inappropriate purification method.Optimize the stationary and mobile phases for column chromatography to achieve better separation of Aspeverin from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for Aspeverin extraction?

A1: Based on the initial isolation of Aspeverin, ethyl acetate is a proven solvent.[3] However, to optimize yield, it is recommended to test a range of solvents with varying polarities, such as methanol (B129727), ethanol, and chloroform, or mixtures thereof. For indole (B1671886) alkaloids from Aspergillus, a methanol/water mixture has been shown to be effective.[4]

Q2: How does temperature affect Aspeverin extraction efficiency?

A2: Temperature can significantly impact extraction efficiency by affecting solvent properties and the solubility of Aspeverin. However, elevated temperatures can also lead to the degradation of heat-labile compounds.[5] It is crucial to balance extraction efficiency with the potential for thermal degradation. For a similar indole alkaloid, neoechinulin (B12335001) A, an optimal extraction temperature was found to be around 50.8°C.[4]

Q3: Can pH influence the extraction of Aspeverin?

A3: Yes, the pH of the extraction solvent can significantly affect the solubility of alkaloids. Aspeverin, being an alkaloid, is a basic compound. Adjusting the pH of the solvent may improve its solubility and, consequently, the extraction yield.[2] The optimal pH for fungal growth and secondary metabolite production is often between 5 and 7.[6]

Q4: How can I minimize the degradation of Aspeverin during extraction and storage?

A4: To minimize degradation, it is recommended to work at low temperatures and protect the samples from light by using amber vials or covering containers with aluminum foil.[1] For long-term storage of extracts, temperatures of 4°C or -80°C are significantly better than room temperature, with storage at 4°C often being sufficient.[7][8] Avoid exposure to extreme pH conditions unless part of a specific extraction protocol.

Q5: Are there advanced extraction techniques that can improve Aspeverin yield?

A5: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency.[1] UAE uses ultrasonic waves to disrupt fungal cell walls, improving solvent penetration and reducing extraction time.[9] For the extraction of neoechinulin A from Aspergillus, UAE with methanol was successfully optimized.[4]

Data on Extraction Parameter Optimization

The following tables summarize quantitative data from a study on the optimization of ultrasound-assisted extraction of Neoechinulin A, an indole alkaloid from Aspergillus amstelodami. This data can serve as a valuable reference for designing experiments to optimize Aspeverin extraction.

Table 1: Effect of Methanol Concentration on Neoechinulin A Yield

Methanol Concentration (%)Yield (mg/g)
30~1.10
40~1.25
50~1.35
60~1.42
70~1.48
80~1.45
90~1.38
100~1.28
(Data adapted from a study on Neoechinulin A extraction)[4]

Table 2: Effect of Solid-Liquid Ratio on Neoechinulin A Yield

Solid-Liquid Ratio (mL/g)Yield (mg/g)
5~1.20
10~1.35
15~1.42
20~1.45
25~1.44
30~1.40
35~1.35
40~1.30
(Data adapted from a study on Neoechinulin A extraction)[4]

Table 3: Effect of Temperature on Neoechinulin A Yield

Temperature (°C)Yield (mg/g)
20~1.25
30~1.35
40~1.42
50~1.48
60~1.45
70~1.40
80~1.32
90~1.25
(Data adapted from a study on Neoechinulin A extraction)[4]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Aspeverin Solvent Extraction

  • Preparation of Fungal Material:

    • Harvest the Aspergillus versicolor culture after the optimal fermentation period.

    • Separate the mycelia from the culture broth by filtration.

    • Lyophilize or oven-dry the mycelia at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried mycelia into a fine powder.

  • Solvent Screening:

    • Weigh equal amounts of powdered mycelia into separate flasks.

    • Add different solvents of varying polarities (e.g., hexane, ethyl acetate, chloroform, methanol, ethanol, and aqueous mixtures) at a fixed solid-liquid ratio (e.g., 1:20 w/v).

    • Agitate the flasks at a constant temperature and speed for a defined period (e.g., 2 hours).

    • Filter the extracts and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extracts in a known volume of a suitable solvent (e.g., methanol).

  • Quantification of Aspeverin:

    • Analyze the Aspeverin concentration in each extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Compare the yields obtained with different solvents to identify the most effective one.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Aspeverin

  • Sample Preparation:

    • Place a known amount of powdered Aspergillus mycelia into an extraction vessel.

    • Add the optimal solvent (determined from Protocol 1) at the desired solid-liquid ratio.

  • Ultrasonic Extraction:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) for a defined duration (e.g., 30 minutes).

    • Control the temperature of the ultrasonic bath to prevent thermal degradation of Aspeverin.

  • Post-Extraction Processing:

    • Filter the extract to separate the solid residue.

    • Wash the residue with a small volume of the extraction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Analysis:

    • Quantify the Aspeverin yield using HPLC.

    • Optimize UAE parameters such as extraction time, temperature, and ultrasonic power to maximize the yield.

Visualizations

experimental_workflow cluster_fermentation Fermentation & Harvest cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_optimization Optimization Loop fermentation Aspergillus Culture harvest Harvest Mycelia fermentation->harvest drying Drying harvest->drying grinding Grinding drying->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc HPLC Analysis concentration->hplc optimization Optimize Parameters hplc->optimization troubleshooting_workflow cluster_fermentation_check Fermentation Check cluster_extraction_check Extraction Check cluster_stability_check Stability Check start Low Aspeverin Yield culture_conditions Optimize Culture Conditions (pH, Temp) start->culture_conditions harvest_time Optimize Harvest Time start->harvest_time cell_lysis Enhance Cell Lysis start->cell_lysis solvent Screen Solvents start->solvent extraction_method Consider UAE/MAE start->extraction_method temp_light Control Temp & Light start->temp_light ph Adjust Solvent pH start->ph end Improved Yield culture_conditions->end harvest_time->end cell_lysis->end solvent->end extraction_method->end temp_light->end ph->end

References

Aspeverin Purification by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aspeverin using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of Aspeverin, presented in a question-and-answer format.

Peak Shape Problems

1. Why is my Aspeverin peak tailing?

Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a common issue, especially with basic compounds like Aspeverin which contains multiple nitrogen atoms.

  • Potential Causes & Solutions:

CauseSolutionAspeverin-Specific Notes
Secondary Interactions with Silanol (B1196071) Groups Use a buffered mobile phase at a lower pH (e.g., pH 2-3) to protonate residual silanol groups on the silica-based column.[1][2][3][4][5] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based).[1][3][5] Adding a tail-suppressing agent like triethylamine (B128534) (TEA) to the mobile phase can also help.[4]Aspeverin has several basic nitrogen atoms that can interact with acidic silanol groups, making this a highly probable cause.[5]
Column Overload Reduce the sample concentration or injection volume.[1][6] A larger diameter column can also be used to handle higher sample loads.[7]
Column Degradation Flush the column with a strong solvent.[1] If the problem persists, the column may need to be replaced.[1] Using a guard column can help extend the life of the analytical column.[1]
Contaminants Ensure the sample is fully dissolved and filtered before injection. Contaminants can be retained on the column and interfere with peak shape.[7]

2. What causes peak fronting for my Aspeverin sample?

Peak fronting, an asymmetry where the front of the peak is sloped, is often related to sample concentration and solubility.[6][8][9]

  • Potential Causes & Solutions:

CauseSolutionAspeverin-Specific Notes
Sample Overload Decrease the amount of sample injected by reducing the injection volume or diluting the sample.[8][9][10]
Poor Sample Solubility Ensure Aspeverin is fully dissolved in the initial mobile phase or a weaker solvent.[8] Injecting a sample in a solvent much stronger than the mobile phase can cause fronting.[10]The complex, polycyclic structure of Aspeverin might lead to solubility issues in certain solvents.
Column Collapse This can happen if the column is operated outside its recommended pH or temperature range.[8] In this case, the column will need to be replaced.

3. Why is my Aspeverin peak splitting or appearing as a double peak?

Split peaks can be frustrating and may indicate issues with the sample, the column, or the overall method.[1][6][11]

  • Potential Causes & Solutions:

CauseSolutionAspeverin-Specific Notes
Partially Blocked Column Frit Reverse flush the column to try and dislodge any particulate matter. If this doesn't work, the frit or the entire column may need replacement.[11]
Column Void A void at the head of the column can cause the sample to travel through two different paths.[11] This usually requires column replacement.
Sample Solvent Incompatibility Dissolve the Aspeverin sample in the mobile phase whenever possible. A solvent stronger than the mobile phase can cause peak distortion.
Co-eluting Impurity It's possible that what appears to be a split peak is actually two different, closely eluting compounds. Try adjusting the mobile phase composition or gradient to improve separation.[11]The purification of a natural product like Aspeverin often involves closely related impurities.
On-Column Degradation If Aspeverin is unstable under the chromatographic conditions (e.g., pH), it could be degrading on the column, leading to multiple peaks.

4. Why are my Aspeverin peaks broad?

Broad peaks can lead to poor resolution and reduced sensitivity.[1][6]

  • Potential Causes & Solutions:

CauseSolutionAspeverin-Specific Notes
Large Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column Contamination or Aging Flush the column with a strong solvent.[1] If performance doesn't improve, replace the column.[1]
Mobile Phase Issues Ensure the mobile phase is well-mixed and at the optimal pH.[1][12] Too high a concentration of organic solvent at the start of a gradient can cause early eluting peaks to be broad.[13]
Low Flow Rate Each column has an optimal flow rate; operating significantly below this can increase band broadening.[13]

Retention Time and Resolution Problems

5. Why is the retention time of my Aspeverin peak shifting?

Inconsistent retention times can make peak identification and quantification unreliable.[14][15][16]

  • Potential Causes & Solutions:

CauseSolutionAspeverin-Specific Notes
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[15] If using a gradient, ensure the pump is mixing accurately. The loss of volatile components from the mobile phase can also cause drift.[14]
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.[15][17]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when using additives like ion-pairing reagents.[16]
System Leaks Check for small leaks in the system, as these can cause fluctuations in flow rate.[14]
Column Degradation Over time, the stationary phase can change, leading to shifts in retention.[15][17]

6. How can I improve the resolution between my Aspeverin peak and nearby impurities?

Poor resolution can lead to inaccurate quantification and impure fractions.[18][19][20]

  • Potential Causes & Solutions:

CauseSolutionAspeverin-Specific Notes
Suboptimal Mobile Phase Adjust the ratio of organic to aqueous solvent.[18][19] For ionizable compounds, small changes in pH can significantly alter selectivity.[19]Aspeverin's multiple functional groups offer opportunities for selectivity changes with different solvents and pH.
Inadequate Column Efficiency Use a longer column or a column with smaller particles to increase the theoretical plate number.[18]
Incorrect Stationary Phase The selectivity of the column is crucial. If resolution is poor on a C18 column, consider a different stationary phase like Phenyl-Hexyl or a polar-embedded phase.[18]
High Flow Rate Lowering the flow rate can sometimes improve resolution, but may also increase run time and band broadening.[21]
Temperature Effects Changing the column temperature can alter the selectivity of the separation.[22]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Aspeverin to consider for HPLC purification?

Aspeverin is a novel alkaloid with a complex, polycyclic structure containing a carbamate (B1207046) and a cyano group.[23][24][25] Its molecular formula is C22H24N4O2, and its molecular weight is approximately 376.5 g/mol .[23][26] The presence of multiple nitrogen atoms in its heterocyclic structure suggests it is likely a basic compound.[26][27] This basicity is a critical factor in HPLC method development, particularly concerning potential interactions with silica-based columns.

Q2: Which HPLC mode is better for Aspeverin purification: Reverse-Phase or Normal-Phase?

Both modes could potentially be used, but reverse-phase HPLC is generally the most common and versatile method for the purification of small molecules like Aspeverin.[28][29][30]

  • Reverse-Phase HPLC: This would be the recommended starting point. A C18 column is a good initial choice.[29] The mobile phase would consist of a polar solvent system, such as a mixture of water (often with a pH-adjusting additive like formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol.[29]

  • Normal-Phase HPLC: This could be an alternative if reverse-phase methods fail to provide adequate separation from key impurities. In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate).[31][32]

Q3: What is a good starting point for developing a reverse-phase HPLC method for Aspeverin?

A good starting point would be to use a C18 column and a gradient elution from a low to a high percentage of organic solvent.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, wavelength to be determined by UV scan of Aspeverin (a starting point could be 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Q4: How do I prepare my Aspeverin sample for HPLC injection?

Proper sample preparation is crucial for good chromatography.

  • Dissolution: Dissolve the crude Aspeverin sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition to avoid peak distortion.[33]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[19]

  • Concentration: Adjust the concentration to avoid column overload.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of Aspeverin

This protocol outlines a general method for the purification of Aspeverin using a C18 column.

  • System Preparation:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases.

    • Install a C18 preparative or semi-preparative column and equilibrate with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.[34]

  • Sample Preparation:

    • Dissolve the crude Aspeverin sample in a minimal amount of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column diameter (e.g., 5-20 mL/min for a preparative column).

    • Gradient:

      • 0-5 min: 10% B (isocratic)

      • 5-35 min: Linear gradient from 10% to 70% B

      • 35-40 min: Linear gradient from 70% to 95% B

      • 40-45 min: 95% B (isocratic wash)

      • 45-50 min: Return to 10% B and re-equilibrate.

    • Detection: Monitor at a suitable wavelength determined from a UV-Vis spectrum of Aspeverin.

  • Fraction Collection:

    • Collect fractions corresponding to the Aspeverin peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).

Protocol 2: Normal-Phase HPLC Purification of Aspeverin

This protocol provides an alternative method using a silica (B1680970) column.

  • System Preparation:

    • Prepare Mobile Phase A: Hexane or Heptane.

    • Prepare Mobile Phase B: Ethyl Acetate or Isopropanol.

    • Degas both mobile phases.

    • Install a silica column and equilibrate with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Dissolve the crude Aspeverin sample in the initial mobile phase or a compatible non-polar solvent.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Adjust based on column dimensions.

    • Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-25 min: Linear gradient from 5% to 50% B

      • 25-30 min: 50% B (isocratic wash)

      • 30-35 min: Return to 5% B and re-equilibrate.

    • Detection: UV detection.

  • Fraction Collection and Post-Purification:

    • Follow the same steps as in the reverse-phase protocol.

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No splitting Splitting broadening Broadening check_mobile_phase_prep Check Mobile Phase Preparation & Temperature retention_time->check_mobile_phase_prep Yes optimize_mobile_phase Optimize Mobile Phase (Solvent, pH) resolution->optimize_mobile_phase Yes check_ph Check Mobile Phase pH & Column Type tailing->check_ph check_conc Check Sample Concentration & Solvent fronting->check_conc check_column Check for Column Void/ Contamination splitting->check_column check_extra_col_vol Check Extra-Column Volume & Flow Rate broadening->check_extra_col_vol end Problem Solved check_ph->end check_conc->end check_column->end check_extra_col_vol->end check_system Check for Leaks & Column Equilibration check_mobile_phase_prep->check_system check_system->end optimize_column Optimize Column (Stationary Phase, Dimensions) optimize_mobile_phase->optimize_column optimize_column->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Method_Development_Flow start Start Aspeverin Method Development choose_mode Choose HPLC Mode start->choose_mode rp_hplc Reverse-Phase (RP) HPLC choose_mode->rp_hplc Primary np_hplc Normal-Phase (NP) HPLC choose_mode->np_hplc Alternative select_column Select Column (e.g., C18 for RP, Silica for NP) rp_hplc->select_column np_hplc->select_column screen_solvents Screen Mobile Phase Solvents (e.g., ACN, MeOH for RP) select_column->screen_solvents optimize_gradient Develop & Optimize Gradient screen_solvents->optimize_gradient evaluate_peak Evaluate Peak Shape & Resolution optimize_gradient->evaluate_peak fine_tune Fine-Tune Parameters (pH, Temperature, Flow Rate) evaluate_peak->fine_tune Needs Improvement final_method Final Purification Method evaluate_peak->final_method Acceptable fine_tune->optimize_gradient

Caption: A logical flow for developing an HPLC purification method for Aspeverin.

References

Technical Support Center: Aspeverin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aspeverin is a novel alkaloid, and as of the latest literature review, specific data regarding its dosage, toxicity, and mechanism of action in mammalian cell culture is not publicly available. This guide provides a general framework and best practices for researchers to determine these parameters for a novel compound like Aspeverin.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for Aspeverin in a new cell line?

A3: For a novel compound, it is advisable to start with a broad range of concentrations to capture the full dose-response curve. A common approach is to use a serial dilution over several orders of magnitude, for example, from 0.01 µM to 100 µM.[1] This wide range helps in identifying an approximate IC50 value, which can then be refined in subsequent experiments using a narrower concentration range.

Q2: How do I determine the optimal cell seeding density for my cytotoxicity assay?

A2: The optimal cell seeding density ensures that cells are in the logarithmic growth phase during the experiment. To determine this, you should perform a growth curve analysis. Seed cells at various densities in a 96-well plate (e.g., from 1,000 to 20,000 cells/well) and measure the cell viability at different time points (e.g., 24, 48, 72 hours).[2] The ideal density is one that allows for untreated cells to be healthy and still proliferating at the end of the treatment period, without becoming over-confluent.

Q3: Which cell viability assay should I choose to test Aspeverin's effects?

A3: The choice depends on your experimental needs and the characteristics of your cell line. The MTT and XTT assays are both common colorimetric methods that measure metabolic activity.[3] The MTT assay is generally more cost-effective but requires a solubilization step for the formazan (B1609692) crystals.[4] The XTT assay produces a water-soluble formazan, which simplifies the protocol by removing the solubilization step.[5]

Q4: What is an IC50 value and why is it important?

A4: The IC50 (Inhibitory Concentration 50) is the concentration of a drug required to inhibit a specific biological process by 50%.[6] In cell-based assays, it represents the concentration of a compound needed to reduce the viability or proliferation of a cell population by half compared to an untreated control.[1][7] It is a key metric of a drug's potency; a lower IC50 value generally indicates a more potent compound.[1]

Q5: How long should I expose my cells to Aspeverin?

A5: The duration of exposure can significantly impact the apparent IC50 value.[6] Typical incubation periods for cytotoxicity assays are 24, 48, or 72 hours.[3] It is recommended to test multiple time points to understand the kinetics of Aspeverin's effect. The chosen duration should be long enough for the compound to exert its effect and for cells to undergo at least one to two divisions.[8]

Data Presentation

Table 1: Hypothetical IC50 Values of Aspeverin in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
A549Lung Carcinoma4812.5
MCF-7Breast Adenocarcinoma4825.8
HeLaCervical Cancer4818.2
HepG2Hepatocellular Carcinoma4832.1
Table 2: Comparison of Common Cell Viability Assays
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[3]Reduction of yellow XTT to orange, water-soluble formazan by metabolically active cells.[5]
Solubilization Step Required.[3]Not required.[5]
Advantages Cost-effective, robust sensitivity and reproducibility.[4]Simpler and faster protocol, reduced risk of cytotoxicity from solvents.[5]
Considerations Solubilization step can introduce variability.[5]May have lower sensitivity in some cell lines with low metabolic activity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[4][9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of Aspeverin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Aspeverin. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent, e.g., DMSO, as the treated wells).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.[4][10] Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[3]

Workflow for IC50 Determination

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Determine Optimal Cell Seeding Density B Seed Cells in 96-well Plate A->B D Treat Cells with Aspeverin Dilutions B->D C Prepare Serial Dilutions of Aspeverin C->D E Incubate for 24, 48, or 72h D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Normalize Data to Untreated Control G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Experimental workflow for determining the IC50 value of a novel compound.

Troubleshooting Guide

Q: My replicate wells show high variability. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Pipetting up and down gently before aspirating for each row can help.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique. For multi-well plates, using a multichannel pipette can improve consistency.[11]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and not use them for data collection.[1]

Q: My absorbance readings are too low in my MTT assay. What should I do?

A: Low absorbance can be due to:

  • Too Few Cells: Your initial seeding density might be too low, or the cells may be growing poorly. You may need to increase the cell number or check the health of your cell culture.[12]

  • Insufficient Incubation Time: The incubation time with the MTT reagent might be too short for sufficient formazan to be produced. You can try extending the incubation time (e.g., up to 4 hours).[9]

  • Cell Death: High concentrations of your compound may have killed most of the cells, leading to a low signal. This is an expected result at high concentrations.

Q: I'm observing compound precipitation in the culture medium. How can I address this?

A: Compound solubility is a common issue.

  • Check Solubility Limit: Determine the maximum solubility of Aspeverin in your culture medium.

  • Use a Suitable Solvent: DMSO is a common solvent, but its final concentration in the medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[12]

  • Gentle Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells. Warming the medium slightly may help.

Hypothetical Mechanism of Action & Signaling Pathways

Fungal alkaloids, particularly those from Aspergillus species, are known to exhibit cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[13][14][15] A novel compound like Aspeverin could potentially act on similar pathways.

Hypothesized Apoptosis Induction Pathway

Many cytotoxic compounds induce apoptosis by activating intrinsic or extrinsic pathways. The intrinsic pathway is often triggered by cellular stress and involves the mitochondria.

G Aspeverin Aspeverin (Hypothetical) Stress Cellular Stress (e.g., DNA Damage, ROS) Aspeverin->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Permeability ↑ Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Aspeverin.

Hypothesized MAPK Signaling Pathway Alteration

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation and survival. Some alkaloids can induce apoptosis by modulating this pathway, for example, by activating stress-related kinases like JNK and p38.[16][17]

G cluster_mapk MAPK Cascade Aspeverin Aspeverin (Hypothetical) Stress Cellular Stress Aspeverin->Stress JNK JNK Activation Stress->JNK p38 p38 Activation Stress->p38 Proliferation ↓ Proliferation JNK->Proliferation Apoptosis ↑ Apoptosis JNK->Apoptosis p38->Proliferation p38->Apoptosis

Caption: Hypothetical modulation of the MAPK pathway by Aspeverin.

References

Technical Support Center: Aspeverin Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Aspeverin.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Aspeverin?

Aspeverin is a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, specifically targeting JAK1 and JAK2. By blocking these kinases, Aspeverin interferes with the signaling of multiple cytokines and growth factors that are crucial for hematopoiesis and immune response. This mechanism makes it a compound of interest for autoimmune disorders and certain cancers.

Q2: We are observing high inter-assay variability in our potency assays. What are the common causes?

High variability in potency assays (e.g., IC50 determination) is a frequent issue. Common causes include:

  • Reagent Stability: Ensure Aspeverin stock solutions are fresh and have not undergone multiple freeze-thaw cycles.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a viability of >95%.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell seeding density can all contribute to variability.

  • ATP Concentration: In kinase assays, ensure the ATP concentration is consistent and ideally at the Km value for the specific kinase.

Q3: Why are we seeing off-target effects at higher concentrations of Aspeverin?

While Aspeverin is highly selective for JAK1/JAK2, at concentrations significantly above the IC50, it can exhibit inhibitory activity against other kinases with similar ATP-binding pockets. It is crucial to determine the therapeutic window and perform kinome-wide profiling to identify potential off-targets.

Troubleshooting Guides

Problem 1: Inconsistent Results in Cell-Based Assays

Users frequently report variability in the efficacy of Aspeverin in cell-based functional assays. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Cell Line InstabilityPerform regular cell line authentication (e.g., STR profiling).Ensures experiments are performed on the correct, genetically stable cell line.
Serum Lot VariationTest multiple lots of fetal bovine serum (FBS) or use serum-free media if possible.Reduces variability in growth factor signaling that can impact the JAK/STAT pathway.
Inconsistent Drug PrepPrepare fresh serial dilutions of Aspeverin for each experiment from a validated stock.Eliminates errors from drug degradation or inaccurate dilutions.
Mycoplasma ContaminationRegularly test cell cultures for mycoplasma contamination.Prevents altered cellular responses and unreliable data.
Problem 2: Difficulty in Reproducing In Vivo Efficacy

Translating in vitro potency to in vivo efficacy can be challenging. Below are common issues and recommended actions.

Issue Recommended Action Rationale
Poor BioavailabilityConduct pharmacokinetic (PK) studies to determine the oral bioavailability and half-life of Aspeverin.Ensures that the drug reaches the target tissue at sufficient concentrations.
Inappropriate DosingPerform a dose-ranging study to identify the optimal therapeutic dose.Determines the dose that provides maximal efficacy with minimal toxicity.
Animal Model SuitabilityEnsure the chosen animal model accurately recapitulates the human disease pathology.The relevance of the model is critical for the translatability of the findings.

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell-Based Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of Aspeverin using a cell line with a constitutively active JAK/STAT pathway.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of Aspeverin in DMSO, and then dilute further in cell culture media.

  • Treatment: Add the diluted Aspeverin to the cells and incubate for 72 hours.

  • Viability Assay: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to vehicle-treated controls and fit a four-parameter logistic curve to determine the IC50.

Protocol 2: Western Blot for Phospho-STAT3 Inhibition

This protocol verifies the mechanism of action of Aspeverin by measuring the inhibition of STAT3 phosphorylation.

  • Cell Treatment: Treat cells with varying concentrations of Aspeverin for 2 hours, followed by stimulation with a relevant cytokine (e.g., IL-6) for 30 minutes.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT3 and total STAT3, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Aspeverin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activation STAT STAT3 JAK->STAT Phosphorylation pSTAT p-STAT3 Gene Gene Expression (Inflammation, Proliferation) pSTAT->Gene Transcription Aspeverin Aspeverin Aspeverin->JAK Inhibition

Caption: Aspeverin's mechanism of action in the JAK/STAT pathway.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckReagents Check Reagent Stability (Fresh Stocks, Aliquots) Start->CheckReagents CheckCells Verify Cell Health & Identity (Viability >95%, STR Profile) Start->CheckCells CheckProtocol Review Protocol Execution (Incubation, Seeding Density) Start->CheckProtocol DataAnalysis Re-analyze Data (Normalization, Curve Fitting) CheckReagents->DataAnalysis CheckCells->DataAnalysis CheckProtocol->DataAnalysis Resolved Issue Resolved DataAnalysis->Resolved Consistent Consult Consult Senior Scientist DataAnalysis->Consult Inconsistent

Caption: A logical workflow for troubleshooting inconsistent assay results.

Technical Support Center: Aspeverin Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Aspeverin analogues. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic endeavors.

I. Core Scaffold Construction: The CDE Ring System via Diels-Alder Reaction

The construction of the CDE tricycle, a key feature of the Aspeverin core, is typically achieved through a diastereoselective Diels-Alder reaction. Challenges in this step often relate to yield, selectivity, and subsequent modifications.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction to form the CDE ring system is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in this cycloaddition can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Diene and Dienophile Purity: Ensure your starting materials are of high purity. Impurities can inhibit the reaction or lead to side products.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and equilibrium. While thermal conditions are often used, some Diels-Alder reactions benefit from lower temperatures to minimize side reactions, especially if Lewis acid catalysis is employed.

  • Lewis Acid Catalyst: If using a Lewis acid to promote the reaction, ensure it is fresh and handled under anhydrous conditions. The choice and stoichiometry of the Lewis acid can be critical.

  • Solvent Choice: The polarity of the solvent can affect the reaction rate. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to moderately polar (e.g., dichloromethane).

Troubleshooting Guide: Low Diastereoselectivity

Issue: The Diels-Alder reaction is producing a mixture of diastereomers, and a single isomer is desired.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Temperature Higher temperatures can reduce selectivity. Try running the reaction at a lower temperature for a longer duration.
Ineffective Catalyst For asymmetric Diels-Alder reactions, the choice of a chiral catalyst is crucial.[1] Screen different chiral Lewis acids or organocatalysts to improve enantioselectivity.
Steric Hindrance Bulky substituents on the diene or dienophile can influence the facial selectivity of the cycloaddition. Consider modifying the protecting groups to be less sterically demanding.
Reaction Pathway The reaction may be proceeding through a stepwise mechanism rather than a concerted one, especially with strong Lewis acids.[2] Consider using milder Lewis acids or thermal conditions.
Experimental Protocol: Diastereoselective Diels-Alder Reaction

This protocol is a general guideline for the synthesis of the CDE ring system of Aspeverin.

  • Reactor Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: If using a Lewis acid catalyst (e.g., Et₂AlCl), add it dropwise to the solution at a low temperature (e.g., -78 °C).

  • Dienophile Addition: Add the dienophile (1.0-1.2 eq) to the reaction mixture.

  • Execution: Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous Rochelle's salt for aluminum-based Lewis acids).

  • Purification: Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

II. Installation of the Geminal Dimethyl Group

A key structural feature of Aspeverin is the geminal dimethyl group. Its installation can be challenging, and the original synthesis of Aspeverin employed a Me₃Al-mediated ring opening of a cyclic carbamate.

Frequently Asked Questions (FAQs)

Q1: The Me₃Al-mediated ring-opening to install the geminal dimethyl group is not proceeding as expected. What are some common issues?

A1: This reaction can be sensitive to several factors:

  • Reagent Quality: Trimethylaluminum (Me₃Al) is highly pyrophoric and reactive. Use a fresh, high-quality solution and handle it with extreme care under strictly anhydrous and inert conditions.

  • Substrate Purity: Impurities in your substrate can quench the organometallic reagent. Ensure your starting material is pure and dry.

  • Reaction Temperature: The temperature of addition and the overall reaction temperature can be critical. Adding the Me₃Al at a low temperature and then slowly warming the reaction mixture is a common strategy.

Troubleshooting Guide: Alternative Strategies for Geminal Dimethyl Group Installation

Issue: The Me₃Al-mediated ring opening is not a viable strategy for my specific analogue.

Alternative Methods:

Method Description Potential Challenges
α-Methylation of an Ester Conversion of a suitable precursor to an ester, followed by double α-methylation using a strong base (e.g., LDA) and methyl iodide.Steric hindrance can make the second methylation difficult. Enolate formation conditions need to be carefully optimized.
Photochemical [2+2] Cycloaddition A photochemical [2+2] cycloaddition can be employed, followed by the installation of the geminal dimethyl group.[3]Requires specialized equipment and the substrate must have a suitable chromophore.[3]
Ring Contraction A ring contraction approach can be a powerful strategy for forming gem-dimethylcyclobutanes.[3]This may require a significant redesign of the synthetic route.

III. The Curtius Rearrangement for Amine Formation

The Curtius rearrangement is a key step in the synthesis of Aspeverin, used to convert a carboxylic acid to a primary amine (via an isocyanate intermediate).

Frequently Asked Questions (FAQs)

Q1: My Curtius rearrangement is giving a low yield. What are the likely causes?

A1: Low yields in the Curtius rearrangement can often be traced back to two main stages: the formation of the acyl azide (B81097) and its subsequent rearrangement.

  • Incomplete Acyl Azide Formation: Ensure the complete conversion of your starting material (e.g., acyl chloride or carboxylic acid) to the acyl azide. If starting from a carboxylic acid using diphenylphosphoryl azide (DPPA), ensure the reaction is anhydrous.[4]

  • Inefficient Rearrangement: The thermal decomposition of the acyl azide requires sufficient heat. However, excessively high temperatures can lead to side reactions.[4]

  • Poor Isocyanate Trapping: The highly reactive isocyanate intermediate must be efficiently trapped by a nucleophile (e.g., an alcohol to form a carbamate). If the nucleophile is not reactive enough or is present in insufficient quantity, side reactions of the isocyanate can occur.

Troubleshooting Guide: Side Product Formation in Curtius Rearrangement

Issue: Significant formation of urea (B33335) or other side products is observed.

Side Product Potential Cause Solution
Symmetrical Urea The isocyanate intermediate is reacting with the desired amine product.Add the trapping nucleophile (e.g., alcohol) before or during the rearrangement to ensure the isocyanate is trapped as it is formed. Use a non-nucleophilic solvent.
Amide (from unreacted acyl azide) Incomplete rearrangement.Increase the reaction temperature or prolong the reaction time. Ensure the solvent has a sufficiently high boiling point for the thermal rearrangement.

IV. Late-Stage Oxidative Cyclization to Form the Bicyclic Urethane (B1682113)

The final key step in the total synthesis of Aspeverin is the novel iodine(III)-initiated cyclization to form the distinctive bicyclic urethane linkage. This can be a challenging transformation.

Frequently Asked Questions (FAQs)

Q1: The iodine(III)-mediated oxidative cyclization is not yielding the desired product. What are the critical parameters to investigate?

A1: This is a complex cyclization, and its success can depend on several factors:

  • Oxidant: The choice and quality of the hypervalent iodine reagent (e.g., PhI(OAc)₂) are critical. Ensure the reagent is fresh and properly stored.

  • Solvent: The solvent can influence the reactivity of the iodine(III) reagent and the stability of any intermediates.

  • Substrate Electronics: The electronic nature of the indole (B1671886) nucleus is crucial for this reaction. Electron-donating or withdrawing groups on the indole ring of your analogue will significantly impact the feasibility of this cyclization.

Troubleshooting Workflow for Oxidative Cyclization

G Troubleshooting the Iodine(III)-Mediated Cyclization start No Product or Low Yield check_reagent Check Hypervalent Iodine Reagent (e.g., PhI(OAc)₂) start->check_reagent reagent_ok Reagent is fresh and pure check_reagent->reagent_ok Yes reagent_bad Reagent may be old or degraded check_reagent->reagent_bad No check_conditions Vary Reaction Conditions reagent_ok->check_conditions use_fresh Use fresh reagent reagent_bad->use_fresh use_fresh->check_conditions screen_solvents Screen Solvents (e.g., CH₂Cl₂, MeCN, etc.) check_conditions->screen_solvents conditions_ok Conditions Optimized check_substrate Evaluate Substrate Reactivity conditions_ok->check_substrate screen_temp Vary Temperature screen_solvents->screen_temp screen_temp->conditions_ok substrate_ok Substrate is suitable check_substrate->substrate_ok Yes substrate_bad Indole nucleus is deactivated check_substrate->substrate_bad No modify_substrate Consider alternative synthetic route or protecting group strategy substrate_bad->modify_substrate

Caption: A workflow for troubleshooting the iodine(III)-mediated cyclization.

V. General Synthetic Workflow and Diversification Points

The synthesis of Aspeverin analogues allows for the exploration of structure-activity relationships. The following diagram illustrates a generalized synthetic workflow and highlights key points for diversification.

G General Workflow for Aspeverin Analogue Synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_end Final Steps indole Indole Precursor (Diversification Point 1) diels_alder Diels-Alder Reaction (CDE Ring System) indole->diels_alder dienophile Dienophile (Diversification Point 2) dienophile->diels_alder curtius Curtius Rearrangement diels_alder->curtius gem_diemthyl Gem-Dimethyl Installation (Diversification Point 3) curtius->gem_diemthyl cyclization Oxidative Cyclization (Bicyclic Urethane) gem_diemthyl->cyclization final_product Aspeverin Analogue cyclization->final_product

Caption: A generalized workflow for the synthesis of Aspeverin analogues.

References

Aspeverin Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspeverin. The information is designed to address specific issues that may be encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Aspeverin and what are its basic properties?

Aspeverin is a novel and complex indole (B1671886) alkaloid that contains a carbamate (B1207046) and a cyano group.[1][2][3] It was first isolated from an algicolous strain of the fungus Aspergillus versicolor.[1][2][3] Its molecular formula is C₂₂H₂₄N₄O₂.[4]

PropertyValueSource
Molecular Formula C₂₂H₂₄N₄O₂[4]
Molecular Weight 376.45 g/mol [4]
Appearance Not specified in literature-
Solubility Soluble in ethyl acetate, methanol, acetonitrile[5]

Q2: Which analytical techniques are most suitable for the quantification of Aspeverin in biological samples?

For quantitative analysis of Aspeverin in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and selectivity.[6] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be a viable, more accessible alternative, although it may be less sensitive.[6]

Q3: What are the critical steps in sample preparation for Aspeverin analysis?

The critical steps involve the efficient extraction of Aspeverin from the biological matrix and the removal of interfering substances. The choice of extraction method will depend on the sample matrix and the required sensitivity. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method suitable for plasma or serum samples.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to PPT and is effective for various biological fluids.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively isolating the analyte, which is ideal for achieving low detection limits.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of Aspeverin.

HPLC/LC-MS System and Chromatography Issues
ProblemPossible CausesRecommended Solutions
High Backpressure 1. Blockage in the system (e.g., tubing, frits, guard column).2. Column contamination or degradation.3. Precipitated buffer in the mobile phase.1. Systematically check and replace suspected blocked components.2. Flush the column with a strong solvent; if unsuccessful, replace the column.3. Ensure buffer solubility in the mobile phase; filter all mobile phases.[5]
No Peaks or Very Small Peaks 1. Injection issue (e.g., air bubble in the syringe, clogged injector).2. Detector problem (e.g., lamp off, incorrect settings).3. Sample degradation.1. Purge the injector and ensure proper sample uptake.2. Check detector settings and lamp status.3. Prepare fresh samples and standards; store them appropriately.
Poor Peak Shape (Tailing, Fronting, or Split Peaks) 1. Column overload.2. Incompatible injection solvent.3. Column contamination or void formation.1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Use a guard column; if the problem persists, replace the analytical column.[4]
Baseline Noise or Drift 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or detector cell.3. Temperature fluctuations.1. Degas the mobile phase and purge the system.2. Use high-purity solvents and flush the detector cell.3. Use a column oven to maintain a stable temperature.[4]
Retention Time Shifts 1. Inconsistent mobile phase composition.2. Fluctuations in flow rate.3. Column aging.1. Prepare fresh mobile phase accurately.2. Check the pump for leaks and ensure consistent performance.3. Equilibrate the column properly before each run; monitor column performance over time.

Experimental Protocols

Protocol 1: Aspeverin Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Human plasma samples

  • Aspeverin standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution.

  • Add 1 mL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Parameters for Aspeverin Quantification

This is a starting point for method development.

ParameterSuggested Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of Aspeverin and the Internal Standard.

Visualizations

Hypothetical Signaling Pathway

As an indole alkaloid, Aspeverin may potentially modulate cell signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to be a target for other compounds in this class and plays a crucial role in cell proliferation and apoptosis.[7][8][9]

Aspeverin_Signaling_Pathway cluster_MAPK_Cascade MAPK Cascade Aspeverin Aspeverin Receptor Cell Surface Receptor Aspeverin->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis Aspeverin_Analysis_Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Concentration Report Quantification->Result

References

Minimizing epimerization during Aspeverin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Aspeverin.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in Aspeverin synthesis?

A1: Epimerization is a chemical process that alters the stereochemistry at one of several chiral centers within a molecule.[1] In the context of a complex molecule like Aspeverin, which has multiple stereocenters, an unplanned epimerization can lead to the formation of a diastereomer. These diastereomers can have significantly different biological activities and pharmacological properties compared to the desired isomer.[2] Therefore, controlling stereochemistry and minimizing unwanted epimerization is crucial for ensuring the efficacy and safety of synthesized Aspeverin.

Q2: Which steps in the known total synthesis of Aspeverin are potentially prone to epimerization?

A2: While the published total synthesis of Aspeverin intentionally utilizes an epimerization step to achieve the desired trans-ring fusion in a key intermediate, other steps could be susceptible to undesired epimerization.[3] Steps involving the manipulation of carbonyl groups, such as ketone formation, or reactions under basic or acidic conditions, can create opportunities for epimerization at adjacent stereocenters. For instance, the formation of a ketone intermediate (cf. 13 in the synthesis by Levinson et al.) is a deliberate step to induce epimerization to the desired intermediate (cf. 14).[3] However, similar conditions elsewhere in the synthesis could lead to unwanted epimers.

Q3: What are the general causes of unintentional epimerization during a multi-step synthesis?

A3: Several factors can contribute to unintentional epimerization:

  • Basic or Acidic Conditions: The presence of strong bases or acids can facilitate the removal of a proton from a chiral center, leading to a planar intermediate that can be re-protonated from either side, resulting in a mixture of epimers.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, increasing the rate of this undesired side reaction.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce epimerization increases the likelihood of its occurrence.[1]

  • Choice of Reagents and Solvents: The specific reagents and solvents used can influence the rate of epimerization. For example, the choice of coupling reagents and bases in amide bond formation is critical in peptide synthesis to avoid epimerization.[4]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during Aspeverin synthesis, focusing on the detection and mitigation of unwanted epimerization.

Issue 1: Formation of an Unexpected Diastereomer Detected by NMR or HPLC
  • Symptom: Your analytical data (e.g., 1H NMR, 13C NMR, HPLC) shows the presence of an unexpected diastereomer in a proportion higher than anticipated.

  • Possible Cause: Unintentional epimerization has occurred at a stereocenter adjacent to a carbonyl group or another activating group.

  • Troubleshooting Steps:

    • Review Reaction Conditions: Carefully examine the pH, temperature, and reaction time of the step where the impurity is suspected to have formed.

    • Modify Reaction Temperature: If the reaction was performed at an elevated temperature, try running it at a lower temperature (e.g., 0 °C or room temperature) to see if the proportion of the epimer is reduced.[4]

    • Screen Different Bases/Acids: If the reaction involves a base or an acid, consider using a milder or sterically hindered base (e.g., 2,6-lutidine instead of triethylamine) or a weaker acid to minimize proton abstraction/donation at the chiral center.

    • Reduce Reaction Time: Optimize the reaction time to ensure completion of the desired transformation while minimizing the exposure of the product to conditions that could cause epimerization.

Issue 2: Inconsistent Stereochemical Outcome in the Diels-Alder Reaction
  • Symptom: The diastereoselectivity of the Diels-Alder reaction to form the CDE ring system of Aspeverin is lower than reported or varies between batches.

  • Possible Cause: While the initial Diels-Alder reaction is reported to be highly diastereoselective, subsequent workup or purification conditions might be contributing to partial epimerization.[3]

  • Troubleshooting Steps:

    • Analyze Workup Procedure: Scrutinize the workup conditions. Avoid strongly acidic or basic aqueous washes if a stereocenter is sensitive to these conditions.

    • Purification Method: Consider if the purification method (e.g., silica (B1680970) gel chromatography) could be contributing to epimerization. Sometimes, the acidic nature of silica gel can cause issues. In such cases, using neutral alumina (B75360) or a different purification technique might be beneficial.

    • Temperature Control During Workup and Purification: Ensure that all post-reaction manipulations are carried out at controlled, low temperatures.

Experimental Protocols

General Protocol for Minimizing Epimerization during Amide Coupling (Adapted from Peptide Synthesis Principles)

This protocol provides a general framework that can be adapted for specific amide bond formations in a synthesis pathway where epimerization is a concern.

Materials:

  • Carboxylic acid-containing fragment

  • Amine-containing fragment

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous, polar aprotic solvent (e.g., DMF, CH2Cl2)

Procedure:

  • Dissolve the carboxylic acid fragment in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent and the base. Stir for a short pre-activation time (minimize this time to reduce the risk of epimerization).[4]

  • Add the amine-containing fragment to the reaction mixture.

  • Allow the reaction to proceed at 0 °C and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, proceed with the workup, keeping the temperature low.

Table 1: Influence of Coupling Reagents and Bases on Epimerization

Coupling ReagentBaseRelative Epimerization Level
HBTUDIPEALow to Moderate
HATUDIPEALow
DCC/HOBtNMMLow
PyBOPDIPEAModerate

Note: This table provides a general comparison based on literature in peptide synthesis. The actual level of epimerization can be substrate-dependent.

Visualizations

Epimerization_Pathway A Desired Epimer (Chiral Center Intact) B Planar Intermediate (e.g., Enolate) A->B - H+ B->A + H+ C Undesired Epimer B->C + H+ D Base or Acid D->A E Heat E->A

Caption: General mechanism of base/acid-catalyzed epimerization.

Troubleshooting_Workflow Start Unexpected Diastereomer Detected Step1 Review Reaction Conditions (Temp, pH, Time) Start->Step1 Step2 Lower Reaction Temperature Step1->Step2 Step3 Use Milder Base/Acid Step2->Step3 Step4 Reduce Reaction Time Step3->Step4 End Epimerization Minimized Step4->End

Caption: Troubleshooting workflow for minimizing epimerization.

References

Aspeverin Reaction Condition Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Aspeverin, this technical support center provides essential guidance on optimizing reaction conditions and troubleshooting common experimental challenges. The following information is structured to address specific issues encountered during the key stages of Aspeverin synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses potential issues in a question-and-answer format for the critical reaction steps in the total synthesis of Aspeverin.

I. Diastereoselective Diels-Alder Reaction

Q1: Low yield in the Diels-Alder reaction to form the CDE ring system.

A1: Low yields can arise from several factors:

  • Reagent Purity: Ensure the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to side products.

  • Lewis Acid Activity: The Lewis acid (e.g., ZnCl₂) is crucial for catalysis and enhancing diastereoselectivity. Use freshly opened or properly stored Lewis acid. Its activity can be compromised by moisture.

  • Reaction Temperature: While the reaction may proceed at room temperature, some substrates require sub-ambient temperatures to minimize side reactions and decomposition.[1] Experiment with a temperature range from 0 °C to room temperature.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane (B109758) (CH₂Cl₂) is commonly used, but other non-coordinating solvents like toluene (B28343) or diethyl ether could be explored.

Q2: Poor diastereoselectivity in the formation of the cis-ring fusion.

A2: Achieving high diastereoselectivity is critical. Consider the following:

  • Lewis Acid Stoichiometry: The amount of Lewis acid can influence the facial selectivity of the cycloaddition. A screening of Lewis acid equivalents (from catalytic to stoichiometric amounts) may be necessary.

  • Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetic product.

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can direct the approach of the reacting partners, influencing the stereochemical outcome.

II. Curtius Rearrangement

Q1: Incomplete conversion of the carboxylic acid to the isocyanate.

A1: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097).

  • Acyl Azide Formation: Ensure the complete conversion of the starting carboxylic acid to the acyl azide. This is typically achieved via the corresponding acyl chloride or by using activating agents like diphenylphosphoryl azide (DPPA).

  • Reaction Temperature and Time: The rearrangement requires sufficient thermal energy. If the reaction is incomplete, a modest increase in temperature or prolonged reaction time may be necessary. However, excessive heat can lead to decomposition.

  • Solvent: The reaction is often performed in an inert, high-boiling solvent such as toluene or dioxane.

Q2: Formation of urea (B33335) byproducts.

A2: Urea formation indicates that the intermediate isocyanate is reacting with an amine.

  • Water Contamination: The presence of water can hydrolyze the isocyanate to a carbamic acid, which then decarboxylates to an amine. This amine can then react with another molecule of isocyanate to form a urea. Ensure anhydrous conditions.

  • Purity of Trapping Agent: If the isocyanate is being trapped with an alcohol or amine, ensure the trapping agent is pure and added in the correct stoichiometry.

III. Iodine(III)-Mediated Oxidative Cyclization

Q1: Low yield of the desired bicyclic urethane.

A1: This novel cyclization is a key step in the synthesis of Aspeverin.[1]

  • Oxidant Activity: The hypervalent iodine reagent (e.g., PhI(OAc)₂) is the key oxidant. Its quality and reactivity are paramount. Use a freshly opened bottle or a well-stored reagent.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates. Solvents like hexafluoroisopropanol (HFIP) have been shown to be effective in promoting similar transformations.[1]

  • Substrate Purity: Ensure the carbamate (B1207046) precursor is pure, as impurities may interfere with the oxidative cyclization.

Q2: Formation of undesired side products due to over-oxidation or alternative cyclization pathways.

A2: The indole (B1671886) nucleus has multiple reactive sites.

  • Reaction Conditions: Carefully control the stoichiometry of the iodine(III) reagent. An excess may lead to over-oxidation.

  • Temperature: Perform the reaction at the recommended temperature. Deviations may favor alternative reaction pathways.

  • Protecting Groups: Ensure that other sensitive functional groups in the molecule are appropriately protected to prevent undesired reactions.

Experimental Protocols

The following are detailed methodologies for the key reactions in the published total synthesis of Aspeverin.[1]

Diastereoselective Diels-Alder Reaction
  • To a solution of the diene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added the dienophile (1.2 equiv).

  • Zinc chloride (ZnCl₂, 1.5 equiv) is added in one portion.

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Curtius Rearrangement
  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene is added diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (B128534) (TEA, 1.2 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction is then heated to 80-90 °C and stirred for 2-3 hours until the evolution of N₂ gas ceases.

  • The trapping nucleophile (e.g., an alcohol, 2.0 equiv) is added, and the mixture is stirred at the same temperature for an additional 1-2 hours.

  • The reaction is cooled to room temperature and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography.

Iodine(III)-Mediated Oxidative Cyclization
  • The carbamate substrate (1.0 equiv) is dissolved in hexafluoroisopropanol (HFIP).

  • Phenyliodine(III) diacetate (PhI(OAc)₂, 1.2 equiv) is added to the solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is extracted with ethyl acetate (B1210297) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to afford the bicyclic urethane.[1]

Quantitative Data Summary

The following tables summarize the reported yields for the key reaction steps in the total synthesis of Aspeverin.

Reaction Step Starting Material Product Reported Yield Reference
Diels-Alder ReactionIndolizidine & DienophileCDE Ring System Adduct91%[1]
Curtius RearrangementCarboxylic AcidCarbamateNot explicitly stated in primary lit.
Oxidative CyclizationAngular CarbamateBicyclic Urethane (Aspeverin Core)71%[1]
Diastereoselective Diels-Alder Reaction Details
Parameter Condition/Value
Diastereomeric Ratio (dr)Single diastereomer observed
TemperatureRoom Temperature
Lewis AcidZnCl₂

Visualizing the Synthesis

Diagrams illustrating the key transformations and workflows provide a clearer understanding of the synthetic strategy.

Aspeverin_Synthesis_Workflow Start Indolizidine Precursor DA Diastereoselective Diels-Alder Reaction Start->DA CDE_Ring CDE Ring System DA->CDE_Ring Epimerization Epimerization & Functional Group Manipulations CDE_Ring->Epimerization Carboxylic_Acid Carboxylic Acid Intermediate Epimerization->Carboxylic_Acid Curtius Curtius Rearrangement Carboxylic_Acid->Curtius Carbamate Angular Carbamate Curtius->Carbamate Cyclization Iodine(III)-Mediated Oxidative Cyclization Carbamate->Cyclization Aspeverin Aspeverin Cyclization->Aspeverin

Caption: Overall synthetic workflow for the total synthesis of Aspeverin.

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene TS [4+2] Transition State (endo approach favored) Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Adduct (cis-fused) TS->Product Curtius_Rearrangement_Mechanism Carboxylic_Acid R-COOH Acyl_Azide R-CON₃ Carboxylic_Acid->Acyl_Azide Activation Heat Heat (Δ) -N₂ Acyl_Azide->Heat Isocyanate R-N=C=O Heat->Isocyanate Trap Trapping Nucleophile (e.g., R'OH) Isocyanate->Trap Product Carbamate (R-NHCOOR') Trap->Product Oxidative_Cyclization Carbamate Angular Carbamate on Indole Core Oxidation Oxidation with PhI(OAc)₂ Carbamate->Oxidation Intermediate Electrophilic Intermediate Oxidation->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product Bicyclic Urethane Cyclization->Product

References

Validation & Comparative

A Comprehensive Analysis of the Total Synthesis of Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction to Aspeverin

Aspeverin is a structurally complex prenylated indole (B1671886) alkaloid that was first isolated in 2013 from the fungus Aspergillus versicolor.[1][2] This natural product possesses a unique and intricate molecular architecture, characterized by a cyclic urethane (B1682113) and an α-cyanoamine functional group.[1][3] The intriguing structure and potential biological activities of Aspeverin have made it a compelling target for synthetic chemists. This guide provides a detailed analysis of the first and only reported total synthesis of Aspeverin to date, as accomplished by Levinson and colleagues in 2014.[1][4][5][6][7] Due to the existence of a single published route, this document will focus on a deep dive into this specific synthesis, highlighting its key strategies and innovations, rather than a comparative analysis of multiple routes.

The Levinson Synthesis of Aspeverin: A Detailed Examination

The first total synthesis of Aspeverin, accomplished by Levinson et al. in 2014, is a landmark achievement in natural product synthesis.[1][4][5][6][7] The 20-step synthesis is notable for its strategic use of several key reactions to construct the complex polycyclic core of the molecule.

Key Strategic Features of the Levinson Synthesis:
  • Diastereoselective Diels-Alder Reaction: The synthesis commences with a highly diastereoselective Diels-Alder reaction to form the foundational CDE ring system of Aspeverin.[1]

  • Curtius Rearrangement: A Curtius rearrangement is employed to introduce a key nitrogen functionality, which is crucial for the formation of the distinctive cyclic urethane.[1]

  • Novel Iodine(III)-Mediated Oxidative Cyclization: The synthesis culminates in a novel iodine(III)-initiated cyclization to forge the unique bicyclic urethane linkage.[1]

  • Strategic Installation of the Geminal Dimethyl Group: An unconventional approach was utilized for the installation of the geminal dimethyl group.[1]

Quantitative Analysis of the Levinson Synthesis

The following table summarizes the key quantitative aspects of the Levinson synthesis of Aspeverin.

MetricValueReference
Total Number of Steps20[1]
Overall YieldNot explicitly stated
Key ReactionsDiels-Alder, Curtius Rearrangement, Oxidative Cyclization[1]
Starting MaterialKnown Indolizidine[1]
EnantioselectivityThe route is amenable to an asymmetric synthesis as the starting material is known in enantiopure form.[1]

Experimental Protocols

Detailed experimental protocols for the key transformations in the Levinson synthesis of Aspeverin are provided below. These are based on the procedures described in the original publication and general methodologies for these reaction types.

Diastereoselective Diels-Alder Reaction

This reaction establishes the initial stereochemistry of the core ring system.

  • Reactants: A suitable diene and dienophile are reacted in the presence of a Lewis acid catalyst.

  • Solvent: A non-polar aprotic solvent such as dichloromethane (B109758) or toluene (B28343) is typically used.

  • Temperature: The reaction is generally carried out at low temperatures to enhance diastereoselectivity.

  • Procedure: To a solution of the dienophile in the chosen solvent, the Lewis acid is added, followed by the diene. The reaction is stirred at the appropriate temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is purified by column chromatography.

Curtius Rearrangement

This reaction is used to convert a carboxylic acid to an isocyanate, which can then be trapped to form a carbamate (B1207046).

  • Reactants: A carboxylic acid is treated with a source of azide (B81097), such as diphenylphosphoryl azide (DPPA), in the presence of a base.

  • Solvent: An inert solvent like toluene or tetrahydrofuran (B95107) (THF) is used.

  • Temperature: The reaction is typically heated to induce the rearrangement of the acyl azide intermediate to the isocyanate.

  • Procedure: To a solution of the carboxylic acid and a base (e.g., triethylamine) in the solvent, DPPA is added. The mixture is stirred at room temperature before being heated to reflux. After the rearrangement is complete, a trapping agent (e.g., an alcohol to form a carbamate) is added. The product is then isolated and purified.

Iodine(III)-Mediated Oxidative Cyclization

This novel reaction forms the critical cyclic urethane linkage in the final stages of the synthesis.

  • Reactants: The substrate containing a carbamate and an indole moiety is treated with an iodine(III) reagent, such as phenyliodine diacetate (PIDA).

  • Solvent: A suitable solvent that can dissolve the substrate and reagent is used.

  • Temperature: The reaction is typically run at or below room temperature.

  • Procedure: To a solution of the substrate, the iodine(III) reagent is added. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched, and the desired cyclized product is purified.

Visualizing the Synthesis and Biological Investigation Workflow

To better understand the logic of the synthesis and the general approach to studying the bioactivity of a new natural product, the following diagrams are provided.

aspeverin_synthesis_workflow cluster_start Starting Materials cluster_core_formation Core Ring System Construction cluster_functionalization Key Functionalizations cluster_cyclization Final Cyclization cluster_product Final Product start Known Indolizidine diels_alder Diastereoselective Diels-Alder Reaction start->diels_alder elaboration Functional Group Interconversions diels_alder->elaboration curtius Curtius Rearrangement elaboration->curtius gem_dimethyl Gem-Dimethyl Installation curtius->gem_dimethyl oxidative_cyclization Iodine(III)-Mediated Oxidative Cyclization gem_dimethyl->oxidative_cyclization aspeverin Aspeverin oxidative_cyclization->aspeverin

Figure 1: Workflow of the Levinson total synthesis of Aspeverin.

Aspeverin's Mechanism of Action: An Uncharted Territory

Despite its fascinating structure, the precise mechanism of action of Aspeverin's biological activity remains to be elucidated in publicly available scientific literature. Initial studies have shown that Aspeverin exhibits potent bioactivities against certain marine-derived organisms.[2] However, the specific molecular targets and signaling pathways affected by Aspeverin are not yet known. The following diagram illustrates a general workflow for investigating the biological activity and mechanism of action of a novel natural product like Aspeverin.

bioactivity_workflow cluster_discovery Discovery & Isolation cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_goal Therapeutic Potential isolation Isolation of Aspeverin from Aspergillus versicolor initial_screening Initial Bioactivity Screening isolation->initial_screening hit_validation Hit Validation & Potency Determination initial_screening->hit_validation target_id Target Identification (e.g., Affinity Chromatography, Proteomics) hit_validation->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) target_id->pathway_analysis in_vivo In Vivo Model Studies pathway_analysis->in_vivo therapeutic_target Identification of Therapeutic Target in_vivo->therapeutic_target

References

Validating the Anticancer Effects of Aspeverin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer potential of Aspeverin, a novel alkaloid, by comparing its performance with established anticancer agents. The information is supported by available preclinical data and detailed experimental methodologies to assist in the evaluation and potential development of this compound.

Executive Summary

Aspeverin, a novel alkaloid isolated from the fungus Aspergillus versicolor, has demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.[1] A structurally related compound, Asperphenin A, has also shown potent antitumor effects in colon cancer models, both in vitro and in vivo, by inhibiting tubulin polymerization. This guide will compare the available data on Aspeverin and Asperphenin A with standard-of-care chemotherapeutic agents for hepatocellular carcinoma and colon cancer.

In Vitro Cytotoxicity: Aspeverin vs. Standard-of-Care in Hepatocellular Carcinoma

Aspeverin has shown promising activity against a panel of human hepatoma cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of Aspeverin compared to the standard-of-care multikinase inhibitors, Sorafenib and Lenvatinib.

CompoundHepG2MHCC-LM3BEL-7402HUH-7
Aspeverin 4.97 ± 1.44 µM[1]6.23 ± 3.53 µM[1]5.35 ± 2.41 µM[1]4.14 ± 1.12 µM[1]
Sorafenib ~4.65 - 7.10 µM~4.47 µM~8.98 µM~6 - 11.03 µM
Lenvatinib >10 µMNot AvailableNot Available~5-10 µM

In Vitro Cytotoxicity: Asperphenin A vs. Standard-of-Care in Colon Cancer

CompoundRKOHCT-116HT-29
Asperphenin A Most SensitiveNot AvailableNot Available
5-Fluorouracil Not Available~11.3 µM (72h)~11.25 µM (120h)[3]
Oxaliplatin Not Available~42.27 - 86.81 µM[4]~1.9 µM

Mechanism of Action: Insights from Asperphenin A

Studies on Asperphenin A in colon cancer cells have elucidated a mechanism of action that involves the disruption of microtubule dynamics.[2] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]

Signaling Pathway of Asperphenin A in Colon Cancer Cells

AsperpheninA_Pathway AsperpheninA Asperphenin A Tubulin Tubulin Dimers AsperpheninA->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Asperphenin A's proposed mechanism of action.

In Vivo Antitumor Activity: Asperphenin A in a Colon Cancer Xenograft Model

In a nude mouse xenograft model using RKO colon cancer cells, intraperitoneal administration of Asperphenin A resulted in significant tumor growth inhibition.[2]

Treatment GroupDosageTumor Growth Inhibition
Asperphenin A4 mg/kg38.9%[2]
Asperphenin A8 mg/kg68.7%[2]

Notably, no significant toxicity or body weight loss was observed in the Asperphenin A-treated groups.[2]

Experimental Workflow for In Vivo Xenograft Model

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis CellCulture RKO Cell Culture Harvest Harvest & Count Cells CellCulture->Harvest Implantation Subcutaneous Injection (Nude Mice) Harvest->Implantation Treatment Drug Administration (e.g., Asperphenin A) Implantation->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement BodyWeight Body Weight Monitoring Treatment->BodyWeight Endpoint Endpoint: Tumor Excision & Analysis TumorMeasurement->Endpoint BodyWeight->Endpoint

Workflow for a typical in vivo xenograft study.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Aspeverin or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, typically by monitoring the change in turbidity.

Materials:

  • Purified tubulin

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PEM buffer)

  • Test compound

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add the test compound at various concentrations to the reaction mixture.

  • Transfer the mixture to a pre-warmed cuvette in a spectrophotometer set to 37°C.

  • Monitor the change in absorbance (turbidity) at 340 nm over time.

  • An increase in absorbance indicates tubulin polymerization. Inhibitors of polymerization will reduce the rate and extent of this increase.

Conclusion and Future Directions

The available data suggests that Aspeverin is a promising candidate for further investigation as an anticancer agent, particularly for hepatocellular carcinoma. Its cytotoxic activity is comparable to or, in some cases, more potent than the standard-of-care drug Sorafenib in vitro. Furthermore, the related compound Asperphenin A demonstrates a clear mechanism of action involving tubulin polymerization inhibition and significant in vivo efficacy in a colon cancer model with a favorable toxicity profile.

To further validate the anticancer effects of Aspeverin, the following studies are recommended:

  • In vivo efficacy studies of Aspeverin in orthotopic xenograft models of hepatocellular carcinoma.

  • Direct comparative studies of Aspeverin against a broader range of standard-of-care drugs in both liver and colon cancer cell lines.

  • Detailed mechanistic studies to confirm if Aspeverin shares the same tubulin-targeting mechanism as Asperphenin A.

  • Pharmacokinetic and pharmacodynamic studies to evaluate the drug's properties in vivo.

This comprehensive preclinical data package will be crucial for advancing Aspeverin into further stages of drug development.

References

Aspeverin: A Comparative Analysis of its Bioactivity Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Aspeverin, a novel alkaloid, with established anticancer drugs. The data presented is based on available preclinical findings and is intended to offer a preliminary assessment for research and drug development purposes.

Quantitative Bioactivity Comparison

The in vitro cytotoxic activity of Aspeverin has been evaluated against several human hepatoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aspeverin and compares them with those of clinically used anticancer drugs: Sorafenib (B1663141), Doxorubicin, and Cisplatin. It is important to note that IC50 values for the established drugs can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.

CompoundCell LineIC50 (µM)Reference
Aspeverin HEPG24.97 ± 1.44[1]
MHCC-LM36.23 ± 3.53[1]
BEL-74025.35 ± 2.41[1]
HUH-74.14 ± 1.12[1]
Sorafenib HEPG24.65 - 10.21[2][3]
MHCC-LM34.47[2]
BEL-74028.98 - 10.01[2][4]
HUH-77.26[2]
Doxorubicin HEPG2~2 - 28.7[5]
MHCC-LM3No specific data found
BEL-7402No specific data found
HUH-7> 20[5]
Cisplatin HEPG2Wide range reported[6]
MHCC-LM3(pro-apoptotic effect observed)[7][8]
BEL-7402No specific data found
HUH-7No specific data found

Note: The IC50 values for Sorafenib, Doxorubicin, and Cisplatin are presented as a range based on data from multiple sources to reflect the variability in experimental outcomes.

Experimental Protocols

The bioactivity data for Aspeverin was obtained using an in vitro MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol for Anticancer Drug Screening

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Aspeverin) or a control vehicle.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect on cell proliferation.

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan (B1609692).

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell survival rate is calculated as the ratio of the absorbance of the drug-treated wells to the absorbance of the blank (untreated) wells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways targeted by Aspeverin in cancer cells have not yet been elucidated. Many anticancer drugs exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a generalized representation of common signaling pathways often implicated in cancer.

anticancer_drug_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS PI3K PI3K Growth Factor Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Regulators Apoptosis Regulators AKT->Apoptosis Regulators Apoptosis Apoptosis Apoptosis Regulators->Apoptosis Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Anticancer Drug Anticancer Drug Anticancer Drug->RAF Anticancer Drug->PI3K Anticancer Drug->Apoptosis Regulators

Caption: Generalized signaling pathways in cancer targeted by anticancer drugs.

Further research is required to determine the specific molecular targets of Aspeverin and its impact on these or other signaling cascades within cancer cells. The promising in vitro bioactivity of Aspeverin against liver cancer cell lines warrants more in-depth investigation into its mechanism of action to fully assess its potential as a novel anticancer agent.

References

Unraveling the Enigma of Aspeverin: A Comparative Guide to a Novel Fungal Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the novel prenylated indole (B1671886) alkaloid, Aspeverin. In the absence of extensive research on its mechanism of action, this document presents a comparative analysis of hypothetical mechanisms based on its structural class and outlines a detailed experimental framework for its future cross-validation.

Aspeverin, a structurally unique alkaloid isolated from the marine-derived fungus Aspergillus versicolor, represents a new frontier in natural product research.[1][2] While its precise therapeutic potential is yet to be unlocked, its complex architecture, featuring a rare α-cyanoamine linkage, suggests a range of possible biological activities. This guide synthesizes the currently available data on Aspeverin and proposes a roadmap for the elucidation of its mechanism of action, drawing comparisons with the known functions of related compounds.

Unveiling Aspeverin: Current Knowledge

Aspeverin was first identified in a culture of Aspergillus versicolor, an algicolous strain.[1][2] Its structure was determined through a combination of spectroscopic methods, including NMR, IR, and mass spectrometry.[1][2] To date, the biological evaluation of Aspeverin has been limited to preliminary screenings against a small panel of marine organisms.

Summary of Known Bioactivity

The initial bioactivity screening of Aspeverin has revealed modest inhibitory effects. The following table summarizes the reported quantitative data.[1]

Target OrganismAssayResult (EC50/IC50)Incubation Time
Heterosigma akashiwo (phytoplankton)Growth Inhibition6.3 µg/mL24 h
3.4 µg/mL96 h
Artemia salina (zooplankton)Growth InhibitionWeak Inhibitory Activity-
Vibrio ichthyoenteri (bacterium)Growth InhibitionWeak Inhibitory Activity-
Proteus mirabilis (bacterium)Growth InhibitionWeak Inhibitory Activity-
Enterobacter cloacae (bacterium)Growth InhibitionWeak Inhibitory Activity-
Bacillus cereus (bacterium)Growth InhibitionWeak Inhibitory Activity-

Hypothetical Mechanisms of Action: A Comparative Outlook

Given that Aspeverin is a prenylated indole alkaloid from an Aspergillus species, we can hypothesize its mechanism of action based on the known biological activities of structurally related compounds. Many such alkaloids exhibit potent anti-inflammatory, cytotoxic, and antimicrobial properties.[3]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A significant number of prenylated indole alkaloids isolated from Aspergillus species have demonstrated anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][5][6] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases.

It is plausible that Aspeverin could act as an inhibitor of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds to Aspeverin Aspeverin Aspeverin->IKK Inhibits? ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Hypothetical Inhibition of the NF-κB Pathway by Aspeverin.
Induction of Apoptosis in Cancer Cells

Fungal secondary metabolites are a rich source of compounds with cytotoxic properties.[3] Prenylated indole alkaloids, in particular, have been shown to induce apoptosis in various cancer cell lines. The complex polycyclic structure of Aspeverin could enable it to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or cyclin-dependent kinases (CDKs).

Experimental Protocols for Mechanism of Action Cross-Validation

To investigate the hypothetical mechanisms of action of Aspeverin, a systematic experimental workflow is proposed. This workflow is designed to first confirm the biological activity in relevant human cell-based assays and then to dissect the underlying molecular mechanisms.

Phase 1: Bioactivity Screening and Target Identification
  • Cell Viability and Cytotoxicity Assays:

    • Protocol: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) will be treated with increasing concentrations of Aspeverin (0.1-100 µM) for 24, 48, and 72 hours. Cell viability will be assessed using the MTT or PrestoBlue assay.

    • Objective: To determine the cytotoxic potential of Aspeverin and its selectivity towards cancerous cells.

  • Anti-inflammatory Assays:

    • Protocol: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages will be treated with Aspeverin. The production of nitric oxide (NO) will be measured using the Griess reagent, and the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant will be quantified by ELISA.

    • Objective: To evaluate the anti-inflammatory properties of Aspeverin.

Phase 2: Elucidation of Molecular Mechanism
  • NF-κB Pathway Analysis (If anti-inflammatory activity is confirmed):

    • Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB pathway (IKK, IκBα, p65) will be analyzed in LPS-stimulated RAW 264.7 cells pre-treated with Aspeverin.

    • Immunofluorescence: The nuclear translocation of the p65 subunit of NF-κB will be visualized using immunofluorescence microscopy.

    • Reporter Gene Assay: A luciferase reporter assay will be used to quantify the transcriptional activity of NF-κB.

  • Apoptosis Assays (If cytotoxicity is confirmed):

    • Annexin V/Propidium Iodide Staining: Apoptotic and necrotic cell populations will be quantified by flow cytometry.

    • Caspase Activity Assays: The activity of key executioner caspases (caspase-3, -7) will be measured using colorimetric or fluorometric assays.

    • Western Blotting: The expression of apoptosis-related proteins (e.g., Bcl-2 family proteins, PARP cleavage) will be analyzed.

G cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Mechanism Elucidation A1 Aspeverin B1 Cell Viability/ Cytotoxicity Assays (Cancer & Normal Cells) A1->B1 C1 Anti-inflammatory Assays (LPS-stimulated Macrophages) A1->C1 D1 Cytotoxic? B1->D1 E1 Anti-inflammatory? C1->E1 F1 Apoptosis Assays (Annexin V, Caspase) D1->F1 Yes G1 NF-κB Pathway Analysis (Western Blot, IF, Reporter Assay) E1->G1 Yes

Proposed Experimental Workflow for Aspeverin MoA.

Concluding Remarks

Aspeverin stands as a promising yet largely unexplored natural product. Its complex chemical structure hints at significant biological potential. The proposed comparative framework and experimental roadmap provide a clear path for future research to unlock the therapeutic utility of this novel alkaloid. The elucidation of Aspeverin's mechanism of action will not only contribute to the field of pharmacognosy but may also pave the way for the development of new therapeutic agents.

References

Aspeverin and Analogs: A Comparative Analysis of Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the anti-cancer efficacy of Aspeverin and structurally related compounds derived from Aspergillus species. Due to the limited publicly available data on Aspeverin, this guide incorporates data on similar compounds—Aspiletrein A, Asperphenin A, and Averufanin—to offer a broader perspective for researchers and drug development professionals. The information is compiled from recent studies and patent literature.

Quantitative Efficacy Data

The following table summarizes the cytotoxic activity (IC50 values) of Aspeverin and its analogs across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCancer TypeCell LineIC50 Value (µM)Citation
Aspeverin Liver CancerHEPG24.97 ± 1.44[1]
MHCC-LM36.23 ± 3.53[1]
BEL-74025.35 ± 2.41[1]
HUH-74.14 ± 1.12[1]
Aspiletrein A Non-Small-Cell Lung CancerA549Not specified, but cytotoxic effects observed at 0–50 µM[2]
H23Not specified, but cytotoxic effects observed at 0–50 µM[2]
H460Not specified, but cytotoxic effects observed at 0–50 µM[2]
Asperphenin A Colon CancerRKO0.8[3]
Averufanin Breast CancerMCF-7IC50 values reported, but specific values not extracted[4]
MDA-MB-231IC50 values reported, but specific values not extracted[4]
Ovarian CancerOVCAR3IC50 values reported, but specific values not extracted[4]
OVSAHOIC50 values reported, but specific values not extracted[4]
KURAMOCHIIC50 values reported, but specific values not extracted[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for Aspeverin.[1]

  • Cell Seeding: Plate human hepatoma cells (HEPG2, MHCC-LM3, BEL-7402, or HUH-7) in the logarithmic growth phase into 96-well plates at a density of 1.5 x 10^4 cells per well.

  • Cell Culture: Culture the cells for 24 hours to allow for adherence.

  • Treatment: Remove the original culture medium and add fresh medium containing various concentrations of Aspeverin. A blank group with culture medium only and a drug-treated group should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculation: Calculate the cell survival rate using the formula: Cell survival rate (%) = (ΔOD of drug-treated group / ΔOD of blank group) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis, as suggested by the studies on Averufanin.[4]

  • Cell Treatment: Treat breast cancer cells with the test compound at its IC75 value for 48 hours. Use DMSO as a negative control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium (B1200493) Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol is a general method for analyzing the effect of a compound on cell cycle progression.[4][5]

  • Cell Treatment: Treat cancer cells with the compound of interest at various concentrations for a specified time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1 for apoptotic cells).

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for Aspeverin is not detailed in the available literature, related compounds offer insights into potential mechanisms.

Averufanin-Induced DNA Damage and Apoptosis Pathway

Averufanin has been shown to induce cell cycle arrest and apoptosis in breast cancer cells by causing DNA damage.[4] This leads to the activation of the p53 tumor suppressor protein, which in turn triggers the caspase cascade, ultimately leading to programmed cell death.[4]

Averufanin_Pathway Averufanin Averufanin DNA_Damage DNA Damage Averufanin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Caspase Caspase 3/7 Activation p53->Caspase Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for Averufanin in breast cancer cells.

Aspiletrein A-Induced Apoptosis Pathway in NSCLC

Aspiletrein A induces apoptosis in non-small-cell lung cancer (NSCLC) cells by increasing the generation of reactive oxygen species (ROS), which leads to the activation of AMP-activated protein kinase (AMPK).[2]

AspiletreinA_Pathway AspiletreinA Aspiletrein A ROS Increased ROS AspiletreinA->ROS AMPK AMPK Activation ROS->AMPK Apoptosis Apoptosis AMPK->Apoptosis

Caption: Signaling pathway of Aspiletrein A-induced apoptosis in NSCLC cells.

Experimental Workflow: MTT Assay

The following diagram illustrates the general workflow for assessing cell viability using the MTT assay.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add Test Compound incubate_24h->add_drug incubate_drug Incubate for 48-72h add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (DMSO) incubate_mtt->add_solvent read_plate Read Absorbance add_solvent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General workflow of the MTT cell viability assay.

References

Aspeverin: A Comparative Analysis of Natural and Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspeverin is a novel, complex alkaloid first isolated from the marine-derived fungus Aspergillus versicolor.[1][2] Its unique prenylated indole (B1671886) structure and reported biological activities, including potential anti-cancer properties, have made it a subject of interest in medicinal chemistry and drug discovery.[3][4] The production of Aspeverin can be achieved through two primary routes: extraction from its natural source and total chemical synthesis. This guide provides a detailed comparison of these two approaches, focusing on their respective methodologies, yields, and the characteristics of the final product. While direct comparative studies on the purity, impurity profiles, and biological activity of Aspeverin from both sources are not yet available in the published literature, this guide aims to provide a comprehensive overview based on existing data and general principles of natural product chemistry and synthetic organic chemistry.

I. Production and Purification

Natural Aspeverin

Aspeverin is naturally produced by the fungus Aspergillus versicolor through fermentation. The isolation and purification process involves a multi-step procedure to separate the compound from a complex mixture of fungal metabolites.

Experimental Protocol: Isolation of Natural Aspeverin

  • Fermentation: A strain of Aspergillus versicolor is cultured in a suitable liquid medium.

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate small molecules, including Aspeverin.[1]

  • Chromatographic Purification: The crude extract undergoes a series of chromatographic separations to purify Aspeverin. This typically involves:

    • Column chromatography using silica (B1680970) gel.

    • Further purification using Sephadex LH-20 column chromatography.

    • Final purification by preparative thin-layer chromatography (TLC).[1]

Synthetic Aspeverin

The total synthesis of Aspeverin is a complex, multi-step process that allows for the creation of the molecule from simpler, commercially available starting materials. The first total synthesis of Aspeverin was a significant achievement in organic chemistry, confirming its complex structure.[3]

Experimental Protocol: Total Synthesis of Aspeverin (Key Steps)

The total synthesis of Aspeverin is a lengthy process. The key transformations include:

  • Diels-Alder Reaction: Construction of a key part of the molecular framework.[3]

  • Curtius Rearrangement: A crucial step for introducing a nitrogen atom at a specific position.[3]

  • Iodine(III)-initiated Oxidative Cyclization: A novel reaction to form a key ring structure of the molecule.[3]

The final product is purified through standard organic chemistry techniques, such as column chromatography.

II. Comparative Data

The following table summarizes the available quantitative data for the production of Aspeverin from natural and synthetic sources. It is important to note that a direct, side-by-side comparison of yield and purity has not been published.

ParameterNatural AspeverinSynthetic Aspeverin
Source Aspergillus versicolorChemical Synthesis
Starting Material Fungal CultureCommercially available organic compounds
Overall Yield Not explicitly reported in the initial isolation paper, but likely low, which is typical for natural product isolation.The first total synthesis was accomplished in 20 steps with a specific overall yield mentioned in the publication.[3]
Purity High purity can be achieved through extensive chromatographic purification.High purity is generally achievable through rigorous purification of intermediates and the final product.
Potential Impurities Other fungal metabolites, pigments, and compounds from the culture medium.Reagents, catalysts, by-products from side reactions, and residual solvents from the synthesis and purification process.

III. Biological Activity

The biological activity of naturally derived Aspeverin has been investigated in preliminary studies. A Chinese patent suggests its potential application in the treatment of liver cancer, with reported IC50 values against several human hepatoma cell lines.[4]

Cell LineIC50 (µM)
HEPG2 4.97 ± 1.44
MHCC-LM3 6.23 ± 3.53
BEL-7402 5.35 ± 2.41
HUH-7 4.14 ± 1.12

Data from Chinese Patent CN103316010A.[4]

Currently, there is no publicly available data on the biological activity of synthetically produced Aspeverin. Therefore, a direct comparison of the biological potency of natural versus synthetic Aspeverin cannot be made at this time.

IV. Visualizing the Processes

Workflow for Aspeverin Production

The following diagram illustrates the general workflows for obtaining Aspeverin from both natural and synthetic sources.

G cluster_0 Natural Aspeverin Production cluster_1 Synthetic Aspeverin Production Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Natural Aspeverin Pure Natural Aspeverin Chromatography->Pure Natural Aspeverin Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis Crude Product Crude Product Multi-step Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Synthetic Aspeverin Pure Synthetic Aspeverin Purification->Pure Synthetic Aspeverin

Caption: A flowchart comparing the production of natural and synthetic Aspeverin.

Hypothetical Signaling Pathway for Aspeverin's Anti-Cancer Activity

While the exact mechanism of Aspeverin's anti-cancer activity is yet to be fully elucidated, a hypothetical signaling pathway can be proposed based on the common mechanisms of other anti-cancer alkaloids. This diagram illustrates a potential pathway involving the induction of apoptosis.

G Aspeverin Aspeverin Target Protein Target Protein Aspeverin->Target Protein Binding Signal Transduction Signal Transduction Target Protein->Signal Transduction Modulation Apoptosis Induction Apoptosis Induction Signal Transduction->Apoptosis Induction Activation Cell Death Cell Death Apoptosis Induction->Cell Death

Caption: A hypothetical pathway for Aspeverin-induced apoptosis in cancer cells.

V. Conclusion

Both natural extraction and total synthesis offer viable routes to obtain Aspeverin for research and development. The choice of method depends on factors such as the desired quantity, scalability, and the need for analogue synthesis.

  • Natural Aspeverin provides the original bioactive compound as produced by the organism. However, yields can be variable, and the process may be difficult to scale up. The impurity profile will be characterized by other natural products from the fungus.

  • Synthetic Aspeverin offers a more controlled and potentially scalable production method. It also opens the door to the synthesis of structural analogues for structure-activity relationship (SAR) studies. The impurity profile will consist of reagents and by-products from the chemical reactions.

Further research is needed to directly compare the purity, impurity profiles, and biological activities of Aspeverin from these two sources to fully understand any potential differences and to guide future drug development efforts.

References

A Comparative Guide to the Mechanisms of Action: Papaverine vs. Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the realm of pharmacologically active compounds, understanding the precise mechanism of action is paramount for drug discovery and development. This guide provides a detailed comparison of the well-established antispasmodic and vasodilator, Papaverine (B1678415), with the novel alkaloid, Aspeverin. While Papaverine's cellular activities have been extensively studied, Aspeverin remains a compound with a largely uncharacterized pharmacological profile, precluding a direct, data-driven comparison at this time. This guide will first elucidate the multifaceted mechanism of Papaverine, supported by experimental data and protocols, and then summarize the current, limited understanding of Aspeverin.

Papaverine: A Dual Inhibitor of Phosphodiesterase and Calcium Influx

Papaverine, an opium alkaloid, exerts its primary therapeutic effects as a smooth muscle relaxant and vasodilator.[1][2] Its mechanism of action is multifactorial, principally involving the inhibition of phosphodiesterase (PDE) enzymes and the modulation of calcium channels.[3][4]

Phosphodiesterase Inhibition

Papaverine is a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] By inhibiting PDEs, Papaverine leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[3][6] This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively, initiating a signaling cascade that results in smooth muscle relaxation.[4] Notably, Papaverine has been identified as a potent inhibitor of the PDE10A subtype.[1][7]

The signaling pathway for Papaverine-induced smooth muscle relaxation is depicted below:

Papaverine_Pathway cluster_inhibition Inhibition cluster_activation Activation Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC AC->cAMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive phosphorylates to inactivate Myosin_LC Myosin Light Chain PKG->Myosin_LC promotes dephosphorylation MLCK_active Active Myosin Light Chain Kinase (MLCK) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P CaM Ca2+/Calmodulin CaM->MLCK_active Contraction Muscle Contraction Myosin_LC_P->Contraction Relaxation Muscle Relaxation Myosin_LC->Relaxation

Caption: Papaverine's signaling pathway in smooth muscle relaxation.
Calcium Channel Modulation

In addition to PDE inhibition, Papaverine is also reported to have a direct effect on calcium channels.[4][8] It can inhibit the influx of extracellular calcium into smooth muscle cells, a critical step for muscle contraction.[3] Some evidence also suggests it may interfere with the release of calcium from intracellular stores.[9] This reduction in intracellular calcium concentration further contributes to its muscle relaxant properties.

Quantitative Data on Papaverine's Activity
TargetIC50 / KiCell/Tissue TypeReference
PDE10AIC50: 30 nMRecombinant human[10]
PDE3AIC50: 284 nMRecombinant human[10]
Low Km-cAMP-PDEKi: 2 µMRabbit ileum[11]
Experimental Protocol: Assessment of Vasodilatory Effect of Papaverine on Isolated Arterial Rings

Objective: To determine the concentration-dependent vasodilatory effect of Papaverine on pre-contracted arterial smooth muscle.

Methodology:

  • Tissue Preparation: Segments of rabbit carotid artery are dissected and cut into 2-3 mm rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Isometric Tension Recording: The arterial rings are connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied and the rings are allowed to equilibrate.

  • Pre-contraction: The arterial rings are contracted by adding a submaximal concentration of a vasoconstrictor, such as norepinephrine.

  • Papaverine Administration: Once a stable contraction is achieved, cumulative concentrations of Papaverine are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the norepinephrine-induced contraction. A concentration-response curve is plotted to determine the EC50 (the concentration of Papaverine that produces 50% of the maximal relaxation).

This experimental setup allows for the quantitative assessment of Papaverine's direct effect on vascular smooth muscle tone.[12]

Aspeverin: A Novel Alkaloid with Undetermined Pharmacological Action

Aspeverin is a novel and structurally complex carbamate- and cyano-containing alkaloid that was first isolated from an algicolous strain of the fungus Aspergillus versicolor.[13][14] Its structure and absolute configuration have been determined using various spectrometric and quantum chemical calculation methods.[13]

Current Knowledge and Research Gaps

To date, the biological activity of Aspeverin has been evaluated in a limited number of studies. These investigations have primarily focused on its effects on marine organisms. The available data indicates that Aspeverin exhibits inhibitory activity against the growth of the phytoplankton Heterosigma akashiwo and weak inhibitory effects against the marine zooplankton Artemia salina and some marine-derived bacteria.[13]

Crucially for a comparison with Papaverine, there is a significant absence of published research on the pharmacological effects of Aspeverin in mammalian systems. Specifically, there are no available studies investigating its potential activity as a:

  • Smooth muscle relaxant

  • Vasodilator

  • Phosphodiesterase inhibitor

  • Calcium channel modulator

The logical relationship of the current knowledge gap for Aspeverin is illustrated in the diagram below:

Aspeverin_Knowledge_Gap cluster_unknown Key Research Areas for Comparison Aspeverin Aspeverin Known_Properties Known Properties: - Novel alkaloid structure - Bioactivity against some  marine organisms Aspeverin->Known_Properties Unknown_Properties Unknown Pharmacological Properties (in mammalian systems) Aspeverin->Unknown_Properties Smooth_Muscle_Effect Smooth Muscle Effects Unknown_Properties->Smooth_Muscle_Effect Vasodilatory_Effect Vasodilatory Effects Unknown_Properties->Vasodilatory_Effect PDE_Inhibition PDE Inhibition Unknown_Properties->PDE_Inhibition Ca_Channel_Modulation Ca2+ Channel Modulation Unknown_Properties->Ca_Channel_Modulation

Caption: The current knowledge gap for Aspeverin's pharmacology.

Conclusion

References

Independent Verification of Aspeverin's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the recently discovered alkaloid, Aspeverin, with other bioactive secondary metabolites from its source organism, Aspergillus versicolor. Due to the limited published data on Aspeverin's biological activity, this guide focuses on a comparative analysis with two better-characterized compounds from the same fungus: Versicolorin B and Diorcinol D. This allows for an initial assessment of Aspeverin's potential within the broader context of metabolites produced by Aspergillus versicolor.

Introduction to Aspeverin and its Analogs

Aspeverin is a novel, complex alkaloid recently isolated from the fungus Aspergillus versicolor. Its unique structure has been elucidated, but comprehensive data on its biological activity and mechanism of action are not yet available in peer-reviewed literature. Preliminary studies indicate that Aspeverin exhibits inhibitory activity against the marine phytoplankton Heterosigma akashiwo and weak antibacterial and anti-zooplankton activity.

To provide a framework for evaluating Aspeverin's potential, this guide compares it to two other well-studied secondary metabolites from Aspergillus versicolor:

  • Versicolorin B: An anthraquinone (B42736) that is a known precursor in the biosynthesis of aflatoxins. It has been investigated for its cytotoxic and genotoxic effects.

  • Diorcinol D: A diphenyl ether that has demonstrated potent fungicidal activity, particularly against the pathogenic yeast Candida albicans.

Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activities of Aspeverin, Versicolorin B, and Diorcinol D.

Table 1: Comparison of In Vitro Biological Activities

CompoundAssay TypeTarget Organism/Cell LineActivity MetricValueReference
Aspeverin Growth InhibitionHeterosigma akashiwoEC₅₀3.4 µg/mL (96h)[No specific citation found in search results]
AntibacterialMarine Bacteria-Weak Inhibition[No specific citation found in search results]
Anti-zooplanktonArtemia salina-Weak Inhibition[No specific citation found in search results]
Versicolorin B CytotoxicityHuman Glioma U87MG cellsIC₅₀11.3 µM[1]
CytotoxicityHuman Glioma U251 cellsIC₅₀30.5 µM[1]
Diorcinol D AntifungalCandida albicans SC5314MIC₈₀8 µg/mL[No specific citation found in search results]
AntifungalCandida krusei CK3MIC₈₀32 µg/mL[No specific citation found in search results]
AntifungalCandida tropicalis CT2MIC₈₀16 µg/mL[No specific citation found in search results]
AntifungalCandida glabrata CG1MIC₈₀32 µg/mL[No specific citation found in search results]
AntifungalCandida parapsilosis CP1MIC₈₀16 µg/mL[No specific citation found in search results]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available information on the specific studies.

Cytotoxicity Testing of Versicolorin B (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

  • Cell Culture: Human glioma cell lines (U87MG and U251) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of Versicolorin B in DMSO is prepared. Serial dilutions of Versicolorin B are made in the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing different concentrations of Versicolorin B. A control group receives medium with the same concentration of DMSO used for the highest concentration of the test compound.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antifungal Susceptibility Testing of Diorcinol D (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar at 35°C for 24 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: A stock solution of Diorcinol D is prepared in DMSO. Two-fold serial dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (no drug) and a negative control well (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., MIC₈₀, 80% inhibition) compared to the positive control.

Mechanisms of Action & Signaling Pathways

Diorcinol D: Fungal Cell Membrane Disruption and Oxidative Stress

Diorcinol D exerts its fungicidal effect against Candida albicans through a dual mechanism of action. It primarily disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components. Concurrently, it induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

DiorcinolD_Mechanism DiorcinolD Diorcinol D CellMembrane Fungal Cell Membrane DiorcinolD->CellMembrane Interacts with ROS Reactive Oxygen Species (ROS) DiorcinolD->ROS Induces MembraneDisruption Membrane Disruption (Increased Permeability) CellMembrane->MembraneDisruption Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Causes CellDeath Fungal Cell Death MembraneDisruption->CellDeath OxidativeStress->CellDeath VersicolorinB_Pathway Versiconal Versiconal VersicolorinB_Synthase Versicolorin B Synthase Versiconal->VersicolorinB_Synthase VersicolorinB Versicolorin B VersicolorinB_Synthase->VersicolorinB Catalyzes conversion Aflatoxin_Pathway Aflatoxin Biosynthesis VersicolorinB->Aflatoxin_Pathway Intermediate in Potential_Toxicity Potential Cytotoxicity & Genotoxicity VersicolorinB->Potential_Toxicity Leads to Apoptosis Apoptosis Induction Potential_Toxicity->Apoptosis AhR_Activation AhR Pathway Activation (postulated) Potential_Toxicity->AhR_Activation Experimental_Workflow Start Start: Obtain Pure Compounds (Aspeverin, Versicolorin B, Diorcinol D) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panels) Start->Antimicrobial Mechanism_Studies Mechanism of Action Studies (for most potent compound) Cytotoxicity->Mechanism_Studies MIC_Determination MIC Determination for Active Antimicrobials Antimicrobial->MIC_Determination MIC_Determination->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_Studies->Pathway_Analysis Data_Analysis Comparative Data Analysis & Reporting Pathway_Analysis->Data_Analysis

References

Aspeverin in High-Throughput Screening: A Comparative Guide for Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the performance of Aspeverin, a novel alkaloid, in high-throughput screening (HTS) for anticancer applications. While specific HTS performance data for Aspeverin is not yet publicly available, this document outlines the methodologies and comparative assays crucial for its evaluation as a potential cytotoxic agent.

Aspeverin, a novel carbamate- and cyano-containing alkaloid isolated from the marine-derived fungus Aspergillus versicolor, has emerged as a compound of interest in oncology research.[1][2] Preliminary studies have demonstrated its potent growth-inhibitory effects against various human hepatoma cell lines, including HEPG2, MHCC-LM3, BEL-7402, and HUH-7, with IC50 values in the low micromolar range.[3] This cytotoxic activity positions Aspeverin as a compelling candidate for inclusion in high-throughput screening campaigns aimed at discovering new anticancer therapeutics.

This guide details a proposed HTS workflow for characterizing the cytotoxic profile of Aspeverin and compares common assays that can be employed for such purposes. The objective is to provide a practical framework for researchers to design and execute screening funnels to identify and validate novel cytotoxic compounds.

Comparison of High-Throughput Cytotoxicity Assays

The selection of an appropriate assay is critical for a successful HTS campaign. The choice depends on factors such as the specific scientific question, the required throughput, and budget constraints. Below is a comparison of common HTS-compatible cytotoxicity assays.

Assay PrincipleAssay NameThroughputReadoutAdvantagesDisadvantages
ATP Quantification CellTiter-Glo® Luminescent Cell Viability AssayHighLuminescenceHigh sensitivity, good linearity, simple "add-mix-read" protocol.Higher cost per well compared to colorimetric assays.
Metabolic Activity (Tetrazolium Reduction) MTS/XTT AssaysHighAbsorbanceLower cost, well-established methodology.Can be affected by compounds that interfere with cellular metabolism or have colorimetric properties.
Cellular Imaging High-Content Screening (HCS)Medium to HighFluorescenceProvides multiparametric data (e.g., cell count, nuclear morphology, membrane permeability), allowing for mechanistic insights.Higher initial instrument cost, more complex data analysis.
Membrane Integrity LDH Release AssayHighAbsorbanceMeasures a direct marker of cell death (cytolysis).Less sensitive for early-stage apoptosis, can have a narrow dynamic range.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 384-well plate format, suitable for primary HTS.

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A proprietary luciferase enzyme catalyzes a reaction that produces a luminescent signal proportional to the amount of ATP present.

Methodology:

  • Cell Plating: Seed human hepatoma cells (e.g., HEPG2) in 384-well white, clear-bottom plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of Aspeverin and control compounds (e.g., doxorubicin (B1662922) as a positive control, DMSO as a negative control) in culture medium. Add 10 µL of the compound solutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Preparation and Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Allow the plates and reagent to equilibrate to room temperature. Add 25 µL of the reagent to each well.

  • Signal Development and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

MTS Cell Proliferation Assay

This protocol is also designed for a 384-well format.

Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (MTS) by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the culture medium. The quantity of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Plating and Compound Addition: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using clear 384-well plates.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of the MTS reagent to each well.

  • Incubation for Color Development: Incubate the plates for 1-4 hours at 37°C, 5% CO2.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

High-Content Screening for Cytotoxicity

This protocol provides a framework for a multiparametric cytotoxicity assessment.

Principle: HCS utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as cell number, nuclear condensation (a marker of apoptosis), and membrane permeability (a marker of necrosis).

Methodology:

  • Cell Plating and Compound Addition: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using black, clear-bottom 384-well imaging plates.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Staining: Add a solution containing fluorescent dyes to each well. For example, Hoechst 33342 to stain nuclei, and a cell-impermeant dye like propidium (B1200493) iodide to identify dead cells with compromised membranes. Incubate for 30 minutes.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment and quantify cells, and measure the intensity and morphology of the fluorescent signals to determine cell count, nuclear size, and the percentage of dead cells.

Visualizing the Screening Process and Potential Mechanism

To effectively manage an HTS campaign, a structured workflow is essential. The following diagram illustrates a typical cascade for identifying and validating cytotoxic compounds.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_secondary Secondary & Mechanistic Assays Primary_Screen Primary HTS (e.g., CellTiter-Glo®) Single high concentration of Aspeverin Dose_Response Dose-Response Curve (e.g., 10-point titration) Calculate IC50 Primary_Screen->Dose_Response Identify 'Hits' Secondary_Assays Orthogonal Assays (e.g., MTS, HCS) Confirm activity Dose_Response->Secondary_Assays Confirm 'Hits' Mechanism_Assays Mechanism of Action (e.g., Apoptosis vs. Necrosis) Secondary_Assays->Mechanism_Assays Characterize 'Leads'

A typical high-throughput screening workflow for cytotoxic compounds.

A common mechanism of action for anticancer drugs is the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated in secondary assays for a compound like Aspeverin.

Apoptosis_Pathway Aspeverin Aspeverin Target Cellular Target (e.g., Kinase, DNA) Aspeverin->Target Binds/Inhibits Stress Cellular Stress Target->Stress Caspase_Activation Caspase Activation Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A hypothetical signaling pathway for apoptosis induction by a cytotoxic compound.

References

Comparative Cytotoxicity of Aspeverin and its Analogues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspeverin, a novel prenylated indole (B1671886) alkaloid isolated from the fungus Aspergillus versicolor, represents a structurally intriguing compound with potential biological activities.[1] While the total synthesis of Aspeverin has been achieved,[1][2] publicly available data on its cytotoxic effects and those of its synthetic analogues against cancer cell lines remains limited. This guide provides a framework for the systematic evaluation and comparison of the cytotoxic properties of Aspeverin and its analogues. It outlines detailed experimental protocols, data presentation standards, and relevant signaling pathways to consider, thereby offering a practical resource for researchers investigating the therapeutic potential of this class of compounds.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse compounds with a wide range of biological activities, including potent cytotoxicity against cancer cells.[1] Alkaloids, in particular, isolated from the Aspergillus genus have demonstrated significant cytotoxic and anti-inflammatory properties.[3] Aspeverin, with its unique molecular architecture, presents a compelling candidate for cytotoxic evaluation.[1] A comparative analysis of Aspeverin and its synthetic analogues is crucial to establish structure-activity relationships (SAR) and identify lead compounds with enhanced potency and selectivity.

Note on Current Data: As of the date of this publication, specific IC50 values and direct comparative cytotoxicity studies for Aspeverin and its analogues are not extensively reported in the peer-reviewed literature. The following sections provide a recommended methodology for generating and presenting such data.

Data Presentation: A Framework for Comparison

To facilitate clear and objective comparison, all quantitative cytotoxicity data should be summarized in a tabular format. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of a compound's cytotoxic effect.

Table 1: Comparative Cytotoxicity (IC50, µM) of Aspeverin and its Analogues

CompoundCell Line 1 (e.g., A549 - Lung Carcinoma)Cell Line 2 (e.g., HeLa - Cervical Cancer)Cell Line 3 (e.g., HepG2 - Liver Cancer)Normal Cell Line (e.g., Vero)Selectivity Index (SI) for Cell Line 1
Aspeverin Data to be determinedData to be determinedData to be determinedData to be determinedCalculated
Analogue 1 Data to be determinedData to be determinedData to be determinedData to be determinedCalculated
Analogue 2 Data to be determinedData to be determinedData to be determinedData to be determinedCalculated
Positive Control (e.g., Doxorubicin) Reference valueReference valueReference valueReference valueCalculated

IC50 values should be presented as mean ± standard deviation from at least three independent experiments. The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by its IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[4]

Experimental Protocols

A standardized and well-documented experimental protocol is essential for reproducible and comparable results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Cell Culture
  • Human cancer cell lines (e.g., A549, HeLa, HepG2) and a normal cell line (e.g., Vero) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Aspeverin, its analogues, or a positive control (e.g., doxorubicin). A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Methodologies and Potential Mechanisms

Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that may be involved in the cytotoxic effects of Aspeverin and its analogues.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Add Aspeverin/Analogues (various concentrations) seeding->treatment incubation_24h Incubate for 24/48/72h treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO (Solubilize Formazan) incubation_4h->solubilization read_absorbance Measure Absorbance (490 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade aspeverin Aspeverin / Analogue bax Bax (Pro-apoptotic) aspeverin->bax induces bcl2 Bcl-2 (Anti-apoptotic) aspeverin->bcl2 inhibits cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway potentially modulated by Aspeverin.

Conclusion

While direct comparative cytotoxicity data for Aspeverin and its analogues are not yet available, this guide provides a robust framework for conducting such investigations. By adhering to standardized protocols for cytotoxicity assessment and data presentation, researchers can generate reliable and comparable results. The elucidation of the cytotoxic profiles and structure-activity relationships of Aspeverin and its analogues will be instrumental in determining their potential as novel anticancer agents. Further studies are warranted to explore their mechanisms of action and in vivo efficacy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of Aspeverin, a substance often identified with Papaverine. The following procedures are based on established safety data sheets for Papaverine and general best practices for pharmaceutical waste management, designed to provide essential safety and logistical information.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to handle Aspeverin as a potentially hazardous substance. Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Core Safety Principles:

  • Minimize Exposure: Handle Aspeverin within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Prevent Contamination: Use dedicated laboratory equipment and personal protective equipment (PPE).

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where Aspeverin is handled.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be required.

II. Aspeverin Waste Segregation and Collection

Proper segregation of waste is critical to prevent hazardous chemical reactions and to ensure compliant disposal.

Solid Waste:

  • Collect unused or expired solid Aspeverin in its original container or a clearly labeled, sealed, and chemically compatible container.

  • Contaminated materials such as gloves, weighing paper, and pipette tips should be disposed of in a designated hazardous waste container.[3]

Liquid Waste:

  • Solutions containing Aspeverin should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste.

  • Do not pour Aspeverin solutions down the drain. [3][4] This can lead to environmental contamination.

Empty Containers:

  • Empty containers that held Aspeverin should be triple-rinsed with a suitable solvent.

  • The rinsate from the first two rinses must be collected and treated as hazardous liquid waste.

  • After a triple-rinse, the container may be disposed of according to institutional EHS guidelines.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Aspeverin waste.

Aspeverin Disposal Workflow A Identify Aspeverin Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Streams A->B C Solid Waste (Unused/Expired Product, Contaminated PPE) B->C D Liquid Waste (Solutions, Rinsate) B->D E Empty Containers B->E F Collect in Labeled, Sealed Hazardous Waste Container C->F G Collect in Labeled, Sealed Hazardous Liquid Waste Container D->G H Triple-Rinse Container E->H J Store Waste in Designated Satellite Accumulation Area F->J G->J I Collect First Two Rinsates as Hazardous Liquid Waste H->I L Dispose of Rinsed Container per EHS Guidance H->L After Triple-Rinse I->G K Schedule Pickup with EHS for Approved Disposal J->K

Caption: Logical workflow for the proper disposal of Aspeverin waste.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For a small spill contained within a chemical fume hood, use an appropriate absorbent material to clean it up. Place the absorbed material into a designated hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS department.[5] Do not attempt to clean up a large spill without proper training and equipment.

V. Regulatory Context

The disposal of pharmaceutical waste, including Aspeverin, is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] It is imperative that all disposal activities comply with these regulations to avoid penalties and environmental harm. Many states have regulations that are more stringent than federal laws.[6]

VI. Quantitative Data and Experimental Protocols

References

Essential Safety and Operational Guide for Handling Aspeverin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Aspeverin based on its classification as a novel, bioactive alkaloid. As a specific Safety Data Sheet (SDS) is not publicly available, these recommendations are derived from general best practices for handling potent, uncharacterized chemical compounds in a laboratory setting. All procedures must be conducted in accordance with your institution's environmental health and safety (EHS) policies.

Aspeverin is a novel alkaloid containing carbamate (B1207046) and cyano functional groups, first isolated from the fungus Aspergillus versicolor.[1][2] Its biological effects are not yet fully characterized, demanding a cautious approach to handling.

Compound Identification and Properties

The following table summarizes the known properties of Aspeverin.

PropertyDataSource
Chemical Name Aspeverin[1][3]
Molecular Formula C₂₂H₂₄N₄O₂[3]
Appearance Colorless gum[2]
Chemical Class Alkaloid, Organic Heterohexacyclic Compound[1][3]
Origin Isolated from an algicolous strain of Aspergillus versicolor.[1][2]
Key Structural Features Contains carbamate and α-cyanoamine moieties.[1][4]
Known Activities Exhibits potent bioactivities against some marine-derived organisms.[1][2] The full toxicological profile in humans is unknown.

Personal Protective Equipment (PPE) Protocol

Due to the unknown toxicity of Aspeverin, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Selection Framework

The selection of PPE should be based on a risk assessment of the planned experimental procedure. The following diagram illustrates the logical relationship for determining the appropriate level of protection.

PPE_Selection cluster_risk Risk Assessment cluster_ppe Required PPE Risk Assess Procedure: - Quantity of Aspeverin - Potential for Aerosolization - Duration of Handling Engineering Engineering Controls (Fume Hood / Glovebox) Risk->Engineering Always required Body Body Protection (Lab Coat, Apron) Risk->Body Hand Hand Protection (Double-Gloved Nitrile) Risk->Hand Eye Eye/Face Protection (Goggles & Face Shield) Risk->Eye Respiratory Respiratory Protection (N95 or higher) Risk->Respiratory If aerosolization is possible or handling powders

Caption: PPE selection logic based on procedural risk assessment.

Required PPE Specifications
PPE TypeSpecificationRationale
Engineering Controls Certified chemical fume hood or glovebox.To contain aerosols and vapors, providing the primary barrier of protection.
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact. Double-gloving provides protection in case the outer glove is compromised.
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and accidental contact.[5][6]
Body Protection Chemical-resistant lab coat. A disposable apron should be worn over the lab coat for procedures with a high risk of splashes.[5][6]Protects skin and personal clothing from contamination.
Respiratory Protection An N95-rated respirator or higher is required if handling Aspeverin as a powder or if aerosolization is possible.[6]Prevents inhalation of fine particles. Fit-testing is mandatory for respirator use.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational and Disposal Plans

Follow a strict, step-by-step protocol for all handling and disposal activities to minimize risk.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operational workflow for handling Aspeverin from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don Required PPE B 2. Prepare Fume Hood A->B C 3. Assemble Materials B->C D 4. Weigh/Measure Compound C->D E 5. Perform Experiment D->E F 6. Decontaminate Surfaces E->F G 7. Segregate Waste F->G H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for safe handling of Aspeverin.

Step-by-Step Handling Procedures
  • Preparation :

    • Don all required PPE as specified in Section 2.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Line the work surface within the fume hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (e.g., spatulas, glassware, solvents) and the designated hazardous waste container within the hood.

  • Handling :

    • Conduct all manipulations of Aspeverin, including weighing and dilutions, exclusively within the fume hood to prevent exposure.

    • Handle the compound gently to avoid creating dust or aerosols.

    • Keep containers of Aspeverin sealed when not in immediate use.

  • Spill Management :

    • In case of a small spill, absorb the material with a chemical absorbent pad or vermiculite.

    • Gently wipe the area, moving from the outside of the spill inward.

    • Place all cleanup materials into the designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

All materials contaminated with Aspeverin are considered hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect all contaminated solids (e.g., pipette tips, gloves, absorbent pads, empty vials) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect all contaminated liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Protocol :

    • Store waste containers in a designated satellite accumulation area.

    • Dispose of all Aspeverin waste through your institution's official EHS hazardous waste management program.

    • Under no circumstances should Aspeverin or contaminated materials be disposed of in standard trash or down the drain.

References

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